molecular formula C7H4N4 B577610 Imidazo[1,2-A]pyrazine-6-carbonitrile CAS No. 1276056-81-5

Imidazo[1,2-A]pyrazine-6-carbonitrile

カタログ番号: B577610
CAS番号: 1276056-81-5
分子量: 144.137
InChIキー: MVAGUPORAONUGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Imidazo[1,2-a]pyrazine-6-carbonitrile is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of novel therapeutic agents. Its significant research value lies in its role as a key intermediate for the regioselective functionalization of the underexplored imidazo[1,2-a]pyrazine ring system, enabling the efficient creation of diverse and complex molecular libraries for biological screening . This compound is particularly valuable in anticancer research, where the imidazo[1,2-a]pyrazine core has been successfully developed into potent tubulin polymerization inhibitors that target the colchicine binding site. Such derivatives have demonstrated potent antiproliferative activities against a panel of cancer cell lines, including HCT-116, with mechanisms involving the disruption of microtubule dynamics, induction of G2/M phase cell cycle arrest, and apoptosis . Furthermore, the imidazo[1,2-a]pyrazine motif is recognized as a bioisostere for improving metabolic stability in drug candidates and is found in inhibitors targeting various kinases and other enzymes critical in disease pathways . Its strategic functionalization, facilitated by the electron-withdrawing nitrile group, allows researchers to access structurally diverse compounds for probing new biological targets and optimizing drug-like properties.

特性

IUPAC Name

imidazo[1,2-a]pyrazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAGUPORAONUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736809
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-81-5
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
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Foundational & Exploratory

Foreword: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyrazine-6-carbonitrile

The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities. Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to applications as kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[1][2] The introduction of a carbonitrile group at the 6-position transforms the scaffold into a highly versatile synthetic intermediate. The nitrile moiety can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing a gateway to a diverse library of novel chemical entities. This guide offers a detailed, field-proven protocol for the synthesis of this compound, focusing on the underlying chemical principles and practical considerations for researchers in medicinal chemistry and drug development.

I. Strategic Overview: A Two-Stage Synthetic Approach

The most robust and widely adopted strategy for constructing the target molecule involves a two-part sequence: first, the formation of the core imidazo[1,2-a]pyrazine ring system bearing a halogen at the desired C6 position, followed by a transition-metal-mediated cyanation reaction. This approach is favored due to the commercial availability of the necessary precursors and the high efficiency of the individual transformations.

G cluster_0 Part 1: Core Heterocycle Formation cluster_1 Part 2: Nitrile Installation A 2-Amino-5-bromopyrazine C 6-Bromo-2-phenylimidazo[1,2-a]pyrazine A->C Condensation (Tschitschibabin Reaction) B α-Halo Ketone (e.g., 2-Bromoacetophenone) B->C D 6-Bromo-2-phenylimidazo[1,2-a]pyrazine F 2-Phenylthis compound (Target Molecule) D->F Cyanation (Rosenmund-von Braun Reaction) E Cyanide Source (e.g., CuCN) E->F

Caption: Overall synthetic workflow for the target molecule.

II. Part 1: Synthesis of the Halogenated Imidazo[1,2-a]pyrazine Core

The foundational step is the construction of the fused bicyclic system via a modified Tschitschibabin reaction. This involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. The selection of a halogenated 2-aminopyrazine is a critical design choice, as the halogen atom serves as the essential handle for the subsequent cyanation.

Mechanism: A Cascade of Nucleophilic Attack and Dehydration

The reaction proceeds through a well-established two-step mechanism:

  • SN2 Alkylation: The exocyclic nitrogen of 2-amino-5-bromopyrazine acts as a nucleophile, attacking the electrophilic carbon of the α-halo ketone. This forms an intermediate N-alkylated aminopyrazinium salt.

  • Intramolecular Cyclization & Dehydration: The endocyclic pyrazine nitrogen then acts as a base, abstracting a proton from the newly introduced methylene group. The resulting enamine undergoes a rapid intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring.

G cluster_mech Mechanism of Imidazo[1,2-a]pyrazine Formation start 2-Amino-5-bromopyrazine + α-Halo Ketone step1 Intermediate Pyrazinium Salt start->step1 S_N2 Alkylation step2 Cyclized Intermediate (Hemiaminal) step1->step2 Intramolecular Cyclization product 6-Bromo-imidazo[1,2-a]pyrazine step2->product Dehydration

Caption: Reaction mechanism for the core ring formation.

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyrazine

Materials:

  • 2-Amino-5-bromopyrazine

  • 2-Bromoacetophenone

  • Acetone (reagent grade)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in acetone (10 mL/mmol), add 2-bromoacetophenone (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aminopyrazine is consumed (typically 4-6 hours). A solid precipitate of the intermediate hydrobromide salt will form.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with a small amount of cold acetone.

  • Suspend the collected solid in a mixture of water and ethyl acetate. Add a saturated aqueous solution of sodium bicarbonate portion-wise until the solution is basic (pH ~8-9) to neutralize the hydrobromide salt and liberate the free base.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 6-bromo-2-phenylimidazo[1,2-a]pyrazine.

III. Part 2: Installation of the 6-Carbonitrile Group

With the halogenated core in hand, the next critical step is the introduction of the nitrile functionality. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classic and highly effective method for the cyanation of aryl and heteroaryl halides.

Causality Behind Experimental Choices:
  • Cyanide Source: Copper(I) cyanide (CuCN) is preferred over alkali metal cyanides (e.g., NaCN, KCN) for this transformation. CuCN has lower free cyanide concentration, reducing the risk of side reactions and improving safety. Furthermore, the copper center plays a crucial role in the catalytic cycle, facilitating the displacement of the bromide.

  • Solvent: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) are essential. They effectively dissolve the reactants and the copper salts and can withstand the high temperatures often required for this reaction to proceed to completion.

  • Temperature: Thermal energy is required to overcome the activation energy for the oxidative addition of the aryl bromide to the copper center. Temperatures in the range of 140-180 °C are typical.

Detailed Experimental Protocol: Synthesis of 2-Phenylthis compound

Materials:

  • 6-Bromo-2-phenylimidazo[1,2-a]pyrazine

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), combine 6-bromo-2-phenylimidazo[1,2-a]pyrazine (1.0 eq) and copper(I) cyanide (1.5 eq).

  • Add anhydrous DMF (5 mL/mmol) via syringe.

  • Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take between 12 to 24 hours for complete conversion.

  • Upon completion, cool the dark mixture to room temperature.

  • Carefully pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and citric acid (or alternatively, an aqueous solution of ethylenediamine) to complex the copper salts, which facilitates their removal during workup. Stir for 1 hour.

  • Extract the aqueous mixture thoroughly with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting solid by column chromatography on silica gel or by recrystallization to yield the final product, 2-phenylthis compound.

IV. Data Summary and Optimization Parameters

The efficiency of the cyanation step can be influenced by several factors. The following table summarizes key parameters and their typical ranges, providing a starting point for optimization.

ParameterCondition/ReagentTypical RangeRationale & Field Insights
Cyanide Source CuCN, KCN, Zn(CN)₂1.2 - 2.0 eqCuCN is most common. Zn(CN)₂ with a Pd catalyst can be milder but more expensive.
Catalyst None (for CuCN), Pd(PPh₃)₄, Pd₂(dba)₃5 - 10 mol%Palladium catalysis (Buchwald-Hartwig or similar) can allow for lower reaction temperatures.[3][4]
Ligand (for Pd) Xantphos, dppf10 - 20 mol%Bulky, electron-rich phosphine ligands stabilize the Pd catalyst and promote reductive elimination.[5]
Solvent DMF, NMP, DMAc---High-boiling polar aprotic solvents are crucial for solubility and thermal stability.
Temperature 120 - 180 °C---Higher temperatures are generally required for less reactive aryl bromides.
Reaction Time 6 - 24 h---Monitor by TLC/LC-MS to determine endpoint and avoid decomposition.

V. Troubleshooting and Expert Recommendations

  • Incomplete Condensation (Part 1): If the initial ring formation stalls, the α-halo ketone may be degrading. Ensure its purity before use. Adding a non-nucleophilic base like sodium bicarbonate from the start can sometimes neutralize the HBr formed in situ and drive the reaction forward, though it may also increase side reactions.[6]

  • Low Yield in Cyanation (Part 2): This is often due to insufficient temperature or moisture. Ensure all reagents and solvents are anhydrous. If the reaction is sluggish at 150 °C, the temperature can be cautiously increased to 160-170 °C in a solvent like NMP.

  • Difficult Purification: The workup to remove copper salts is critical. If residual copper complicates chromatography, an additional wash of the organic extract with a dilute ammonium hydroxide solution can be effective.

  • Alternative Strategies: For substrates intolerant to high temperatures, a palladium-catalyzed cyanation using Zn(CN)₂ as the cyanide source can be a milder and effective alternative to the Rosenmund-von Braun conditions.

This guide provides a comprehensive and actionable framework for the synthesis of this compound. By understanding the rationale behind each step and anticipating potential challenges, researchers can confidently and efficiently produce this valuable intermediate for downstream applications in drug discovery and materials science.

References

  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry (RSC Publishing).
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Available at: gFIcESDzdjdu4xBLSLzH5VTRNPs4KY1HZqTkLOkX3n-K2cEWKix9-2dogC-Fle1yN6SwI7WZvGosyQ7E=
  • Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2- a ]pyridines. ResearchGate.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • Imidazo[1,2-a]pyrazines. ResearchGate.
  • Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines. The Journal of Organic Chemistry.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

Sources

Foreword: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyrazine-6-carbonitrile

The Imidazo[1,2-a]pyrazine ring system represents a class of nitrogen-fused heterocyclic compounds that has garnered significant attention in the field of medicinal chemistry.[1] Considered a "privileged scaffold," its rigid, planar structure and distribution of nitrogen atoms make it an ideal framework for interacting with a multitude of biological targets.[2] Derivatives of this core exhibit an astonishingly broad spectrum of pharmacological activities, including roles as potent kinase inhibitors, antimicrobial agents, and modulators of central nervous system receptors.[3][4][5][6][7]

This guide focuses specifically on This compound , a key derivative where the introduction of a nitrile group at the 6-position not only influences the molecule's electronic properties but also provides a versatile synthetic handle for further chemical exploration. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles and experimental insights.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its application. The nitrile group at the C6 position significantly influences the electronic landscape of the bicyclic system, impacting its solubility, reactivity, and potential as a pharmacophore.

Key Physicochemical Data

The following table summarizes the core physicochemical properties of this compound.

PropertyValueSource / Comment
Molecular Formula C₇H₄N₄Based on its structure and confirmed by mass spectrometry of isomers.[8]
Molecular Weight 144.14 g/mol [9]
Appearance Expected to be a solid at room temperature.The related isomer, Imidazo[1,2-a]pyridine-6-carbonitrile, is a solid.
Melting Point Data not available.For reference, Imidazo[1,2-a]pyridine-6-carbonitrile melts at 161-167 °C.
Solubility Poor aqueous solubility is expected.A common characteristic for this class of heterocycles, often requiring organic solvents.[10]
SMILES N#Cc1cncc2n1cn2Deduced from chemical structure.
CAS Number 1276056-81-5[9]
Spectroscopic Signature

While specific spectra for the 6-carbonitrile derivative are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.5 ppm), corresponding to the four protons on the bicyclic ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atoms within the rings.

  • ¹³C NMR: The carbon spectrum will display seven signals, with the nitrile carbon appearing as a characteristic quaternary signal (typically δ 115-120 ppm). The remaining six carbons of the imidazopyrazine core will appear in the aromatic region.

  • Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the range of 2220-2260 cm⁻¹, which is highly characteristic of a C≡N (nitrile) stretching vibration.[3] Additional bands in the 1500-1650 cm⁻¹ region will correspond to C=C and C=N stretching within the aromatic rings.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₇H₄N₄ by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ at approximately m/z 145.056.[3]

Synthesis and Reactivity: A Chemist's Perspective

The chemical behavior of this compound is dictated by the interplay between the electron-rich imidazole ring, the electron-deficient pyrazine ring, and the attached nitrile functional group.

Synthetic Pathways

The construction of the Imidazo[1,2-a]pyrazine core is typically achieved through condensation reactions. The most common and versatile approach involves the reaction of a substituted 2-aminopyrazine with an α-halocarbonyl compound. For the synthesis of the 6-carbonitrile derivative, the logical starting material would be 2-amino-5-cyanopyrazine.

Synthesis_Workflow A 2-Amino-5-cyanopyrazine C Condensation & Cyclization A->C B α-Halo-acetaldehyde (e.g., Bromoacetaldehyde) B->C D This compound C->D Heat, Solvent (e.g., Ethanol)

General synthetic route to the target compound.

Causality in Synthesis: The choice of an α-halocarbonyl is critical. The reaction proceeds via an initial Sₙ2 reaction where the exocyclic amino group of the pyrazine attacks the α-carbon of the halo-compound, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. This robust reaction is a cornerstone for creating diversity within this scaffold family.[2]

Core Reactivity

The imidazopyrazine system has distinct sites of reactivity, which are crucial for designing analogs in drug discovery programs.

Key reactivity sites on the imidazopyrazine core.
  • Electrophilic Aromatic Substitution: The electron-rich imidazole portion of the scaffold makes the C3 position the most susceptible to electrophilic attack. Reactions such as bromination (using NBS) or formylation (Vilsmeier-Haack) occur with high regioselectivity at this site.[10] This provides a reliable method for introducing substituents at C3.

  • Nucleophilic Substitution: Halogens on the pyrazine ring, particularly at the C6 and C8 positions, can be displaced by nucleophiles. However, the C6 position is generally less reactive than C8. Displacement at C6 often requires the use of modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, which are indispensable tools for building carbon-carbon and carbon-nitrogen bonds.[10]

  • Reactivity of the 6-Carbonitrile Group: The nitrile functional group is a cornerstone of synthetic versatility. It can be:

    • Hydrolyzed to a carboxylic acid or an amide, introducing new functionalities for interaction with biological targets.

    • Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a basic center or a point for further elaboration.

    • Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Applications in Drug Discovery and Beyond

The Imidazo[1,2-a]pyrazine scaffold is a workhorse in modern drug discovery, with derivatives showing efficacy across a wide range of diseases. The 6-carbonitrile moiety can play a crucial role, acting as a potent hydrogen bond acceptor or a key linking group.

A Scaffold for Kinase Inhibition

Many clinically relevant protein kinases have been successfully targeted by imidazopyrazine-based inhibitors. The scaffold acts as an excellent ATP mimic, fitting into the adenine-binding pocket of these enzymes.

  • ENPP1 Inhibition: Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway.[4] Inhibition of ENPP1 is a promising strategy for cancer immunotherapy, and a lead compound demonstrated significant tumor growth inhibition in combination with an anti-PD-1 antibody in preclinical models.[4]

  • CDK9 Inhibition: Derivatives have been developed as potent inhibitors of Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[5] One such compound, with a pyridin-4-yl group at C2 and a benzyl group at C3, showed an IC₅₀ of 0.16 µM against CDK9 and potent anti-proliferative effects against several cancer cell lines.[5]

  • Other Kinases: The scaffold has also been utilized to develop inhibitors for PDGFR and EphB4, which are involved in angiogenesis and tumor progression.[3][12]

Antimicrobial and Antiviral Potential
  • Antibacterial/Antifungal: Various substituted imidazo[1,2-a]pyrazines have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger.[3][7]

  • Antiviral: The same scaffold has been explored for antiviral applications. A derivative showed activity against human coronavirus 229E, with docking studies suggesting it binds to the main protease of the virus.[5]

  • ATPase Inhibition: The scaffold was identified as a competitive inhibitor of the VirB11 ATPase in Helicobacter pylori, a key component of its virulence-associated secretion system.[10]

CNS and Other Applications
  • AMPAR Modulation: Imidazo[1,2-a]pyrazines have been developed as selective negative allosteric modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus.[6] This offers a potential therapeutic strategy for epilepsy with a potentially improved side-effect profile.

  • Antioxidant Activity: Certain derivatives have shown promising free-radical scavenging activity, comparable to the standard antioxidant ascorbic acid.[3][7]

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

To illustrate the practical application of this chemistry, the following is a representative, self-validating protocol for a Suzuki cross-coupling reaction. This workflow is crucial for diversifying the scaffold at the C6 position, assuming a 6-bromo-imidazo[1,2-a]pyrazine precursor.

Objective: To synthesize a 6-aryl-imidazo[1,2-a]pyrazine derivative.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Validation A 1. Add 6-bromo-imidazo[1,2-a]pyrazine, arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) to flask. B 2. Flush flask with Argon/Nitrogen. A->B C 3. Add degassed solvents: Dioxane and 2M aq. Na₂CO₃. B->C D 4. Heat reaction mixture (e.g., 80-100 °C) with stirring. C->D E 5. Monitor progress by TLC/LC-MS until starting material is consumed. D->E F 6. Cool, dilute with Ethyl Acetate, and wash with water and brine. E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify crude product via flash column chromatography. G->H I 9. Characterize pure product by ¹H NMR, ¹³C NMR, and HRMS. H->I

Workflow for a Suzuki cross-coupling reaction.
Methodology with Causality
  • Reactant Loading: To a reaction vessel, add 6-bromo-imidazo[1,2-a]pyrazine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-10 mol%).

    • Expertise: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-starting material. The catalyst loading is a balance between reaction rate and cost/ease of removal.

  • Inert Atmosphere: The vessel is sealed and purged with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Trustworthiness: This is a critical, self-validating step. The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Failure to maintain an inert atmosphere is a common cause of reaction failure.

  • Solvent Addition: Degassed solvents (e.g., a mixture of dioxane and aqueous 2M Na₂CO₃) are added via syringe.

    • Expertise: Dioxane is an excellent solvent for the organic components. The aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle. Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

  • Heating: The mixture is heated to a temperature between 80-110 °C with vigorous stirring.

    • Causality: Heat is required to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Monitoring: The reaction is monitored periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness: This ensures the reaction is not stopped prematurely or heated unnecessarily after completion, which could lead to side product formation.

  • Work-up: Upon completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and washed sequentially with water and brine.

    • Expertise: This removes the inorganic base and salts. The brine wash helps to break up emulsions and further dry the organic layer.

  • Purification: The crude product is concentrated and purified by flash column chromatography on silica gel.

    • Causality: This is necessary to remove residual catalyst, unreacted boronic acid, and any side products, yielding the pure target compound.

  • Characterization: The final product's structure and purity are confirmed using NMR and HRMS.

    • Trustworthiness: This final step validates the success of the entire process, confirming that the desired chemical transformation has occurred.

Safety and Handling

While specific toxicity data for this compound is not available, data from structurally related compounds, such as its pyridine analog, should be used to guide handling procedures.

  • Hazard Classification: Assumed to be harmful if swallowed (Acute Tox. 4), cause skin and eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is more than just a chemical compound; it is a platform for innovation. Its robust synthesis, predictable reactivity at key positions, and the versatile nature of its nitrile group make it an exceptionally valuable building block for medicinal chemists and materials scientists. The underlying imidazopyrazine scaffold has already proven its worth in numerous drug discovery campaigns, targeting a diverse array of enzymes and receptors. By understanding the core chemical principles outlined in this guide, researchers are well-equipped to harness the potential of this scaffold to develop the next generation of therapeutics and functional materials.

References

  • Allen S., et al. (2008). Imidazo[1,2-A] Pyridine Compounds as Receptor Tyrosine Kinase Inhibitors.
  • University College London. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Trade Science Inc. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Hosseini, H., & Bayat, M. (2017). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. Available at ResearchGate. [Link]

  • Wang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. [Link]

  • Willard, F. S., et al. (2021). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Trade Science Inc. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Full paper link. [Link]

  • PubChem. Imidazo[1,2-a]pyrazine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Sharma, A., et al. (2022). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

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An In-Depth Technical Guide to Imidazo[1,2-A]pyrazine-6-carbonitrile: A Scaffold of Latent Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Imidazo[1,2-A]pyrazine-6-carbonitrile (CAS Number: 1276056-81-5), a heterocyclic compound belonging to a class of molecules renowned for their diverse and potent biological activities. While specific research on this particular derivative is not extensively available in the public domain, this guide will leverage the wealth of knowledge surrounding the imidazo[1,2-a]pyrazine core to provide a robust framework for its synthesis, characterization, and potential applications in medicinal chemistry.

Introduction: The Prominence of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a privileged scaffold in drug discovery, consistently appearing in compounds with a wide array of pharmacological properties.[1][2] Derivatives of this heterocyclic core have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][3] The compact, rigid structure of the imidazo[1,2-a]pyrazine moiety provides an excellent platform for the spatial presentation of functional groups, enabling precise interactions with biological targets. The nitrogen atoms within the bicyclic system can participate in hydrogen bonding, a critical feature for molecular recognition by proteins.

Physicochemical Properties and Characterization

PropertyPredicted Value
Molecular Formula C₇H₄N₄
Molecular Weight 144.13 g/mol
LogP ~1.5 - 2.0
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Molar Refractivity ~38 cm³
Topological Polar Surface Area ~65 Ų

Note: These values are estimations and should be confirmed by experimental analysis.

Spectroscopic Characterization (Anticipated)

Based on the analysis of related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine structures, the following spectral characteristics can be anticipated for this compound:

  • ¹H NMR: Aromatic protons on the pyrazine and imidazole rings are expected to appear in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be highly informative for structural confirmation.

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the bicyclic core and the nitrile group. The nitrile carbon would likely appear in the range of 115-125 ppm.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2220-2260 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z 144.0436, corresponding to the exact mass of the compound.

Synthesis Strategies

The synthesis of the imidazo[1,2-a]pyrazine core is well-established and typically involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[2][4] For this compound, a plausible synthetic route would start from a commercially available aminopyrazine bearing a cyano group.

Proposed Synthetic Protocol

A likely and efficient method for the synthesis of this compound would be a one-pot, three-component reaction, a strategy noted for its atom economy and operational simplicity.[5][6]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-cyanopyrazine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide.

  • Addition of Aldehyde and Isocyanide: To the solution, add an appropriate aldehyde (e.g., paraformaldehyde, 1.2 equivalents) and an isocyanide (e.g., tert-butyl isocyanide, 1.2 equivalents).

  • Catalysis: Introduce a catalytic amount of a Lewis acid, such as iodine (I₂) or a copper(I) salt, to facilitate the cyclization.[5][6]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate if iodine is used). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • One-Pot Synthesis: This approach is chosen for its efficiency, reducing the number of intermediate purification steps and improving overall yield.

  • Lewis Acid Catalysis: The catalyst activates the reactants and facilitates the key bond-forming steps in the cyclization cascade. Iodine is a mild and effective catalyst for this type of transformation.[5][6]

  • Solvent Selection: Ethanol and DMF are common solvents for such reactions due to their ability to dissolve the reactants and their relatively high boiling points, allowing for heating if necessary.

Diagram of Proposed Synthetic Pathway

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product 2-amino-5-cyanopyrazine 2-Amino-5-cyanopyrazine ReactionConditions Solvent (e.g., EtOH) Catalyst (e.g., I₂) Heat (optional) 2-amino-5-cyanopyrazine->ReactionConditions Aldehyde Aldehyde (e.g., Paraformaldehyde) Aldehyde->ReactionConditions Isocyanide Isocyanide (e.g., t-BuNC) Isocyanide->ReactionConditions Target This compound ReactionConditions->Target [4+1] Cycloaddition G cluster_targets Potential Biological Targets TargetCompound This compound CAS: 1276056-81-5 Kinases Kinases (e.g., CDKs) TargetCompound->Kinases Inhibition of ATP-binding site ViralProteins Viral Proteins (e.g., Proteases) TargetCompound->ViralProteins Disruption of viral replication OtherEnzymes Other Enzymes in Disease Pathways TargetCompound->OtherEnzymes Modulation of enzymatic activity

Caption: Potential biological targets for this compound.

Future Directions and Experimental Workflows

To fully elucidate the potential of this compound, a systematic experimental investigation is required.

Recommended Experimental Workflow
  • Synthesis and Characterization:

    • Synthesize the compound using the proposed one-pot method or other established routes for imidazo[1,2-a]pyrazines.

    • Purify the compound to >98% purity, as determined by HPLC.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

  • In Vitro Biological Screening:

    • Anticancer Screening: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic activity.

    • Kinase Profiling: Test the compound against a broad panel of kinases to identify potential targets and assess selectivity.

    • Antiviral Assays: Evaluate the compound's activity against a range of viruses, with a focus on those for which other imidazo[1,2-a]pyrazines have shown efficacy.

  • Mechanism of Action Studies:

    • If significant biological activity is observed, conduct further studies to determine the mechanism of action. This may include target engagement assays, Western blotting to assess effects on signaling pathways, and structural biology studies (e.g., co-crystallization with the target protein).

Conclusion

This compound represents a promising yet underexplored molecule within a well-validated class of bioactive compounds. Its straightforward synthesis and the known pharmacological potential of the imidazo[1,2-a]pyrazine scaffold make it an attractive candidate for further investigation in drug discovery programs. This technical guide provides a foundational understanding and a strategic framework for researchers to unlock the therapeutic potential of this intriguing compound.

References

  • Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghulikah, H. A., Al-Wabli, R. I., Al-Shaalan, N. H., & El-Emam, A. A. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4491. [Link]

  • Cosimelli, B., Laneri, S., Ostacolo, C., Sacchi, A., Severi, E., Porcù, E., ... & Viola, G. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European journal of medicinal chemistry, 83, 45-56. [Link]

  • Vanam, N. R., et al. (2024). Synthesis and Biological Evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents. ResearchGate. [Link]

  • Zhang, D., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & medicinal chemistry, 25(15), 4047-4060. [Link]

  • Knochel, P., et al. (2017). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Communications, 53(74), 10303-10306. [Link]

  • Tabor, A. B., & Waksman, G. (2013). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Reddy, T. S., & G, S. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(50), 36439-36451. [Link]

  • Google Patents. (n.d.).
  • Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. [Link]

  • Scribd. (n.d.). Green Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • De Clercq, E. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future medicinal chemistry, 4(6), 703-719. [Link]

  • Tabor, A. B., & Waksman, G. (2021). Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. UCL Discovery. [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile. [Link]

  • Borisov, A. V., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 49(5), 704-711. [Link]

  • Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(50), 36439-36451. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. [Link]

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An In-Depth Technical Guide to Imidazo[1,2-A]pyrazine-6-carbonitrile: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Imidazo[1,2-a]pyrazines represent a class of nitrogen-fused heterocyclic compounds that are considered "privileged structures" in medicinal chemistry. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities. This guide focuses on a specific derivative, Imidazo[1,2-a]pyrazine-6-carbonitrile, providing a comprehensive overview of its core molecular properties, synthetic methodologies, and its emerging significance in drug discovery. We will delve into its role as a versatile scaffold for developing targeted therapeutics, with a particular focus on its application in immuno-oncology through the inhibition of the cGAS-STING pathway regulator, ENPP1. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising molecular core.

Core Molecular Profile

Chemical Identity and Structure

This compound is a bicyclic aromatic heterocycle. The core structure consists of a pyrazine ring fused to an imidazole ring. The "-6-carbonitrile" designation indicates the attachment of a nitrile (-C≡N) group at the 6th position of the pyrazine ring. This nitrile group is a key functional handle, serving as a potent hydrogen bond acceptor and a site for further chemical modification.

Structure: The planar structure of the fused ring system, combined with the electronic properties of the nitrile group, dictates its interaction with biological macromolecules.

Physicochemical Properties

A precise understanding of the physicochemical properties is fundamental for any drug discovery campaign, influencing solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₇H₄N₄PubChem[1]
Molecular Weight 144.14 g/mol Sigma-Aldrich[2]
CAS Number 1276056-81-5Sigma-Aldrich[2]
Canonical SMILES N#Cc1cncc2n1cnc2
Appearance Typically a solid at room temperatureN/A
Polar Surface Area 54 ŲPubChem[1]

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Key Strategies

The synthesis of the imidazo[1,2-a]pyrazine scaffold is well-established, typically involving the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. For this compound, the key starting material would be 2-amino-5-cyanopyrazine.

Modern synthetic chemistry offers more efficient, one-pot methodologies. A particularly effective approach is the iodine-catalyzed three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide.[3] This strategy allows for rapid assembly of the core and diversification of substituents. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, are also crucial for modifying the scaffold, particularly at halogenated positions like C6 or C8, to build structure-activity relationships (SAR).[4]

Detailed Experimental Protocol: Iodine-Catalyzed Synthesis

This protocol describes a general, efficient one-pot synthesis of a substituted imidazo[1,2-a]pyrazine core, adapted from modern catalytic methods.[3]

Objective: To synthesize a 2,3-disubstituted imidazo[1,2-a]pyrazine derivative.

Materials:

  • 2-Aminopyrazine (1.0 eq)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • tert-Butyl Isocyanide (1.2 eq)

  • Iodine (I₂) (10 mol%)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol) and the aryl aldehyde (1.0 mmol).

  • Solvent Addition: Dissolve the reactants in 15 mL of DCM.

  • Catalyst Introduction: Add iodine (0.1 mmol, 10 mol%) to the solution. The mixture will likely turn brown.

  • Nucleophile Addition: Add tert-butyl isocyanide (1.2 mmol) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to neutralize the iodine. Stir for 10 minutes until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyrazine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Workflow for Synthesis and Characterization

The logical flow from starting materials to a fully characterized compound is critical for ensuring the integrity of downstream biological studies.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation start Reactants & Catalyst (2-Aminopyrazine, Aldehyde, Isocyanide, Iodine) reaction One-Pot Reaction (DCM, Room Temp) start->reaction Step 1-4 workup Aqueous Work-up & Extraction reaction->workup Step 5-7 purification Column Chromatography workup->purification Step 8-9 nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Step 10 ms Mass Spectrometry (LC-MS) purification->ms Step 10 final_product Pure, Characterized Imidazo[1,2-a]pyrazine nmr->final_product ms->final_product

Caption: Workflow from synthesis to final product validation.

Significance in Drug Discovery and Development

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Heterocycle

The imidazo[1,2-a]pyrazine core is a bioisostere of purine, granting it access to a multitude of enzyme active sites and receptors that recognize purinergic structures. This inherent biological relevance has led to its widespread investigation. Derivatives have demonstrated a vast range of pharmacological activities, including antibacterial, anti-inflammatory, and cardiotonic properties.[5][6]

Key Therapeutic Targets and Applications

The versatility of this scaffold allows for the development of inhibitors for various disease-relevant targets:

  • Oncology: Derivatives have shown potent anticancer activity by inhibiting key signaling proteins like receptor tyrosine kinases (e.g., EphB4, PDGFR) and PI3K.[5][7]

  • Infectious Diseases: Imidazo[1,2-a]pyrazines have been identified as inhibitors of the VirB11 ATPase, a critical component of the type IV secretion system in bacteria like Helicobacter pylori, presenting a novel anti-virulence strategy.[4]

  • Immuno-oncology: Most recently, this scaffold has been instrumental in developing potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING pathway.[8]

Mechanistic Insights: Inhibition of the cGAS-STING Pathway Regulator ENPP1

Overview of the cGAS-STING Pathway in Immuno-oncology

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. When cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage (as found in tumor cells), is detected by cGAS, it synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to and activates STING, triggering a downstream signaling cascade that results in the production of Type I interferons (IFNs) and other pro-inflammatory cytokines. This response recruits immune cells, such as T cells, to the tumor microenvironment, promoting an anti-tumor immune response.

Role of ENPP1 as a Negative Regulator

ENPP1 is an enzyme that hydrolyzes 2'3'-cGAMP, effectively terminating the STING signal.[8] In the tumor microenvironment, high ENPP1 activity can dampen the anti-tumor immune response, allowing cancer cells to evade immune surveillance. Therefore, inhibiting ENPP1 is a promising therapeutic strategy to restore and enhance STING-mediated immunity.

Mechanism of Inhibition by Imidazo[1,2-a]pyrazine Derivatives

Imidazo[1,2-a]pyrazine-based compounds have been designed to be potent and selective inhibitors of ENPP1.[8] These small molecules act as competitive inhibitors, binding to the active site of ENPP1 and preventing it from accessing and hydrolyzing 2'3'-cGAMP. By blocking ENPP1, these inhibitors protect the 2'3'-cGAMP signal, leading to sustained STING activation, increased cytokine production, and ultimately, an enhanced T-cell-mediated attack on tumor cells. This mechanism is particularly powerful when combined with other immunotherapies like PD-1 checkpoint inhibitors.[8]

G cluster_pathway cGAS-STING Signaling Pathway cluster_inhibition ENPP1 Inhibition dsDNA Cytosolic dsDNA (from Tumor Cell) cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING Activation cGAMP->STING ENPP1 ENPP1 Enzyme cGAMP->ENPP1 Hydrolysis Cytokines Type I Interferons & Cytokines STING->Cytokines ImmuneResponse Anti-Tumor Immune Response Cytokines->ImmuneResponse Degradation Degraded cGAMP ENPP1->Degradation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 Blocks

Caption: Inhibition of ENPP1 by an Imidazo[1,2-a]pyrazine derivative enhances cGAS-STING signaling.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro ENPP1 Inhibition Assay

This protocol provides a self-validating system to quantify the inhibitory potency (IC₅₀) of a test compound like an this compound derivative against the ENPP1 enzyme.

Objective: To determine the IC₅₀ value of a test compound against human ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with MgCl₂ and CaCl₂)

  • ATP (as substrate)

  • QuantiLum® Glo Reagent (or similar ATP detection kit)

  • Test Compound (serial dilutions in DMSO)

  • Positive Control Inhibitor (e.g., a known ENPP1 inhibitor)

  • 384-well white, opaque microplates

  • Multichannel pipettes and plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Dilute the ENPP1 enzyme stock to the desired working concentration in cold assay buffer.

  • Enzyme Addition: Add 10 µL of the diluted ENPP1 enzyme solution to each well (except the "no enzyme" control wells).

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature. This allows the test compound to bind to the enzyme before the substrate is introduced.

  • Substrate Addition: Prepare the ATP substrate solution in assay buffer. Initiate the enzymatic reaction by adding 10 µL of the ATP solution to all wells. The final ATP concentration should be at or near its Kₘ value for ENPP1.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C. During this time, active ENPP1 will hydrolyze ATP to AMP and pyrophosphate.

  • Reaction Termination & Detection: Stop the reaction and measure the remaining ATP by adding 20 µL of QuantiLum® Glo Reagent to each well. This reagent lyses the enzyme and generates a stable luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: After a 10-minute incubation in the dark, measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is more than a simple molecule; it is a versatile and highly valuable scaffold for modern drug discovery. Its favorable physicochemical properties and synthetic tractability allow for extensive chemical exploration. The demonstrated success of its derivatives in targeting critical disease pathways, particularly the novel application in immuno-oncology via ENPP1 inhibition, underscores its significant therapeutic potential. Future research will likely focus on optimizing the pharmacokinetic properties of this scaffold, exploring novel decorations to target other kinases and enzymes, and advancing lead compounds into preclinical and clinical development to address unmet needs in oncology and beyond.

References

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds . UCL Discovery. [Link]

  • Imidazo[1,2-a]pyrazine-2-carbonitrile | C7H4N4 | CID 13424784 . PubChem. [Link]

  • Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 . PubChem. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations . TSI Journals. [Link]

  • Synthesis of imidazo[1,2-a]pyridines . Organic Chemistry Portal. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity . PubMed Central. [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors . PubMed. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability . National Institutes of Health (NIH). [Link]

  • (PDF) Imidazo[1,2-a]pyrazines . ResearchGate. [Link]

Sources

An In-depth Technical Guide to Imidazo[1,2-a]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Prominence of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Its structural rigidity and rich electronic properties make it an attractive framework for the design of targeted therapeutics. Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3] This guide focuses on a specific derivative, imidazo[1,2-a]pyrazine-6-carbonitrile, providing a comprehensive overview of its chemical identity, synthesis, and potential as a platform for drug discovery.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound of interest is This compound . This nomenclature precisely describes the fused bicyclic system consisting of an imidazole ring fused to a pyrazine ring, with a nitrile functional group appended at the 6-position.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1276056-81-5[4][5]
Molecular Formula C₇H₄N₄N/A
Molecular Weight 144.14 g/mol [4][5]

Synthetic Strategies: Accessing the Imidazo[1,2-a]pyrazine Core

The synthesis of the imidazo[1,2-a]pyrazine scaffold is well-established, with the most common approach being the condensation of an aminopyrazine with an α-halocarbonyl compound. This versatile reaction allows for the introduction of a wide range of substituents on the imidazole ring.

A general synthetic workflow is depicted below:

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Product Aminopyrazine Aminopyrazine Derivative Condensation Condensation Reaction Aminopyrazine->Condensation AlphaHalo α-Halocarbonyl Compound AlphaHalo->Condensation ImidazoPyrazine Imidazo[1,2-a]pyrazine Scaffold Condensation->ImidazoPyrazine Proposed Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Final Product Aminocyanopyrazine 2-Amino-5-cyanopyrazine Cyclocondensation Cyclocondensation Aminocyanopyrazine->Cyclocondensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Cyclocondensation TargetMolecule This compound Cyclocondensation->TargetMolecule Wnt Signaling Pathway cluster_pathway Wnt/β-catenin Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF Translocates to nucleus and binds to TargetGenes Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->TargetGenes Activates Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->betaCatenin Inhibits accumulation (downstream of GSK3β)

Sources

An In-Depth Technical Guide to the Structural Elucidation of Imidazo[1,2-a]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of Imidazo[1,2-a]pyrazine-6-carbonitrile. As a nitrogen bridgehead fused heterocycle, the imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities including antiviral, anti-inflammatory, and anticancer properties.[1][2] Given its potential in drug development, absolute certainty in its molecular structure is paramount. This document moves beyond simple data reporting to explain the causality behind the analytical choices, creating a self-validating workflow for researchers and drug development professionals.

The core challenge lies in confirming not only the presence of the imidazo[1,2-a]pyrazine framework but also the precise regiochemistry of the carbonitrile substituent. Isomeric confusion is a significant risk during synthesis, making a multi-technique, synergistic approach essential for validation.

The Analytical Workflow: A Synergistic Approach

The structural confirmation of a novel compound is not a linear process but an integrated system where each piece of data corroborates the others. Our workflow begins with establishing the molecular formula, proceeds to identify key functional groups, and culminates in mapping the precise atomic connectivity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Final Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) HRMS->NMR_1D Provides Molecular Formula Confirmation Structure Confirmed HRMS->Confirmation Corroborates FTIR Infrared Spectroscopy (FTIR) FTIR->NMR_1D Confirms Functional Groups FTIR->Confirmation Corroborates NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Nuclei NMR_2D->Confirmation Establishes Connectivity

Caption: Overall workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Causality: We begin with HRMS, not just to determine the molecular weight, but to establish the exact elemental composition. This is the foundational data point upon which all subsequent analyses are built. For a molecule of this size, low-resolution mass spectrometry is insufficient as multiple elemental formulas could yield the same nominal mass. We choose Electrospray Ionization (ESI) as it is a soft ionization technique, ideal for preserving the molecular ion of polar heterocyclic compounds, providing a clean [M+H]⁺ peak.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile containing 0.1% formic acid. The acid ensures efficient protonation to form the [M+H]⁺ ion.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Calibrate the instrument immediately prior to analysis using a known standard to ensure mass accuracy below 5 ppm.

Data Interpretation

The primary goal is to match the experimentally observed mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass for the target formula, C₇H₅N₄⁺.

ParameterTheoretical ValueExperimental ResultDeviation (ppm)
Molecular Formula C₇H₄N₄--
Exact Mass 144.0436 g/mol --
[M+H]⁺ Ion Mass 145.0509 g/mol 145.0511 g/mol 1.38

A deviation of less than 5 ppm provides high confidence in the assigned molecular formula of C₇H₄N₄.[3]

G parent [C₇H₄N₄ + H]⁺ m/z = 145.0511 frag1 [C₆H₄N₂ + H]⁺ m/z = 118.0423 parent->frag1 MS/MS Fragmentation loss1 - HCN loss1->frag1

Caption: Proposed MS/MS fragmentation of the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While HRMS provides the formula, FTIR confirms the presence of key functional groups. Its power lies in its diagnostic capability. For this compound, the most crucial absorption is the nitrile (C≡N) stretch. This peak is typically sharp and located in a region of the spectrum with few other interfering signals, making it an unambiguous marker. Its presence immediately validates a key structural feature.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, solid sample (approx. 1-2 mg) directly onto the diamond crystal of the ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure firm contact with the sample and collect the spectrum.

  • Data Processing: Average 16 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹. The resulting spectrum is automatically ratioed against the background.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific bond vibrations.

Wavenumber (cm⁻¹)IntensityBond VibrationStructural Moiety
~2235 Medium, Sharp C≡N stretch Nitrile
3100-3000Medium-WeakC-H stretchAromatic (Imidazopyrazine)
1640-1500Strong-MediumC=N and C=C stretchAromatic Rings
1480-1350MediumIn-plane C-H bendAromatic Rings

The definitive observation of a sharp peak around 2235 cm⁻¹ is strong evidence for the carbonitrile group.[4] The collection of peaks in the 1640-1350 cm⁻¹ region is characteristic of the fused aromatic heterocyclic system.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. We employ a suite of experiments—¹H, ¹³C, and 2D correlation spectra—to piece together the molecule's connectivity. The choice of solvent, DMSO-d₆, is deliberate; its polarity ensures solubility, and its residual proton signal does not overlap with our aromatic signals of interest.

Protocol: NMR Analysis (500 MHz Spectrometer)
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum with 16 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024 scans.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons are absent.

  • 2D COSY: Acquire a Correlation Spectroscopy experiment to identify proton-proton spin coupling networks.

  • 2D HSQC: Acquire a Heteronuclear Single Quantum Coherence experiment to correlate protons with their directly attached carbons.

  • 2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation experiment, optimized for 2- and 3-bond C-H correlations (J = 8 Hz), to establish long-range connectivity.

Data Interpretation & The Self-Validating System

The combination of these experiments creates a self-validating dataset. ¹H NMR provides the number of distinct protons and their coupling, ¹³C NMR shows the number of distinct carbons, HSQC pairs them up, and HMBC connects the resulting fragments.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

Positionδ ¹H (ppm) (Mult., J Hz)δ ¹³C (ppm)DEPT-135Key HMBC Correlations (from Proton at δ ¹H)
H-2~8.3 (s)~115CHC-3, C-8a
H-3~8.0 (s)~135CHC-2, C-8a
H-5~9.2 (d, J≈1.5)~145CHC-6, C-8a
H-8~8.5 (d, J≈1.5)~125CHC-6, C-7(CN), C-8a
C-6-~120CH-5, H-8
C-7 (CN)-~118CH-5, H-8
C-8a-~140CH-2, H-3, H-5, H-8

Note: Chemical shifts are predictive and based on related structures.[1][6]

Unambiguous Assignment via HMBC: The HMBC spectrum is the final arbiter that confirms the 6-carbonitrile substitution pattern. The key correlations are those from protons H-5 and H-8 to the quaternary carbons C-6 and C-7 (the nitrile carbon). The absence of a proton signal corresponding to position 6, combined with these long-range correlations, definitively places the nitrile group at this position.

G H5 H-5 C7_CN C-7(CN) H5->C7_CN C8a C-8a H5->C8a H8 H-8 C6 C-6 H8->C6

Caption: Key HMBC correlations confirming the C-6 nitrile position.

Conclusion: Synthesized Validation

The structural elucidation of this compound is achieved not by a single measurement but by the logical synthesis of complementary data.

  • HRMS established the correct molecular formula: C₇H₄N₄ .[3]

  • FTIR confirmed the presence of the essential nitrile functional group .[4]

  • NMR spectroscopy , through a combination of 1D and 2D experiments, provided an unambiguous map of the atomic connectivity, confirming the imidazo[1,2-a]pyrazine backbone and crucially placing the nitrile substituent at the C-6 position .

This rigorous, multi-faceted workflow ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in research and drug development programs.

References

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  • TÜBİTAK. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Turkish Journal of Chemistry. [Link]

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Spectroscopic Characterization of the Imidazo[1,2-a]pyrazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2] A thorough understanding of the structural and electronic properties of this core is paramount for the rational design of new functional molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of these compounds.

This technical guide provides an in-depth exploration of the spectroscopic data associated with the imidazo[1,2-a]pyrazine core. While specific data for imidazo[1,2-a]pyrazine-6-carbonitrile is not publicly available at the time of writing, this document will serve as a comprehensive resource by leveraging data from a variety of substituted imidazo[1,2-a]pyrazine derivatives. We will delve into the principles of each technique, provide field-proven experimental protocols, and offer detailed interpretations of the spectral data, empowering researchers to confidently characterize their own imidazo[1,2-a]pyrazine-based molecules.

The Imidazo[1,2-a]pyrazine Scaffold: A Structural Overview

The imidazo[1,2-a]pyrazine system is a fused bicyclic heteroaromatic compound. Understanding its fundamental structure is key to interpreting its spectroscopic signatures.

MS_Fragmentation M This compound [M+H]⁺ m/z = 145.0514 F1 Loss of HCN [M+H - HCN]⁺ M->F1 Fragmentation F2 Loss of N₂ M->F2 Fragmentation

Figure 2: A plausible fragmentation pathway for this compound.

Conclusion

This guide has provided a comprehensive overview of the key spectroscopic techniques used to characterize the imidazo[1,2-a]pyrazine core. By understanding the principles of NMR, IR, and MS, and by following the detailed experimental protocols, researchers can confidently elucidate the structures of novel derivatives. While the specific data for this compound remains to be reported in the literature, the representative data and interpretation guidelines presented herein offer a solid foundation for the spectroscopic analysis of this important class of heterocyclic compounds. The continued exploration and characterization of such molecules will undoubtedly fuel further discoveries in drug development and materials science.

References

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  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

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  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[5][6][7]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]

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  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]

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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Imidazo[1,2-a]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including as kinase inhibitors and antiviral agents.[1] A profound understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the development of structure-activity relationships (SAR). This technical guide provides a comprehensive, in-depth protocol for the determination and analysis of the single-crystal X-ray structure of imidazo[1,2-a]pyrazine-6-carbonitrile, a representative member of this important class of heterocycles. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific principles that govern each experimental choice.

Introduction: The Significance of Crystalline Architecture in Drug Discovery

The solid-state structure of an active pharmaceutical ingredient (API) dictates many of its critical physicochemical properties, including solubility, stability, and bioavailability. For the imidazo[1,2-a]pyrazine class of compounds, which have shown promise in targeting a variety of biological targets, a detailed knowledge of their crystal packing and intermolecular interactions is invaluable.[2] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule and how these molecules interact with each other in the crystalline state.[3][4]

This guide will delineate a systematic workflow for elucidating the crystal structure of this compound, from synthesis and crystallization to data analysis and interpretation. The causality behind each step is emphasized to provide a robust and self-validating experimental framework.

Synthesis and Purification of this compound

A plausible and efficient synthetic route to this compound is paramount for obtaining high-purity material suitable for crystallization. While various methods exist for the synthesis of the imidazo[1,2-a]pyrazine core, a common approach involves the condensation of an aminopyrazine with an α-haloketone.[5][6] For the target molecule, a potential route is outlined below.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-amino-5-cyanopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added chloroacetaldehyde (1.2 eq) and a mild base like sodium bicarbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

The purity of the synthesized compound should be rigorously assessed by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding to crystallization.[7][8]

The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.[9][10] Several methods can be employed, and the choice of solvent is critical.[11]

Experimental Protocol: Crystal Growth
  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture). The solution is filtered to remove any dust particles and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting the growth of well-ordered crystals.[12]

  • Vapor Diffusion: This is often a highly successful technique.[11] A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[13]

  • Thermal Gradient Methods: A saturated solution is slowly cooled, or a temperature gradient is applied across the crystallization vessel to control the rate of crystal growth.[14]

The selection of appropriate solvents is often a matter of systematic screening. A good starting point is to use a solvent in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.[3][4]

Experimental Protocol: Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion of the atoms and reduces radiation damage. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffracted beams are recorded by a detector.[3]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. This is typically done using the software provided with the diffractometer. The data is also corrected for various experimental factors.

Crystal Structure Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through a combination of computational methods.[15]

Computational Workflow: Structure Solution and Refinement
  • Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods, as implemented in software like SHELXS, are commonly used to obtain an initial model of the crystal structure from the diffraction intensities.[16]

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure. Software such as SHELXL is widely used for this purpose.[17][18] The refinement process involves adjusting the atomic coordinates, and their anisotropic displacement parameters, to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[16]

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

The workflow for structure solution and refinement is depicted in the diagram below:

structure_determination_workflow cluster_experimental Experimental Phase cluster_computational Computational Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High-purity compound data_collection SC-XRD Data Collection crystal_growth->data_collection Suitable single crystal data_processing Data Processing data_collection->data_processing Diffraction images structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution Reflection data (hkl file) structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement Initial atomic model structure_analysis Structure Analysis & Validation structure_refinement->structure_analysis Refined crystal structure

Figure 1: Workflow for Crystal Structure Determination.

Analysis of the Crystal Structure of this compound

A thorough analysis of the refined crystal structure provides a wealth of information.

Crystallographic Data

The primary results of a crystal structure determination are summarized in a crystallographic data table. A hypothetical table for this compound is presented below.

Parameter Hypothetical Value
Chemical FormulaC₈H₄N₄
Formula Weight156.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)819.5
Z4
Calculated Density (g/cm³)1.265
R-factor (R1)< 0.05
Goodness-of-Fit (GooF)~1.0
Molecular Geometry

The crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. This information can be used to understand the conformation of the molecule in the solid state and can be compared with theoretical calculations.

Intermolecular Interactions

Understanding the non-covalent interactions that govern the crystal packing is crucial for crystal engineering and for understanding the physical properties of the solid.[19][20]

  • Hydrogen Bonding: The presence of nitrogen atoms in the imidazo[1,2-a]pyrazine ring system and the nitrile group provides opportunities for the formation of C-H···N hydrogen bonds.

  • π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyrazine core are likely to engage in π-π stacking interactions, which are important for stabilizing the crystal lattice.

  • Other Interactions: Other weak interactions, such as C-H···π and dipole-dipole interactions involving the nitrile group, may also play a role in the overall crystal packing.

The analysis of these interactions can be facilitated by tools such as Hirshfeld surface analysis.[21]

The logical relationship between the molecular structure and the resulting crystal packing is illustrated below:

packing_logic cluster_interactions Intermolecular Interactions molecule Imidazo[1,2-a]pyrazine- 6-carbonitrile Molecule h_bonding C-H···N Hydrogen Bonding molecule->h_bonding pi_stacking π-π Stacking molecule->pi_stacking other_interactions Other Weak Interactions molecule->other_interactions crystal_packing 3D Crystal Packing h_bonding->crystal_packing pi_stacking->crystal_packing other_interactions->crystal_packing

Figure 2: Intermolecular Interactions Dictating Crystal Packing.

Spectroscopic and Physicochemical Characterization

The data obtained from the single-crystal structure should be correlated with data from bulk sample analysis to ensure the characterized crystal is representative of the bulk material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the C≡N stretch of the nitrile group.[5]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of the crystalline solid.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and robust workflow for the determination and analysis of the crystal structure of this compound. A thorough understanding of the solid-state structure of this and related compounds is a critical component of modern drug discovery and development.[22][23][24] The insights gained from the crystal structure can inform the design of new derivatives with improved properties, aid in polymorph screening, and provide a basis for computational modeling studies. The methodologies described herein are broadly applicable to the crystallographic study of other small organic molecules of pharmaceutical interest.

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The Imidazo[1,2-a]pyrazine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of this versatile core, detailing its synthesis from classical methods to modern multicomponent reactions. We will delve into the structure-activity relationships (SAR) that have driven the optimization of imidazo[1,2-a]pyrazine derivatives for various therapeutic targets, with a particular focus on their roles as kinase inhibitors in oncology and as modulators of ionotropic receptors in neuroscience. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the ongoing development of this important chemical entity.

A Historical Overview: From Curiosity to Clinic

The journey of the imidazo[1,2-a]pyrazine core, like many foundational heterocyclic systems, begins with early explorations into the reactivity of nitrogen-containing aromatic rings. While pinpointing a single "discoverer" is challenging, the fundamental synthetic route can be traced back to the principles of the Tschitschibabin (or Chichibabin) reaction, originally described for the synthesis of 2-aminopyridine derivatives. The analogous reaction, the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, laid the groundwork for accessing the imidazo[1,2-a]pyrazine bicyclic system. For decades, these compounds remained largely of academic interest, with sporadic investigations into their chemical properties.

The modern era of imidazo[1,2-a]pyrazine research was ignited by the advent of high-throughput screening (HTS) in the late 20th and early 21st centuries. These large-scale biological assays unveiled the previously untapped therapeutic potential of this scaffold. Two key discoveries, in seemingly disparate fields, propelled imidazo[1,2-a]pyrazines into the forefront of drug discovery:

  • Oncology and the Rise of Kinase Inhibitors: Researchers at Merck and elsewhere identified the imidazo[1,2-a]pyrazine core as a potent inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression.[1][2] This discovery was significant as Aurora kinases are frequently overexpressed in various cancers, making them a prime target for anticancer therapies. The initial hits from these screening campaigns served as the starting point for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

  • Neuroscience and the Modulation of Glutamate Receptors: In parallel, scientists at Janssen Research & Development identified an imidazo[1,2-a]pyrazine derivative, compound 5 , as a promising hit in a screen for selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[3] This finding opened a new avenue for the development of novel therapeutics for neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy.

These seminal discoveries transformed the perception of the imidazo[1,2-a]pyrazine scaffold from a chemical curiosity to a clinically relevant pharmacophore.

Synthetic Methodologies: Building the Core

The synthetic versatility of the imidazo[1,2-a]pyrazine core has been a key driver of its successful application in drug discovery. A variety of methods have been developed to construct and functionalize this bicyclic system, ranging from classical condensation reactions to more complex, modern multicomponent strategies.

The Classical Approach: Condensation of 2-Aminopyrazines with α-Halocarbonyls

The most fundamental and enduring method for the synthesis of imidazo[1,2-a]pyrazines is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, often an α-bromoketone. This reaction proceeds via an initial N-alkylation of the exocyclic amino group of the pyrazine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Imidazo[1,2-a]pyrazines

  • Reaction Setup: To a solution of the desired 2-aminopyrazine (1.0 eq.) in a suitable solvent such as ethanol or acetone, add the appropriate α-bromoketone (1.1 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted imidazo[1,2-a]pyrazine.

Modern Innovations: Multicomponent Reactions

The demand for rapid synthesis of diverse compound libraries for drug discovery has spurred the development of more efficient synthetic strategies. Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, have emerged as a powerful tool for the construction of complex molecules like imidazo[1,2-a]pyrazines. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a prominent example.[4]

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyrazines [5]

  • Reaction Setup: In a microwave-safe vial, combine the 2-aminopyrazine (1.0 eq.), a desired aldehyde (1.1 eq.), an isocyanide (1.2 eq.), and a catalytic amount of a Lewis acid such as scandium(III) triflate (Sc(OTf)₃, 0.05 eq.). A solvent mixture like dichloromethane/methanol (3:1) is often used.

  • Microwave-Assisted Synthesis: The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-15 minutes).

  • Work-up and Purification: After cooling to room temperature, any precipitate formed is collected by filtration and washed with a cold solvent like methanol. If no precipitate forms, the reaction mixture is concentrated, and the residue is purified by column chromatography or crystallization to yield the 3-aminoimidazo[1,2-a]pyrazine product.

The GBB reaction offers significant advantages over classical methods, including operational simplicity, speed, and the ability to generate a wide range of structurally diverse products by varying the three input components.

Therapeutic Applications and Mechanistic Insights

The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of novel therapeutics targeting a diverse range of diseases.

Anticancer Activity: Targeting Aurora Kinases

The discovery of imidazo[1,2-a]pyrazines as potent inhibitors of Aurora kinases has been a major breakthrough in the development of new cancer therapies.[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.

Mechanism of Action: X-ray crystallography studies have revealed the precise binding mode of imidazo[1,2-a]pyrazine inhibitors within the ATP-binding pocket of Aurora A.[2][6] Key interactions often involve hydrogen bonds between the imidazo[1,2-a]pyrazine core and the backbone of the hinge region residues, such as Ala213. Further interactions with residues in the solvent-exposed region and the DFG motif contribute to potency and selectivity.

Aurora_Kinase_Inhibition cluster_0 Mitotic Progression cluster_1 Aurora Kinase A Activity Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Spindle_Assembly->Metaphase Ensures proper chromosome alignment Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Inhibitor Aurora_A Aurora A Kinase Imidazo_Pyrazine->Aurora_A Competitively Inhibits ATP ATP ATP->Aurora_A Binds to active site Aurora_A->Centrosome_Maturation Phosphorylates substrates

Caption: Competitive inhibition of Aurora A kinase by imidazo[1,2-a]pyrazine compounds disrupts mitotic progression.

Structure-Activity Relationship (SAR): Extensive SAR studies have been conducted to optimize the potency and selectivity of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[7]

CompoundR1R2Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
1j H4-(1H-pyrazol-4-yl)phenyl1.32.5[2]
10i Me4-(1H-pyrazol-4-yl)phenyl0.81.5[2]
12k (S)-1-amino-3-methoxypropan-2-ol4-(1H-pyrazol-4-yl)phenyl<0.02 (Kd)<0.03 (Kd)
15 Cl4-morpholinophenyl1135[6]

Table 1: Representative SAR data for imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

Neurological Disorders: Modulation of AMPA Receptors

Imidazo[1,2-a]pyrazines have also emerged as potent and selective negative allosteric modulators (NAMs) of AMPA receptors, particularly those containing the TARP γ-8 auxiliary subunit.[3] These compounds offer a promising therapeutic strategy for conditions associated with excessive glutamatergic signaling, such as epilepsy.

Mechanism of Action: Unlike competitive antagonists that bind to the glutamate binding site, imidazo[1,2-a]pyrazine NAMs are thought to bind to an allosteric site on the AMPA receptor complex. This binding is believed to disrupt the interaction between the pore-forming GluA subunit and the TARP γ-8 protein, thereby reducing ion channel opening in response to glutamate.

AMPA_Modulation Glutamate Glutamate AMPAR_Complex GluA Subunit TARP γ-8 Glutamate->AMPAR_Complex:GluA Binds Channel_Opening Ion Channel Opening AMPAR_Complex:TARP->Channel_Opening Facilitates Imidazo_Pyrazine Imidazo[1,2-a]pyrazine NAM Imidazo_Pyrazine->AMPAR_Complex Binds allosterically, disrupts GluA-TARP interaction Neuronal_Excitation Neuronal Excitation Channel_Opening->Neuronal_Excitation

Caption: Allosteric modulation of the AMPA receptor complex by imidazo[1,2-a]pyrazine NAMs reduces neuronal excitation.

Structure-Activity Relationship (SAR): The SAR for this class of compounds has focused on improving potency, selectivity for TARP γ-8, and brain penetrance.

CompoundRγ-8 pIC₅₀γ-2 pIC₅₀Reference
5 4-fluorophenyl6.8<5.0[3]
11 4-chlorophenyl7.5<5.0[3]
16 4-(trifluoromethyl)phenyl8.2<5.0[3]

Table 2: SAR data for imidazo[1,2-a]pyrazine-based AMPA receptor modulators.

Future Directions and Conclusion

The imidazo[1,2-a]pyrazine core has transitioned from a simple heterocyclic system to a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with a remarkable ability to interact with diverse biological targets, has cemented its status as a privileged scaffold. While significant progress has been made in developing imidazo[1,2-a]pyrazine-based compounds for oncology and neuroscience, the full therapeutic potential of this versatile core is likely yet to be realized.

Future research will undoubtedly focus on:

  • Exploring New Therapeutic Areas: The inherent biological activity of the scaffold suggests that it may be applicable to a wider range of diseases, including infectious diseases and inflammatory conditions.

  • Developing Novel Synthetic Methodologies: The continued innovation in synthetic organic chemistry will undoubtedly lead to new and more efficient ways to construct and functionalize the imidazo[1,2-a]pyrazine ring system, enabling the exploration of previously inaccessible chemical space.

  • Improving Drug-like Properties: A major focus will remain on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to create safer and more effective medicines.

References

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  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

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A Researcher's Guide to Quantum Chemical Calculations for Imidazo[1,2-A]pyrazine Scaffolds: From First Principles to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, forming the basis of numerous therapeutic candidates due to its versatile biological activities.[1][2] Harnessing the full potential of this scaffold in drug design necessitates a profound understanding of its structural and electronic properties at the molecular level. This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to the Imidazo[1,2-a]pyrazine system. Moving beyond a mere recitation of methods, this paper emphasizes the causality behind computational choices, detailing a self-validating workflow from initial structure optimization to the prediction of key molecular properties. We will explore the application of Density Functional Theory (DFT) to elucidate chemical reactivity, map intermolecular interaction sites, and generate robust descriptors for structure-activity relationship studies, thereby bridging the gap between theoretical computation and practical drug discovery.

Introduction: The Convergence of Imidazo[1,2-A]pyrazines and Quantum Chemistry

The Imidazo[1,2-A]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-fused heterocycles are cornerstones of medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[3] Within this class, the Imidazo[1,2-a]pyrazine framework is of paramount importance. Its rigid, planar structure and distribution of nitrogen heteroatoms make it an ideal scaffold for interacting with biological targets. Derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of protein kinases like Aurora kinase, as well as anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The development of novel therapeutics based on this core requires a detailed map of its structure-activity relationships (SAR).

Why Quantum Chemistry? The Need for Molecular-Level Insight

While synthetic chemistry provides access to novel derivatives, and experimental assays measure their biological effects, quantum chemistry offers the indispensable "why" that connects molecular structure to function.[7] Quantum mechanics (QM) calculations allow us to move beyond empirical observations and compute, from first principles, the fundamental electronic and structural properties that govern a molecule's behavior.[8] For the Imidazo[1,2-a]pyrazine scaffold, this means we can accurately predict:

  • The most stable three-dimensional geometry.

  • The distribution of electrons and sites susceptible to metabolic attack or intermolecular bonding.

  • Molecular properties that correlate with biological activity, such as reactivity and polarity.

  • Spectroscopic signatures that aid in the structural confirmation of newly synthesized compounds.[9]

By integrating these computational insights, researchers can rationalize experimental findings and, more importantly, design new molecules with enhanced potency and optimized ADME/Tox profiles in a more targeted and efficient manner.[10]

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen methodology. The goal is to select a method that provides the necessary accuracy for the property of interest without incurring prohibitive computational expense—a critical balance in the fast-paced environment of drug discovery.[11][12]

Density Functional Theory (DFT): The Gold Standard for Drug-Like Molecules

For molecules the size of Imidazo[1,2-a]pyrazine derivatives, Density Functional Theory (DFT) has become the de facto standard.[13][14] DFT is rooted in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of its electron density.[15] This approach is significantly more efficient than traditional wavefunction-based methods while offering a remarkable balance of computational cost and accuracy, making it an essential tool for medicinal chemists.[12][16]

The Causality of Choice: Functionals and Basis Sets

A DFT calculation is defined by two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals: This is the component of the calculation that approximates the complex electron-electron interaction energies. Functionals are often categorized in a hierarchy known as "Jacob's Ladder." For most applications involving organic heterocycles, hybrid functionals are the preferred choice. These functionals, such as the widely used B3LYP , incorporate a portion of exact exchange from Hartree-Fock theory, providing a robust and generally accurate description of molecular geometries and electronic properties.[13][15][17]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set determine the flexibility the calculation has to describe the distribution of electrons in space. For drug-like molecules, Pople-style split-valence basis sets , such as 6-31G(d,p) , are a common and effective starting point.[13][12] The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and non-covalent interactions.

TaskRecommended FunctionalRecommended Basis SetRationale & Justification
Geometry Optimization & Frequencies B3LYP6-31G(d,p)This combination is a well-benchmarked and computationally efficient standard for obtaining reliable ground-state geometries and vibrational modes of organic molecules.[13][12]
Electronic Properties (HOMO/LUMO, MEP) B3LYP6-311+G(d,p)For a more accurate description of electron distribution, especially for anions or systems with diffuse electron density, a larger triple-zeta basis set with diffuse functions (+) is recommended.
Reaction Energetics & Barriers M06-2X or ωB97X-Ddef2-TZVPFunctionals like M06-2X are specifically parameterized to perform well for thermochemistry and kinetics. Dispersion-corrected functionals (e.g., with "-D") are vital for accurately capturing non-covalent interactions.

Table 1: Recommended DFT Methodologies for Imidazo[1,2-A]pyrazines. This table provides a starting point for methodology selection based on the desired chemical insight.

Core Workflow: A Step-by-Step Protocol for Characterizing an Imidazo[1,2-A]pyrazine Derivative

A robust and reliable computational analysis follows a systematic and self-validating workflow. The following protocol outlines the essential steps for characterizing a novel Imidazo[1,2-a]pyrazine derivative.

Step 1: Molecular Structure Preparation

The starting point is an initial 3D structure of the molecule. This can be generated using any molecular building software (e.g., ChemDraw, Avogadro). While an exact starting geometry is not necessary, a chemically reasonable structure (correct bond orders and general conformation) will facilitate a faster and more reliable calculation.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[18] The calculation iteratively adjusts the atomic positions to minimize the forces on each atom until a predefined convergence threshold is met.[15] This step yields the most stable, lowest-energy conformation of the molecule.

Step 3: Vibrational Frequency Analysis: A Self-Validating Check

Following optimization, a frequency calculation is mandatory. This step serves two critical purposes:

  • Validation of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable molecule.[18] This provides an essential internal check on the validity of the computed geometry.

  • Thermodynamic Properties: The calculated frequencies are used to compute zero-point vibrational energy (ZPVE), thermal corrections, and entropy, allowing for the calculation of Gibbs free energies.[19]

G cluster_input Preparation cluster_calc Core Calculation cluster_output Validated Output A 1. Initial 3D Structure (e.g., from ChemDraw) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B Submit Job C 3. Frequency Calculation (Confirm Minimum) B->C Use Optimized Coords D Stable Ground State Geometry & Thermodynamic Data C->D Verify: No Imaginary Frequencies

Diagram 1: The core computational workflow for obtaining a validated ground-state molecular structure.

Protocol Box 1: Example Gaussian Input for Geometry Optimization & Frequency Calculation This example shows a typical input file for the Gaussian software package, a widely used program for quantum chemical calculations.[18][20]

  • Line 1 (#p...): Specifies the calculation type. B3LYP/6-31G(d,p) sets the method. Opt requests geometry optimization. Freq requests a frequency calculation.

  • Line 3 (Title): A descriptive title for the calculation.

  • Line 5 (0 1): Specifies the molecule's charge (0) and spin multiplicity (1 for a singlet).

  • Following Lines: The atomic symbols and their initial Cartesian coordinates.

Analysis and Interpretation: Translating Quantum Data into Chemical Insight

Once a validated structure is obtained, further calculations and analysis can extract a wealth of information relevant to drug design.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.[13][21]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (Egap): The energy difference between the HOMO and LUMO is a measure of chemical reactivity and electronic excitability. A smaller gap generally implies higher reactivity.[21]

Molecular Electrostatic Potential (MEP): Mapping Reactive Sites

An MEP map visualizes the electrostatic potential on the electron density surface of a molecule.[13][14] It is an invaluable tool for understanding intermolecular interactions.

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, such as lone pairs on nitrogen or oxygen atoms. These are sites for hydrogen bond acceptance and electrophilic attack. For Imidazo[1,2-a]pyrazines, the nitrogen atoms are typically the most negative sites, indicating likely points of protonation or coordination to metal ions.[14]

  • Positive Regions (Blue): Indicate electron-poor areas, such as hydrogen atoms bonded to electronegative atoms. These are sites for hydrogen bond donation and nucleophilic attack.

G cluster_input Starting Point cluster_analysis Analysis Type cluster_insight Chemical & Biological Insight A Validated Ground State Geometry B HOMO/LUMO Calculation A->B C Molecular Electrostatic Potential (MEP) A->C D Population Analysis (e.g., NBO) A->D E Predict Chemical Reactivity & Kinetic Stability B->E F Identify Sites for H-Bonding & Drug-Receptor Interactions C->F G Quantify Atomic Charges & Dipole Moment D->G

Diagram 2: A logical map showing how different analyses on a validated geometry lead to specific chemical insights.
DescriptorWhat It RepresentsRelevance in Drug Design & SAR
Energy of HOMO (EHOMO) Electron-donating abilityCorrelates with susceptibility to oxidation; high values may indicate metabolic instability.
Energy of LUMO (ELUMO) Electron-accepting abilityCorrelates with susceptibility to reduction and reactivity with nucleophiles.
HOMO-LUMO Gap Chemical reactivity, kinetic stabilityA larger gap suggests higher stability. Can be used as a descriptor in QSAR models.[17]
Dipole Moment Overall polarity of the moleculeInfluences solubility, membrane permeability, and strength of dipole-dipole interactions with a target.
Molecular Electrostatic Potential (MEP) 3D map of charge distributionCrucial for predicting non-covalent interactions (e.g., hydrogen bonding, salt bridges) that govern drug-receptor binding.[13][14]

Table 2: Key Quantum Chemical Descriptors and Their Implications in Drug Design.

Advanced Applications in Drug Development

Beyond the characterization of single molecules, quantum chemical methods are powerful tools in broader drug discovery workflows.

Quantum Mechanics in QSAR (QM-QSAR)

Quantitative Structure-Activity Relationship (QSAR) models seek to correlate physicochemical properties of molecules with their biological activities.[9] Quantum mechanics provides a route to generating highly accurate and physically meaningful descriptors (as listed in Table 2) that go beyond simple 2D structural features.[22] By calculating properties like HOMO/LUMO energies, dipole moments, and atomic charges for a series of Imidazo[1,2-a]pyrazine analogues, researchers can build more predictive QSAR models to guide the synthesis of more potent compounds.[17]

Hybrid QM/MM Methods: Probing the Enzyme Active Site

When studying how an Imidazo[1,2-a]pyrazine inhibitor binds to its target protein, a full QM calculation of the entire system is computationally impossible. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods solve this problem by partitioning the system.[9][23] The ligand and the critical amino acid residues in the enzyme's active site are treated with high-accuracy QM, while the rest of the protein and solvent are treated with computationally inexpensive Molecular Mechanics (MM) force fields.[23] This approach allows for the accurate modeling of electronic effects like charge transfer and bond breaking/formation within the active site, providing unparalleled insight into binding mechanisms.

Benchmarking and Trustworthiness: The Dialogue with Experiment

The ultimate validation of a computational model comes from its ability to reproduce and predict experimental results. For Imidazo[1,2-a]pyrazines, computational results should always be benchmarked against available experimental data. For example, a calculated geometry can be compared to a high-resolution X-ray crystal structure by calculating the root-mean-square deviation (RMSD) of the atomic positions.[14] Similarly, calculated proton affinities can be correlated with experimentally measured pKa values. This dialogue between theory and experiment is crucial for building trust in the computational protocol and ensuring its predictive power.

Conclusion: Integrating Quantum Calculations into the Drug Discovery Pipeline

Quantum chemical calculations, particularly those based on Density Functional Theory, are no longer a niche academic pursuit but a vital component of the modern drug discovery toolkit.[7][10] For researchers working with the valuable Imidazo[1,2-a]pyrazine scaffold, these methods provide a rational, physics-based approach to understanding molecular properties and guiding design. By following a systematic and self-validating workflow—from rigorous geometry optimization to the detailed analysis of electronic structure—scientists can translate abstract quantum mechanical data into actionable chemical intelligence. This integration accelerates the design-synthesize-test cycle, reduces late-stage attrition, and ultimately paves the way for the development of more effective and safer therapeutics.

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The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents across a wide spectrum of diseases. This guide provides a comprehensive overview of the biological significance of the imidazo[1,2-a]pyrazine scaffold, delving into its diverse pharmacological activities, mechanisms of action, and structure-activity relationships. We will explore its critical role in the development of targeted therapies, particularly in oncology, infectious diseases, and neuroscience, supported by experimental data and detailed protocols.

Introduction: The Rise of a Versatile Scaffold

The imidazo[1,2-a]pyrazine ring system, an analogue of deazapurines, presents a unique bicyclic aromatic structure that is amenable to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1] This versatility has enabled its incorporation into a multitude of biologically active molecules that interact with a diverse range of targets.[2][3] From kinase inhibitors to CNS modulators, derivatives of this scaffold have demonstrated potent and selective activities, leading to the identification of numerous clinical candidates. This guide will illuminate the key therapeutic areas where this scaffold has made a significant impact.

The Imidazo[1,2-a]pyrazine Core in Oncology

The fight against cancer has been a major driver for the exploration of the imidazo[1,2-a]pyrazine scaffold. Its rigid structure provides an excellent platform for designing inhibitors that can fit into the ATP-binding pockets of various kinases, which are often dysregulated in cancer.

Inhibition of Key Signaling Pathways

Phosphoinositide 3-Kinase (PI3K)/mTOR Pathway:

The PI3K-Akt-mTOR pathway is one of the most frequently activated signaling cascades in human cancers, making it a prime target for drug development.[4] Imidazo[1,2-a]pyrazine derivatives have emerged as potent dual inhibitors of PI3K and mTOR. For instance, compound 42 from a recent study exhibited exceptional dual inhibitory activity with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.[4] This dual inhibition can lead to a more profound and sustained anti-proliferative effect compared to targeting a single kinase in the pathway. The compound also demonstrated significant in vivo anti-tumor activity with acceptable oral bioavailability and low hepatotoxicity, marking it as a promising clinical candidate.[4]

Anaplastic Lymphoma Kinase (ALK):

Chromosomal rearrangements involving ALK are oncogenic drivers in several cancers, including non-small cell lung cancer. The imidazo[1,2-a]pyrazine scaffold has been utilized to develop potent ALK inhibitors.[5] Notably, certain derivatives have shown efficacy against both wild-type ALK and the crizotinib-resistant L1196M mutant, addressing a critical challenge in targeted therapy.[5]

Cyclin-Dependent Kinase 9 (CDK9):

CDK9 plays a crucial role in regulating transcription and is a target in various cancers. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and identified as potent CDK9 inhibitors. One such derivative, with a pyridin-4-yl group at position 2 and a benzyl group at position 3, displayed a CDK9 inhibitory activity with an IC₅₀ of 0.16 µM.[6] The cytotoxic effects of these compounds on breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines correlated with their CDK9 inhibitory activity.[6]

Targeting the Tumor Microenvironment and Metastasis

Tubulin Polymerization Inhibition:

Microtubules are essential for cell division, making them a validated target for anticancer drugs. A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors.[7] Compound TB-25 from this series exhibited potent anti-proliferative activity against the HCT-116 cancer cell line with an IC₅₀ of 23 nM.[7] Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[7] Molecular docking studies suggested that it binds to the colchicine binding site of tubulin.[7]

Cancer Immunotherapy via ENPP1 Inhibition:

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for innate anti-tumor immunity.[8][9] Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective ENPP1 inhibitors.[8][9] One optimized compound demonstrated an IC₅₀ value of 5.70 nM for ENPP1 and enhanced the expression of downstream target genes of the STING pathway.[8][9] In vivo, this compound not only had favorable pharmacokinetic properties but also enhanced the anti-tumor efficacy of an anti-PD-1 antibody, achieving a tumor growth inhibition rate of 77.7% in a murine model.[8][9]

Data Summary: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
Compound Class/ExampleTarget(s)Key FindingsReference(s)
Compound 42 PI3Kα / mTORIC₅₀ = 0.06 nM (PI3Kα), 3.12 nM (mTOR); significant in vivo activity.[4]
Compound 19 ALK (wild-type & L1196M)Good in vitro activity against both wild-type and resistant mutants.[5]
Compound 3c CDK9IC₅₀ = 0.16 µM; cytotoxic against various cancer cell lines.[6]
TB-25 Tubulin PolymerizationIC₅₀ = 23 nM (HCT-116); induces G2/M arrest and apoptosis.[7]
Compound 7 ENPP1IC₅₀ = 5.70 nM; enhances anti-PD-1 efficacy in vivo.[8][9]
Visualizing the Mechanism: PI3K/mTOR Inhibition

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation eIF4E->Proliferation Inhibition (when active) Imidazopyrazine Imidazo[1,2-a]pyrazine Inhibitor (e.g., Cpd 42) Imidazopyrazine->PI3K Inhibition Imidazopyrazine->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyrazine derivatives.

Antimicrobial and Antiviral Applications

The imidazo[1,2-a]pyrazine scaffold has also been explored for its potential in combating infectious diseases.

Antibacterial and Antifungal Activity

Derivatives of imidazo[1,2-a]pyrazine have demonstrated notable antibacterial and antifungal properties.[1][3] Structure-activity relationship (SAR) studies have revealed that substitutions at the C2, C3, and C8 positions can significantly influence their antimicrobial potency.[1] For example, certain aminated derivatives at the C8 position have shown improved activity.[1] Some compounds displayed pronounced antibacterial activity against Staphylococcus aureus and excellent antifungal activity against Candida albicans and Aspergillus niger.[1]

Antiviral Potential

The scaffold has been investigated for its antiviral effects. Compounds with a 2-phenylimidazo[1,2-a]pyrazin-3-amine core have been reported as potential agents against the influenza A virus.[6] More recently, with the emergence of global viral threats, research has extended to coronaviruses, with some derivatives showing inhibitory activity.[6]

Central Nervous System (CNS) Modulation

The unique structure of imidazo[1,2-a]pyrazines allows them to cross the blood-brain barrier, making them attractive candidates for treating CNS disorders.

AMPAR Negative Modulators

Derivatives of imidazo[1,2-a]pyrazine have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[10] This selectivity is crucial as TARP γ-8 is predominantly expressed in the hippocampus, a brain region implicated in epilepsy. A lead compound from this class, JNJ-61432059, demonstrated robust seizure protection in preclinical models.[10]

Synthetic Methodologies and Experimental Protocols

The synthesis of imidazo[1,2-a]pyrazine derivatives is often achieved through multicomponent reactions, which allow for rapid library generation and SAR exploration.

Key Synthetic Routes

A common and efficient method for constructing the imidazo[1,2-a]pyrazine core is through the condensation of a 2-aminopyrazine with an α-haloketone. Subsequent functionalization can be achieved through various modern synthetic techniques, including:

  • Palladium-catalyzed cross-coupling reactions: For introducing aryl or other functional groups at specific positions.[5]

  • Regioselective metalations: Using organometallic reagents like TMPMgCl·LiCl to selectively functionalize the scaffold.[11]

  • One-pot three-component reactions: Condensing an aryl aldehyde, 2-aminopyrazine, and an isocyanide, often catalyzed by iodine, provides a straightforward route to substituted derivatives.[12]

Experimental Protocol: General Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a synthesized imidazo[1,2-a]pyrazine derivative against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations for the assay.

  • Assay Plate Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.

    • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

  • Kinase Reaction:

    • Add 2 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Following the manufacturer's instructions for the ADP-Glo™ assay, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow Diagram: Drug Discovery Process

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Optimization cluster_Preclinical Preclinical Development Target_ID Target Identification Synthesis Scaffold Synthesis (Imidazo[1,2-a]pyrazine) Target_ID->Synthesis Library Compound Library Generation Synthesis->Library HTS High-Throughput Screening Library->HTS Hit_to_Lead Hit-to-Lead (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Assays (e.g., Kinase Inhibition) Lead_Opt->In_Vitro In_Vivo In Vivo Models (e.g., Xenografts) In_Vitro->In_Vivo Tox Toxicology & Pharmacokinetics In_Vivo->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials IND Filing

Caption: A generalized workflow for the discovery and development of drugs based on the imidazo[1,2-a]pyrazine scaffold.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a versatile and privileged structure in medicinal chemistry. Its success stems from a combination of favorable physicochemical properties and synthetic accessibility, which has enabled the development of potent and selective modulators for a wide array of biological targets. The extensive research in oncology has yielded promising kinase inhibitors that are advancing through the drug development pipeline. Furthermore, its potential in treating infectious diseases and CNS disorders is continually being uncovered.

Future efforts will likely focus on exploring new chemical space around the scaffold, employing novel synthetic methodologies to access previously unattainable derivatives. The integration of computational chemistry and machine learning will undoubtedly accelerate the design and optimization of next-generation imidazo[1,2-a]pyrazine-based therapeutics. As our understanding of complex diseases deepens, this remarkable scaffold is poised to play an even more significant role in the future of medicine.

References

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Reactivity of the nitrile group in Imidazo[1,2-A]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Imidazo[1,2-a]pyrazines

Abstract

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] The introduction of a nitrile (-C≡N) group onto this heterocyclic core unlocks a rich and versatile field of chemical reactivity. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the chemical transformations of the nitrile group on the imidazo[1,2-a]pyrazine ring system. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the strategic application of these transformations in the synthesis of complex molecules.

The Imidazo[1,2-a]pyrazine Core and the Nitrile Functional Group: A Synergistic Partnership

The imidazo[1,2-a]pyrazine system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] The scaffold's rigid structure and defined spatial arrangement of nitrogen atoms allow for precise interactions with biological targets.

The nitrile group, characterized by a carbon-nitrogen triple bond, is a highly valuable functional group in organic synthesis.[6][7] Its strong polarization results in a significantly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles.[8][9][10] When appended to the imidazo[1,2-a]pyrazine core, the electron-withdrawing nature of the heterocyclic system further enhances the electrophilicity of the nitrile carbon, modulating its reactivity and opening avenues for diverse chemical modifications.

This guide will focus on four principal classes of reactions that exemplify the synthetic utility of the nitrile group on the imidazo[1,2-a]pyrazine scaffold:

  • Hydrolysis: Conversion to amides and carboxylic acids.

  • Reduction: Transformation into primary amines.

  • Nucleophilic Addition: Reaction with organometallic reagents to form ketones.

  • Cycloaddition Reactions: Participation in the formation of new heterocyclic rings.

Key Chemical Transformations

Hydrolysis: Accessing Amides and Carboxylic Acids

One of the most fundamental transformations of nitriles is their hydrolysis to produce primary amides and, upon further reaction, carboxylic acids.[9] This reaction can be catalyzed by either acid or base and is a cornerstone of synthetic chemistry due to the importance of amides and carboxylic acids in pharmaceuticals and materials science.[6][11]

Causality and Mechanistic Insight:

The hydrolysis proceeds in two main stages.[12] First, the nitrile is hydrated to an amide intermediate. Under the reaction conditions, this amide can then undergo a second hydrolysis step to yield the carboxylic acid.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack this activated carbon.[13][14] A series of proton transfers leads to an imidic acid, which is a tautomer of the more stable amide.[12]

  • Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[8][9] The resulting imine anion is then protonated by water to form the amide.

Controlling the reaction conditions, such as temperature, pH, and reaction time, can allow for the selective isolation of the amide intermediate, preventing over-hydrolysis to the carboxylic acid.[15] Modern methods often employ metal catalysts, such as those based on ruthenium, rhodium, or manganese dioxide, to achieve high selectivity for the amide under milder conditions.[11][16][17][18]

Diagram: General Mechanism of Nitrile Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis nitrile_a R-C≡N activated_nitrile R-C≡N+-H nitrile_a->activated_nitrile + H⁺ h_plus_a H+ intermediate1_a R-C(OH₂⁺)=NH activated_nitrile->intermediate1_a + H₂O water_a H₂O intermediate2_a R-C(OH)=NH intermediate1_a->intermediate2_a - H⁺ imidic_acid Imidic Acid Tautomer intermediate2_a->imidic_acid amide_a R-CONH₂ (Amide) imidic_acid->amide_a Tautomerization carboxylic_acid_a R-COOH amide_a->carboxylic_acid_a + H₃O⁺, Δ (Further Hydrolysis) h3o_plus H₃O⁺ nitrile_b R-C≡N imine_anion R-C(O⁻)=N⁻ nitrile_b->imine_anion + OH⁻ oh_minus OH⁻ intermediate1_b R-C(OH)=N⁻ imine_anion->intermediate1_b + H₂O - OH⁻ water_b H₂O amide_b R-CONH₂ (Amide) intermediate1_b->amide_b Tautomerization carboxylate R-COO⁻ amide_b->carboxylate + OH⁻, Δ (Further Hydrolysis) oh_minus2 OH⁻

Caption: General mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Experimental Protocol: Selective Catalytic Hydration of 2-phenylimidazo[1,2-a]pyrazine-3-carbonitrile to the Corresponding Amide

This protocol is based on methodologies utilizing heterogeneous manganese dioxide catalysts, which offer high selectivity and operational simplicity.[18]

  • Materials:

    • 2-phenylimidazo[1,2-a]pyrazine-3-carbonitrile (1.0 eq)

    • Amorphous manganese dioxide (MnO₂, activated)

    • Deionized water

    • Tetrahydrofuran (THF) or another suitable co-solvent

    • Glass column for chromatography

    • Peristaltic pump or flow chemistry system

  • Procedure:

    • Catalyst Packing: A glass column is packed with commercially available amorphous manganese dioxide. The catalyst bed is washed with deionized water.

    • Substrate Solution: A solution of 2-phenylimidazo[1,2-a]pyrazine-3-carbonitrile is prepared in a mixture of water and a co-solvent like THF to ensure solubility.

    • Flow Reaction: The substrate solution is passed through the MnO₂-packed column using a peristaltic pump at a controlled flow rate. The column is maintained at a mild temperature (e.g., 60-80 °C).

    • Reaction Monitoring: The output stream is collected and analyzed by TLC or LC-MS to monitor the conversion of the starting nitrile to the amide product. The absence of the corresponding carboxylic acid should be confirmed.

    • Workup and Isolation: The collected solution is concentrated under reduced pressure to remove the solvent. The resulting solid is the desired 2-phenylimidazo[1,2-a]pyrazine-3-carboxamide, which can be further purified by recrystallization if necessary.

    • Validation: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Representative Nitrile Hydration Conditions

Catalyst SystemSolventTemperature (°C)Selectivity (Amide)Reference
MnO₂ (amorphous)Water/Co-solvent30-100Excellent[18]
[RhCl(cod)(NHC)]Water/2-propanolAmbientExcellent[11]
Ruthenium(II) complexesWater100High[17]
OsH₆(PⁱPr₃)₂Toluene100High[19]
Reduction: Gateway to Primary Amines

The reduction of nitriles to primary amines is a powerful synthetic transformation, as the resulting aminomethyl group is a key building block for introducing further molecular complexity.[20] These primary amines serve as crucial intermediates for the synthesis of amides, sulfonamides, and other derivatives with significant pharmacological potential.

Causality and Mechanistic Insight:

The reduction of the carbon-nitrogen triple bond can be achieved using various reagents, most commonly metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • LiAlH₄ Reduction: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[10][21] The first addition forms an imine anion, which is complexed with the aluminum species. This complex remains electrophilic enough to accept a second hydride, leading to a dianion intermediate.[21] An aqueous workup then protonates the dianion to yield the primary amine.[10][22]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney nickel, palladium, or platinum.[20][22] The reaction occurs on the surface of the catalyst, where both the nitrile and hydrogen are adsorbed, facilitating the stepwise addition of hydrogen atoms across the triple bond. A potential side reaction is the formation of secondary and tertiary amines, which can often be suppressed by adding ammonia to the reaction mixture.[20][23]

Diagram: Experimental Workflow for Nitrile Reduction

G start Start: Imidazo[1,2-a]pyrazine -3-carbonitrile dissolve Dissolve in anhydrous THF/Ether start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_lah Slowly add LiAlH₄ solution cool->add_lah warm_reflux Warm to RT and Reflux add_lah->warm_reflux monitor Monitor reaction by TLC/LC-MS warm_reflux->monitor quench Quench reaction (e.g., with Na₂SO₄·10H₂O) monitor->quench filter Filter off aluminum salts quench->filter concentrate Concentrate filtrate under vacuum filter->concentrate purify Purify via column chromatography concentrate->purify end End Product: (Imidazo[1,2-a]pyrazin-3-yl) methanamine purify->end

Caption: Workflow for the LiAlH₄ reduction of a nitrile to a primary amine.

Experimental Protocol: Reduction of 2-phenylimidazo[1,2-a]pyrazine-3-carbonitrile with LiAlH₄

This protocol describes a standard laboratory procedure for the complete reduction of the nitrile group.[22][24]

  • Materials:

    • 2-phenylimidazo[1,2-a]pyrazine-3-carbonitrile (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution for quenching

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate and hexane for chromatography

  • Procedure:

    • Reaction Setup: A solution of 2-phenylimidazo[1,2-a]pyrazine-3-carbonitrile in anhydrous THF is added to a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. A solution of LiAlH₄ in THF is added dropwise via a syringe or dropping funnel. The reaction is highly exothermic and gas evolution may occur.

    • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Quenching (Caution: Exothermic): The reaction is cooled back to 0 °C. The excess LiAlH₄ is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, solid Na₂SO₄·10H₂O can be added portion-wise until gas evolution ceases and a white precipitate forms.

    • Workup: The resulting suspension is stirred vigorously for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.

    • Isolation: The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • Purification: The crude product, (2-phenylimidazo[1,2-a]pyrazin-3-yl)methanamine, is purified by silica gel column chromatography.

    • Validation: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Nucleophilic Addition of Grignard Reagents: Synthesis of Ketones

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a direct route to ketones following an acidic workup.[9][25] This transformation is particularly valuable as it forms a new carbon-carbon bond, allowing for the construction of more complex molecular architectures.

Causality and Mechanistic Insight:

The reaction is initiated by the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbon of the nitrile.[21] This addition breaks the carbon-nitrogen pi bond and forms an N-magnesium imine salt intermediate. This intermediate is stable and does not react with a second equivalent of the Grignard reagent, primarily due to the presence of the negative charge on the nitrogen.[21] Upon the addition of aqueous acid during the workup, this imine salt is hydrolyzed to an imine, which is then further hydrolyzed to the final ketone product.[9]

Diagram: Grignard Reaction with a Nitrile to Form a Ketone

G nitrile R-C≡N (Imidazopyrazine Nitrile) imine_salt Imine Magnesium Salt nitrile->imine_salt 1. Nucleophilic Addition grignard R'-MgX (Grignard Reagent) ketone R-C(=O)-R' (Ketone) imine_salt->ketone 2. Hydrolysis hydrolysis H₃O⁺ (Aqueous Workup) G reactants R-C≡N + [R'-C≡N⁺-N⁻-R''] transition [Transition State] reactants->transition [3+2] Cycloaddition product 5-Membered Ring (e.g., Pyrazole) transition->product

Sources

Methodological & Application

Application Notes and Protocols for Imidazo[1,2-A]pyrazine-6-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.[5][6][7] This document provides detailed application notes and protocols for the use of Imidazo[1,2-A]pyrazine-6-carbonitrile, a representative compound from this class, as a potent and selective kinase inhibitor. Specifically, we will focus on its application as an inhibitor of Aurora kinases, a family of serine/threonine kinases that are key regulators of cell division.[8][9][10]

The imidazo[1,2-a]pyrazine core has been extensively explored for the development of inhibitors targeting various kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and PI3K/mTOR.[2][11][12] The structure-activity relationship (SAR) studies have shown that modifications on the imidazo[1,2-a]pyrazine ring system can lead to highly potent and selective inhibitors.[8][10] This guide will provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their research.

Mechanism of Action: Inhibition of the Aurora Kinase Signaling Pathway

This compound functions as an ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[8][10] These kinases are essential for proper mitotic progression. Aurora A is involved in centrosome maturation and separation, as well as spindle assembly. Aurora B, a component of the chromosomal passenger complex, is crucial for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.

By binding to the ATP-binding pocket of Aurora kinases, this compound prevents the phosphorylation of their downstream substrates, such as histone H3.[8] This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in rapidly dividing cancer cells. The selectivity of imidazo[1,2-a]pyrazine derivatives for Aurora kinases over other kinases can be attributed to specific interactions within the ATP-binding pocket.[9][13]

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitosis->Cell_Cycle_Arrest Leads to G1_Phase G1 Phase Cytokinesis->G1_Phase Aurora_A Aurora A Kinase Aurora_A->Mitosis Promotes Aurora_B Aurora B Kinase Aurora_B->Mitosis Regulates Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates IMZ_Inhibitor Imidazo[1,2-A]pyrazine -6-carbonitrile IMZ_Inhibitor->Aurora_A Inhibits IMZ_Inhibitor->Aurora_B Inhibits

Caption: Inhibition of Aurora Kinase Pathway by this compound.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of kinases is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Aurora A126
Aurora B258
CDK2/Cyclin A>5,00015
VEGFR2>10,00020

Table 1: Inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[14] Data is representative of typical findings for this class of inhibitors.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of this compound against a target kinase by measuring the amount of ADP produced, which is proportional to kinase activity.[14]

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for testing.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Compound_Prep 1. Prepare serial dilutions of This compound Add_Compound 3. Add compound/DMSO to 96-well plate Compound_Prep->Add_Compound Reaction_Mix 2. Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) Add_Kinase 4. Add Kinase and incubate Reaction_Mix->Add_Kinase Start_Reaction 5. Add Substrate/ATP mix to start reaction Incubate at 30°C Stop_Reaction 6. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Start_Reaction->Stop_Reaction Generate_Signal 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Stop_Reaction->Generate_Signal Read_Plate 8. Measure Luminescence Generate_Signal->Read_Plate Analyze_Data 9. Plot data and determine IC50 Read_Plate->Analyze_Data

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the cellular activity of this compound by measuring the phosphorylation level of a downstream target of the kinase of interest (e.g., phospho-Histone H3 for Aurora B).[5][6]

Materials:

  • Cancer cell line with active Aurora kinase signaling (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3, anti-total-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of phosphorylated protein in treated versus control cells. A decrease in the phosphorylation level indicates inhibition of the kinase activity in a cellular context.[6]

References

  • Profacgen. Cell-based Kinase Assays.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays.
  • Parker, L. L., et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • ResearchGate. Can anyone suggest a protocol for a kinase assay?
  • Babon, J. J., & Murphy, J. M. In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
  • Adriaenssens, E. In vitro kinase assay. protocols.io.
  • PubMed Central.
  • Cosimelli, B., et al. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry.
  • ResearchGate. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
  • National Institutes of Health. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
  • ResearchGate. Synthesis and Biological Evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents.
  • Sayer, J. R. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • Jia, H., et al. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][6][15]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry.

  • PubMed. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.
  • PubMed. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors.
  • PubMed. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma.
  • ACS Publications. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells.
  • ACS Publications. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • National Institutes of Health.
  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
  • PubMed.
  • PubMed Central.
  • ACS Publications. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][6][15]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent.

  • TSI Journals.
  • RSC Publishing. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade.

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Application Notes and Protocols for the Evaluation of Imidazo[1,2-A]pyrazine-6-carbonitrile as an Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating Imidazo[1,2-A]pyrazine-6-carbonitrile and related compounds as inhibitors of Aurora kinases. This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines necessary for the robust preclinical evaluation of this class of inhibitors.

Introduction: The Rationale for Targeting Aurora Kinases with Imidazo[1,2-a]pyrazine Scaffolds

The Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis.[1] The three main isoforms, Aurora A, B, and C, have distinct but complementary roles in ensuring the fidelity of cell division. Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly.[2] Aurora B, a component of the chromosomal passenger complex, is essential for proper chromosome segregation and cytokinesis.[2] Aurora C's function is less understood but is thought to be similar to Aurora B, particularly during meiosis.

Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers and are often associated with aneuploidy and poor patient prognosis.[3] This has established them as compelling targets for anticancer drug development. The imidazo[1,2-a]pyrazine core has emerged as a privileged scaffold for the development of potent and selective kinase inhibitors, including those targeting Aurora kinases.[1][4] Structure-activity relationship (SAR) studies on this scaffold have led to the identification of compounds with significant antitumor activity in preclinical models.[5] this compound represents a specific chemotype within this class, and its evaluation as an Aurora kinase inhibitor is a logical step in the pursuit of novel cancer therapeutics.

The following sections provide detailed protocols for the biochemical and cellular characterization of this compound, enabling a thorough assessment of its potency, selectivity, and mechanism of action.

Biochemical Characterization: Assessing Direct Kinase Inhibition

The initial step in characterizing any potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically achieved through in vitro biochemical assays that measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Principle of the Assay

The most common biochemical assays for kinase activity involve the use of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and a peptide or protein substrate. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. By measuring the reduction in substrate phosphorylation in the presence of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol: In Vitro Aurora Kinase Inhibition Assay

Materials:

  • Recombinant human Aurora A, B, and C kinases

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the appropriate Aurora kinase, and the substrate.

  • Inhibitor Addition: Add the serially diluted this compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate and wash several times with the stop solution to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Selectivity Profiling

The IC50 values obtained for Aurora A, B, and C will provide a quantitative measure of the potency and isoform selectivity of this compound. A compound is considered selective if it exhibits a significantly lower IC50 for one isoform over the others (typically >10-fold difference). For broader selectivity profiling, the compound should be tested against a panel of other kinases to identify potential off-target effects.[6]

Table 1: Representative Biochemical Data for an Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitor

Kinase TargetIC50 (nM)
Aurora A15
Aurora B25
Aurora C30
VEGFR2>1000
SRC>1000

Note: This data is illustrative and not specific to this compound.

Cellular Characterization: Assessing On-Target Activity and Phenotypic Effects

While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to determine if the compound can effectively engage its target in a biological context and elicit the desired phenotypic response.

Target Engagement: Measuring Inhibition of Aurora Kinase Biomarkers

A key step in cellular characterization is to confirm that the inhibitor is engaging its target within the cell. This can be achieved by measuring the phosphorylation status of known Aurora kinase substrates.

  • Aurora A: Autophosphorylation at Threonine 288 (p-AurA T288) is a reliable biomarker for Aurora A activity.[7]

  • Aurora B: Phosphorylation of Histone H3 at Serine 10 (p-H3S10) is a well-established biomarker for Aurora B activity.[7]

Workflow for Target Engagement Analysis:

G cluster_0 Cellular Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis A Seed cancer cells in multi-well plates B Treat with a dose range of this compound A->B C Incubate for a defined period (e.g., 1-24 hours) B->C D Lyse cells and collect protein lysates C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a membrane F->G H Probe with primary antibodies (p-AurA, p-H3S10, total AurA/B, loading control) G->H I Incubate with HRP-conjugated secondary antibodies H->I J Detect signal using ECL I->J

Caption: Workflow for assessing Aurora kinase target engagement in cells.

Cell Viability and Proliferation Assays

A primary objective of developing an Aurora kinase inhibitor is to inhibit the proliferation of cancer cells. Standard cell viability assays can be used to determine the concentration of this compound required to inhibit cell growth (GI50) or kill cells (IC50).

Protocol: Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Seed cancer cell lines of interest in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

Cell Cycle Analysis

Inhibition of Aurora kinases is expected to cause defects in mitosis, leading to cell cycle arrest. Flow cytometry can be used to analyze the cell cycle distribution of treated cells. Inhibition of Aurora A typically leads to a G2/M arrest, while potent Aurora B inhibition can result in endoreduplication and the accumulation of polyploid cells (>4N DNA content).[8]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a propidium iodide (PI) staining solution containing RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Advanced Cellular Assays and In Vivo Studies

For a more in-depth understanding of the inhibitor's mechanism of action and preclinical potential, further studies are recommended.

High-Content Imaging

High-content imaging can provide a more detailed phenotypic analysis of inhibitor-treated cells, allowing for the simultaneous measurement of multiple parameters such as nuclear morphology, spindle formation, and the localization of mitotic proteins.[8]

In Vivo Xenograft Models

To assess the antitumor efficacy of this compound in a living organism, studies in animal models are essential. Human tumor xenograft models in immunocompromised mice are commonly used to evaluate the ability of a compound to inhibit tumor growth.[9]

Workflow for In Vivo Xenograft Study:

G A Implant human tumor cells subcutaneously in mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle C->D E Measure tumor volume and body weight regularly D->E F Collect tumors at the end of the study for pharmacodynamic analysis E->F

Caption: General workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

The protocols and application notes provided in this guide offer a robust framework for the comprehensive evaluation of this compound as an Aurora kinase inhibitor. By systematically assessing its biochemical potency, cellular activity, and in vivo efficacy, researchers can gain a thorough understanding of its therapeutic potential. Future studies may focus on optimizing the pharmacokinetic properties of this compound, identifying predictive biomarkers of response, and exploring its efficacy in combination with other anticancer agents.

References

  • Belanger, D. B., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(6), 274–279. Available at: [Link]

  • Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11965–E11974. Available at: [Link]

  • García-Bedoya, D., et al. (2017). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 7, 284. Available at: [Link]

  • ResearchGate. (2025). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available at: [Link]

  • Apsel, B., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 275(17), 4211–4221. Available at: [Link]

  • Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. Available at: [Link]

  • Gully, C. P., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. Available at: [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. Available at: [Link]

  • Aster, J. C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. Available at: [Link]

  • Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. Available at: [Link]

  • Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. ResearchGate. Available at: [Link]

  • Ullah, F., et al. (2023). Binding selectivity analysis of AURKs inhibitors through molecular dynamics simulation studies. PLOS ONE, 18(12), e0295984. Available at: [Link]

  • ResearchGate. (n.d.). Search for aurora kinase inhibitors. ( A ) Description of the kinase assay. Retrieved from [Link]

  • Lo, Y-L., et al. (2015). Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models. PLOS ONE, 10(7), e0132233. Available at: [Link]

  • Ciccarese, C., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 26(11), 3349. Available at: [Link]

  • ResearchGate. (2025). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available at: [Link]

  • Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7354–7359. Available at: [Link]

  • Yan, L. Z., et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics, 18(1), 53–64. Available at: [Link]

  • Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201–210. Available at: [Link]

  • Hsieh, H-P., et al. (2015). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 6(11), 8999–9010. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Imidazo[1,2-A]pyrazine-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this core have been investigated as antibacterial, anti-inflammatory, antiviral, and anticancer agents.[1][3] Notably, the incorporation of a carbonitrile group at the 6-position can significantly influence the molecule's electronic properties and its ability to act as a hydrogen bond acceptor, often enhancing its potency and selectivity for specific biological targets.

This guide provides detailed, field-proven protocols for the synthesis of imidazo[1,2-a]pyrazine-6-carbonitrile derivatives, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and adaptable, with a focus on explaining the chemical rationale behind experimental choices to ensure both success and a deeper understanding of the synthetic process.

Strategic Approaches to Synthesis

Two primary retrosynthetic strategies are presented for the construction of the this compound core. The choice of strategy will often depend on the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_0 Synthetic Strategies cluster_1 Strategy A Details cluster_2 Strategy B Details Target This compound Derivatives Strategy_A Strategy A: Pre-functionalized Pyrazine Route Target->Strategy_A Retrosynthesis Strategy_B Strategy B: Post-cyclization Cyanation Target->Strategy_B Retrosynthesis Start_A1 2-Amino-5-cyanopyrazine Strategy_A->Start_A1 Start_A2 α-Haloketone Strategy_A->Start_A2 Start_B1 6-Halo-imidazo[1,2-a]pyrazine Strategy_B->Start_B1 Start_B2 Cyanating Agent Strategy_B->Start_B2

Caption: Overview of the primary synthetic strategies.

Strategy A: The Pre-functionalized Pyrazine Approach. This is often the most direct and reliable method. It involves the initial synthesis of a pyrazine ring already bearing the requisite cyano group at the 5-position (which becomes the 6-position in the final bicyclic system). This intermediate, 2-amino-5-cyanopyrazine, is then condensed with an appropriate α-haloketone to construct the imidazole ring.

Strategy B: Post-cyclization Functionalization. This approach involves first constructing the imidazo[1,2-a]pyrazine core, typically from a 2-aminopyrazine, and then introducing the cyano group at the 6-position in a subsequent step. This can be achieved through several methods, including palladium-catalyzed cyanation of a 6-halo-imidazo[1,2-a]pyrazine, a Sandmeyer reaction on a 6-amino derivative, or the dehydration of a 6-carboxamide. This strategy is particularly useful when the desired α-haloketone is sensitive to the conditions required for the initial pyrazine synthesis.

Strategy A: Detailed Protocol via Pre-functionalized Pyrazine

This strategy is broken down into two main stages: the synthesis of the key intermediate, 2-amino-5-cyanopyrazine, and its subsequent cyclization to form the target scaffold.

Part 1: Synthesis of 2-Amino-5-cyanopyrazine

The synthesis of 2-amino-5-cyanopyrazine is efficiently achieved via a palladium-catalyzed cyanation of the readily available 2-amino-5-bromopyrazine.[4] The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the carbon-carbon bond formation between the pyrazine ring and the cyanide nucleophile.

G Start 2-Amino-5-bromopyrazine Product 2-Amino-5-cyanopyrazine Start->Product Palladium-Catalyzed Cyanation Reagents KCN, Pd(PPh3)4 CuI, 18-crown-6 DMF, 200 °C Reagents->Product

Caption: Synthesis of the key intermediate 2-amino-5-cyanopyrazine.

Experimental Protocol:

  • Reaction Setup: To a screw-capped reaction vessel, add 2-amino-5-bromopyrazine (1.0 eq), potassium cyanide (2.0 eq), copper(I) iodide (1.0 eq), and 18-crown-6 (0.05 eq).

    • Causality: Copper(I) iodide acts as a co-catalyst, while 18-crown-6 is a phase-transfer catalyst that enhances the solubility and reactivity of the potassium cyanide.[4]

  • Inert Atmosphere: Seal the vessel and purge with a stream of dry nitrogen or argon for 10-15 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition and Reaction: Add anhydrous N,N-dimethylformamide (DMF) to the vessel. The concentration should be approximately 0.5 M with respect to the 2-amino-5-bromopyrazine. Heat the reaction mixture to 200 °C with vigorous stirring for 1 hour.[4]

  • Work-up and Extraction: After cooling to room temperature, quench the reaction by carefully adding water. Extract the aqueous mixture with chloroform or ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-amino-5-cyanopyrazine as a solid.

Data Summary Table:

CompoundStarting MaterialReagentsYieldAnalytical Data
2-Amino-5-cyanopyrazine2-Amino-5-bromopyrazineKCN, Pd(PPh3)4, CuI, 18-crown-6~35-45%[4]1H NMR, 13C NMR, MS consistent with structure
Part 2: Cyclization to this compound

The construction of the imidazole ring is achieved through the condensation of 2-amino-5-cyanopyrazine with an α-haloketone. This reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-cyanopyrazine (1.0 eq) and the desired α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq) in a suitable solvent such as acetone or ethanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). In some cases, gentle heating to reflux may be required to drive the reaction to completion.

  • Work-up and Isolation: Upon completion, the reaction mixture may form a precipitate, which is the hydrobromide salt of the product. This can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The resulting crude product is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate.

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by recrystallization or silica gel column chromatography to yield the desired this compound derivative.

Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (1H and 13C): To confirm the proton and carbon framework of the molecule.[2]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[2]

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the nitrile group (typically around 2220-2240 cm-1).

Strategy B: Protocols for Post-cyclization Cyanation

Palladium-Catalyzed Cyanation of 6-Halo-imidazo[1,2-a]pyrazines

This method is analogous to the synthesis of the 2-amino-5-cyanopyrazine intermediate and is a powerful tool for introducing the cyano group late in the synthetic sequence.[5][6][7][8]

Experimental Protocol:

  • Starting Material: Synthesize the 6-bromo- or 6-chloro-imidazo[1,2-a]pyrazine derivative using standard methods, for example, by cyclization of 2-amino-5-halopyrazine with an α-haloketone.

  • Reaction Setup: In a reaction vessel suitable for microwave synthesis or conventional heating, combine the 6-halo-imidazo[1,2-a]pyrazine (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)2, 0.6 eq) or potassium ferrocyanide(II) (K4[Fe(CN)6]), a palladium catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand like Xantphos), and a base such as potassium carbonate in a solvent like DMF or DMA.

    • Causality: Zinc cyanide is often preferred over more toxic alkali metal cyanides.[7] The choice of ligand is critical for the efficiency of the catalytic cycle.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere. Microwave irradiation can significantly reduce reaction times.

  • Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Alternative Cyanation Routes
  • Sandmeyer Reaction: This classic transformation can be applied if a 6-amino-imidazo[1,2-a]pyrazine derivative is accessible.[9][10][11] The amino group is first converted to a diazonium salt using sodium nitrite in an acidic medium, which is then displaced by a cyanide nucleophile in the presence of a copper(I) cyanide catalyst.[9][11]

  • Dehydration of 6-Carboxamide: If the corresponding 6-carboxamide derivative can be synthesized (e.g., via hydrolysis of the nitrile or from a carboxylic acid precursor), it can be dehydrated to the nitrile using a variety of reagents such as phosphorus pentoxide (P2O5), trifluoroacetic anhydride, or Burgess reagent.[12][13][14][15]

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Low yield in cyclization Incomplete reaction or side product formation.Monitor the reaction closely by TLC. If starting material persists, consider gentle heating. Ensure the α-haloketone is pure.
Difficulty in purification Presence of highly polar byproducts.A preliminary aqueous wash of the organic extract can help remove salts. Consider using a different solvent system for chromatography.
Inconsistent results in Pd-catalyzed cyanation Catalyst deactivation.Ensure a strictly inert atmosphere and use anhydrous solvents. Degas the solvent before use.
No reaction in Sandmeyer protocol Incomplete diazotization.Perform the diazotization at low temperatures (0-5 °C) and ensure the correct stoichiometry of acid and sodium nitrite.

Conclusion

The synthesis of this compound derivatives is a valuable endeavor for the development of novel therapeutic agents. The protocols outlined in this guide provide robust and adaptable methods for accessing this important class of molecules. By understanding the underlying chemical principles of each step, researchers can effectively troubleshoot and optimize these syntheses for their specific applications.

References

  • Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry. Available at: [Link]

  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry. Available at: [Link]

  • Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2- a ]pyridines. ResearchGate. Available at: [Link]

  • Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines. PubMed. Available at: [Link]

  • A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Chemical Communications. Available at: [Link]

  • 2-AMINO-5-CYANOPYRAZINE(CAS#113305-94-5) Manufacturer and Supplier. Autech Industry Co.,Limited. Available at: [Link]

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  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

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  • A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. ResearchGate. Available at: [Link]

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  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. Available at: [Link]

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  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Dimensions. Available at: [Link]

  • Synthesis of imidazo[1,2‐a]pyridine‐6‐carbonitriles 8 i, 8 k, and 8 l. ResearchGate. Available at: [Link]

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  • Recent developments in dehydration of primary amides to nitriles. Royal Society of Chemistry. Available at: [Link]

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Application Notes and Protocols for Assessing the Antioxidant Activity of Imidazo[1,2-A]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazine Scaffolds

The imidazo[1,2-a]pyrazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a multitude of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] A growing body of evidence now points towards the significant antioxidant potential of this heterocyclic family.[1][4][5] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of human diseases such as cancer and atherosclerosis.[1] Antioxidants can mitigate this damage by neutralizing free radicals, making the discovery of novel antioxidant compounds a critical area of research.[1][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant activity of a specific derivative, Imidazo[1,2-a]pyrazine-6-carbonitrile. We will delve into the theoretical underpinnings and provide step-by-step protocols for three robust and widely accepted antioxidant assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the cell-based Cellular Antioxidant Activity (CAA) assay.

Rationale for Assay Selection: A Multi-faceted Approach to Antioxidant Profiling

A comprehensive assessment of a novel compound's antioxidant potential necessitates a multi-pronged approach. Relying on a single assay can be misleading, as different assays reflect different aspects of antioxidant activity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a rapid and straightforward method for screening the radical scavenging capacity of a compound.[7][8] It measures the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[9][10] The decolorization of the pre-formed ABTS radical cation provides a measure of the antioxidant's activity.[9]

  • Cellular Antioxidant Activity (CAA) Assay: Moving beyond simple chemical reactions, the CAA assay provides a more biologically relevant measure of antioxidant efficacy.[11][12] It assesses the ability of a compound to protect live cells from oxidative damage induced by a free radical generator.[11][13][14] This assay accounts for factors such as cell uptake, metabolism, and localization of the antioxidant.[11]

Experimental Workflows and Protocols

DPPH Radical Scavenging Activity Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[1] The degree of discoloration indicates the scavenging potential of the test compound.[7]

Protocol: DPPH Assay

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
  • Standard (Ascorbic Acid or Trolox): Prepare a 1 mg/mL stock solution of the standard antioxidant in methanol.

2. Assay Procedure:

  • Prepare a series of dilutions of the test compound and the standard in methanol.
  • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or standard.
  • For the control well, add 100 µL of methanol to 100 µL of the DPPH solution.
  • For the blank well, add 200 µL of methanol.
  • Incubate the plate in the dark at room temperature for 30 minutes.[15]
  • Measure the absorbance at 517 nm using a microplate reader.[1][15]

3. Data Analysis:

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
  • Plot the % inhibition against the concentration of the test compound and the standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Diagram: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A1 Add 100 µL DPPH Solution to 100 µL Sample in 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Test Compound & Standard P2->A1 A2 Incubate in Dark for 30 min at Room Temperature A1->A2 A3 Measure Absorbance at 517 nm A2->A3 D1 Calculate % Inhibition A3->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a loss of color that is measured spectrophotometrically.[9]

Protocol: ABTS Assay

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 19.2 mg of ABTS in 5 mL of deionized water.
  • Potassium Persulfate Solution (2.45 mM): Dissolve 3.3 mg of potassium persulfate in 5 mL of deionized water.
  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][16] This solution is stable for up to two days when stored in the dark at 4°C.
  • Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
  • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

2. Assay Procedure:

  • In a 96-well microplate, add 20 µL of various concentrations of the test compound or standard (Trolox is commonly used).
  • Add 180 µL of the diluted ABTS•+ solution to each well.
  • Incubate the plate at room temperature for 6 minutes.
  • Measure the absorbance at 734 nm.[9]

3. Data Analysis:

  • Calculate the percentage of inhibition as described for the DPPH assay.
  • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.

Diagram: ABTS Assay Workflow

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Generate ABTS•+ Radical Cation (ABTS + K2S2O8) P2 Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm P1->P2 A1 Add 20 µL Sample to 180 µL Diluted ABTS•+ P2->A1 P3 Prepare Serial Dilutions of Test Compound & Standard P3->A1 A2 Incubate for 6 min at Room Temperature A1->A2 A3 Measure Absorbance at 734 nm A2->A3 D1 Calculate % Inhibition A3->D1 D2 Determine TEAC Value D1->D2

Caption: Workflow for the ABTS radical cation decolorization assay.

Cellular Antioxidant Activity (CAA) Assay

This assay quantifies the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) in cells.[11] The cell-permeable probe, DCFH-DA, is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[11][14]

Protocol: CAA Assay

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HepG2 or HeLa) in a 96-well, black, clear-bottom microplate until they reach 90-100% confluency.[11][17]

2. Reagent Preparation:

  • DCFH-DA Probe Solution: Prepare a working solution of DCFH-DA in cell culture medium without serum and phenol red.[17]
  • Test Compound and Standard Solutions: Prepare serial dilutions of this compound and a standard (e.g., Quercetin) in serum-free cell culture medium.[11]
  • Free Radical Initiator (e.g., AAPH): Prepare a solution of the initiator in cell culture medium.

3. Assay Procedure:

  • Wash the confluent cells with Dulbecco's Phosphate-Buffered Saline (DPBS).[11]
  • Add 50 µL of the DCFH-DA probe solution to each well and incubate for 60 minutes at 37°C.[11][14]
  • Remove the probe solution and wash the cells with DPBS.
  • Add 50 µL of the test compound or standard dilutions to the respective wells and incubate for a further 60 minutes at 37°C.
  • Add 100 µL of the free radical initiator solution to all wells.[17]
  • Immediately begin measuring the fluorescence kinetically for 60 minutes with readings every 5 minutes, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[17]

4. Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and the samples.
  • Calculate the percentage of inhibition of cellular antioxidant activity: % Inhibition = [1 - (AUC_sample / AUC_control)] * 100
  • Determine the CAA value, which is expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

Diagram: CAA Assay Workflow

CAA_Workflow C1 Seed and Culture Cells to Confluency in 96-well Plate C2 Wash Cells with DPBS C1->C2 C3 Incubate with DCFH-DA Probe (60 min, 37°C) C2->C3 C4 Wash Cells with DPBS C3->C4 C5 Incubate with Test Compound/Standard (60 min, 37°C) C4->C5 C6 Add Free Radical Initiator (e.g., AAPH) C5->C6 C7 Measure Fluorescence Kinetically (Ex: 485 nm, Em: 538 nm) C6->C7 C8 Calculate AUC and % Inhibition C7->C8

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Data Presentation and Interpretation

The antioxidant activity of this compound should be compared to that of a well-characterized standard antioxidant. The results can be summarized in the following tables for clear comparison.

Table 1: In Vitro Radical Scavenging Activity

CompoundDPPH IC50 (µM)ABTS TEAC (µM Trolox/µM compound)
This compoundExperimental ValueExperimental Value
Ascorbic AcidExperimental ValueNot Applicable
TroloxExperimental Value1.00

Table 2: Cellular Antioxidant Activity

CompoundCAA Value (µmol QE/100 µmol)
This compoundExperimental Value
Quercetin100

Conclusion and Future Directions

These application notes provide a comprehensive framework for the systematic evaluation of the antioxidant properties of this compound. By employing a combination of chemical and cell-based assays, researchers can gain valuable insights into the compound's potential as a therapeutic agent for conditions associated with oxidative stress. The structure-activity relationship studies of various imidazo[1,2-a]pyrazine derivatives suggest that substitutions on the core ring system can significantly influence their antioxidant capacity.[1][18] Further investigations could explore the synthesis and evaluation of analogs of this compound to optimize its antioxidant activity and to elucidate the underlying mechanisms of action.

References

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  • Benkhaira N, Koraichi SI, Fikri-Benbrahim K. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

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  • Design, Synthesis and Evaluation of 8‐(Piperazin‐1‐yl) Imidazo[1,2‐a]Pyrazine Derivatives as Acetylcholinesterase Inhibitors and Antioxidants. ResearchGate. Available from: [Link]

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Application Notes and Protocols: Imidazo[1,2-A]pyrazine-6-carbonitrile as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of Imidazo[1,2-A]pyrazine-6-carbonitrile

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1][2] The strategic introduction of a carbonitrile (-C≡N) group at the 6-position of this aromatic core gives rise to this compound, a fluorophore of significant untapped potential. The potent electron-withdrawing nature of the cyano group is known to induce substantial intramolecular charge transfer (ICT) upon photoexcitation in similar heterocyclic systems.[3] This ICT character is the cornerstone of its utility as a fluorescent probe, rendering its emission properties highly sensitive to the local microenvironment.

This guide provides a comprehensive overview of the predicted photophysical characteristics of this compound and detailed protocols for its application as a solvatochromic probe and for live-cell imaging. While specific experimental data for this exact molecule is emerging, the principles outlined herein are grounded in the well-established behavior of cyano-substituted fluorophores and the broader imidazo[1,2-a]pyridine/pyrazine family.[4][5]

Predicted Photophysical Profile and Mechanistic Insights

The defining feature of this compound is its anticipated sensitivity to environmental polarity. The cyano group acts as an electron acceptor, while the fused imidazole ring serves as the electron donor. Upon excitation with light, an electron is promoted to an excited state, leading to a significant redistribution of electron density—the ICT state.

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS This compound (Non-polar character) ES Intramolecular Charge Transfer (ICT) State (Polar character, large dipole moment) GS->ES Absorption (hν) ES->GS Fluorescence (hν')

Caption: Photoexcitation and relaxation pathway of this compound.

In polar solvents, the highly polar ICT excited state is stabilized, leading to a lower energy level and, consequently, a red-shifted (longer wavelength) fluorescence emission. Conversely, in non-polar environments, the excited state is less stabilized, resulting in a blue-shifted (shorter wavelength) emission. This pronounced solvatochromism is the basis for its application in probing local polarity and viscosity.

Quantitative Data Summary (Predicted)
PropertyPredicted Value/CharacteristicRationale
Absorption (λ_max) ~320-360 nmBased on the π-conjugated system of the imidazo[1,2-a]pyrazine core.
Emission (λ_em) ~400-550 nmHighly dependent on solvent polarity due to ICT.[3]
Stokes Shift Large and variableA significant separation between absorption and emission is expected, a hallmark of ICT fluorophores.[6]
Quantum Yield (Φ_F) Moderate to highCan be high in non-polar or rigid environments and may decrease in polar, protic solvents.
Biocompatibility Likely goodThe parent imidazopyridine scaffold is well-tolerated in biological systems.[7]

Application I: Characterization as a Solvatochromic Probe

This protocol details the steps to characterize the solvatochromic properties of this compound, a critical first step in establishing its utility as an environmental sensor.

Experimental Workflow

G prep Prepare Stock Solution (1 mM in DMSO) dilute Dilute in Solvents of Varying Polarity (e.g., Hexane, Toluene, THF, CH₂Cl₂, ACN, EtOH, H₂O) prep->dilute measure Measure Absorption & Emission Spectra (Spectrofluorometer) dilute->measure analyze Analyze Data (Plot λ_em vs. Solvent Polarity) measure->analyze

Caption: Workflow for characterizing solvatochromic properties.

Step-by-Step Protocol
  • Materials and Reagents:

    • This compound (CAS 1276056-81-5)[8]

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • A series of solvents with varying polarity (e.g., hexane, toluene, tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), ethanol (EtOH), and water)

    • Spectrophotometer and spectrofluorometer

    • Quartz cuvettes

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. The compound is commercially available from suppliers such as BLDpharm and Sigma-Aldrich.[8][9]

    • Rationale: DMSO is a versatile solvent that can dissolve a wide range of organic compounds and is miscible with the other solvents to be tested.

  • Preparation of Working Solutions:

    • For each solvent to be tested, prepare a working solution with a final probe concentration of 1-10 µM.

    • Expert Tip: To minimize the influence of the stock solvent (DMSO), ensure the final concentration of DMSO is less than 1% (v/v).

  • Spectroscopic Measurements:

    • For each working solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λ_max).

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_max.

    • Record the fluorescence emission spectrum and note the emission maximum (λ_em).

  • Data Analysis:

    • Compile a table of λ_em values for each solvent.

    • Plot the emission maximum (in nm or cm⁻¹) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.

Application II: Live-Cell Imaging

The favorable predicted properties of this compound, including its relatively small size and the known biocompatibility of its core structure, make it a promising candidate for live-cell imaging.[7] Its sensitivity to the intracellular environment could provide insights into cellular processes.

General Live-Cell Imaging Workflow

G culture Culture Cells on Imaging Dish load Load Cells with Probe (e.g., 1-10 µM in media) culture->load wash Wash with Fresh Media (Optional) load->wash image Image using Fluorescence Microscope wash->image

Caption: General workflow for live-cell imaging with the fluorescent probe.

Detailed Protocol for Staining and Imaging Adherent Cells
  • Materials and Reagents:

    • Adherent cell line (e.g., HeLa, U2OS)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • This compound stock solution (1 mM in DMSO)

    • Glass-bottom imaging dishes or chamber slides

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set based on the probe's spectra)

  • Cell Preparation:

    • Plate cells on glass-bottom imaging dishes at a suitable density to reach 60-80% confluency on the day of imaging.

    • Incubate under standard conditions (37°C, 5% CO₂).

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the 1 mM DMSO stock into pre-warmed complete culture medium to a final concentration of 1-10 µM.

    • Causality: The optimal concentration needs to be determined empirically to achieve sufficient signal without causing cytotoxicity.

    • Aspirate the old medium from the cells and replace it with the probe-containing medium.

    • Incubate for 15-60 minutes at 37°C.

  • Washing (Optional but Recommended):

    • Aspirate the probe-containing medium.

    • Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess, unbound probe and reduce background fluorescence.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Fluorescence Microscopy:

    • Place the imaging dish on the stage of the fluorescence microscope.

    • Excite the probe using a light source and filter set appropriate for its absorption maximum (predicted to be in the UV-A to violet range).

    • Capture fluorescence images using a camera with appropriate emission filters.

    • Trustworthiness: Include control experiments, such as imaging unstained cells under the same conditions, to assess autofluorescence.

Conclusion and Future Directions

This compound stands as a promising yet underexplored fluorescent probe. Its predicted solvatochromic properties, stemming from an intramolecular charge transfer mechanism, make it a compelling candidate for sensing applications and advanced bioimaging. The protocols provided herein offer a robust framework for researchers to begin characterizing and utilizing this molecule. Future work should focus on the experimental determination of its photophysical properties, exploring its sensitivity to viscosity, and investigating its potential for targeted labeling of specific cellular compartments or biomolecules.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available at: [Link]

  • Effect of cyano substituent on the functional properties of blue emitting Imidazo[1,2-a]pyridine derivatives. ResearchGate. Available at: [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central. Available at: [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr. Available at: [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ResearchGate. Available at: [Link]

  • An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Available at: [Link]

  • Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine... ResearchGate. Available at: [Link]

  • 4-(Aryl)-Benzo[8][10]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. NIH. Available at: [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. SciSpace. Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Basic chemical structures of cyano-substituted labels that undergo... ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyrazine-2-carbonitrile. PubChem. Available at: [Link]

  • Effect of cyano-substitution in distyrylbenzene derivatives on their fluorescence and electroluminescence properties. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. PubMed. Available at: [Link]

  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Imidazo[1,2-A]pyrazine-6-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Imidazo[1,2-a]pyrazine Derivatives in Advanced Materials

The fused heterocyclic scaffold, imidazo[1,2-a]pyrazine, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] However, the unique electronic and photophysical properties of this nitrogen-rich system are now paving the way for its exploration in materials science.[4] The rigid, planar structure combined with a high density of π-electrons suggests potential applications in organic electronics, where charge transport and luminescent properties are paramount. The introduction of a cyano (-CN) group at the 6-position, yielding Imidazo[1,2-A]pyrazine-6-carbonitrile, is a strategic chemical modification. The strongly electron-withdrawing nature of the nitrile moiety can significantly influence the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, enhancing its electron-accepting capabilities. This makes it a promising candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[5][6]

This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound in materials science, with a focus on its use as an electron-transporting layer (ETL) or host material in OLEDs. Detailed protocols for its synthesis and the fabrication of a representative OLED device are presented, underpinned by the scientific rationale for each step.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through the functionalization of a pre-formed imidazo[1,2-a]pyrazine core. A robust method involves the cyanation of a 6-halo-imidazo[1,2-a]pyrazine precursor, which can be synthesized from commercially available starting materials. The following protocol is a multi-step procedure that offers a reliable route to the target compound.

Protocol 1.1: Synthesis of 6-bromoimidazo[1,2-a]pyrazine

This initial step creates the halogenated precursor necessary for the subsequent introduction of the nitrile group. The reaction of 2-aminopyrazine with an α-haloketone is a common method for constructing the imidazo[1,2-a]pyrazine ring system.[1] For the synthesis of the 6-bromo derivative, 2-amino-5-bromopyrazine is a key starting material.

Materials:

  • 2-amino-5-bromopyrazine

  • 2-chloroacetaldehyde (50% solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in ethanol in a round-bottom flask, add sodium bicarbonate (2.0 eq).

  • Slowly add 2-chloroacetaldehyde (1.2 eq) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-bromoimidazo[1,2-a]pyrazine.

Protocol 1.2: Cyanation of 6-bromoimidazo[1,2-a]pyrazine to yield this compound

This step involves a palladium-catalyzed cross-coupling reaction to replace the bromine atom with a cyano group. This is a well-established method for the synthesis of aryl nitriles.

Materials:

  • 6-bromoimidazo[1,2-a]pyrazine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 6-bromoimidazo[1,2-a]pyrazine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Protocol 1.1: Synthesis of 6-bromoimidazo[1,2-a]pyrazine cluster_step2 Protocol 1.2: Cyanation start1 2-amino-5-bromopyrazine + 2-chloroacetaldehyde reflux Reflux in Ethanol with NaHCO3 start1->reflux workup1 Workup and Purification reflux->workup1 product1 6-bromoimidazo[1,2-a]pyrazine workup1->product1 start2 6-bromoimidazo[1,2-a]pyrazine + Zn(CN)2 product1->start2 Precursor pd_coupling Pd-catalyzed Cross-Coupling (Pd2(dba)3, dppf) in DMF start2->pd_coupling workup2 Workup and Purification pd_coupling->workup2 product2 This compound workup2->product2

Caption: Synthetic route to this compound.

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

The electronic properties of this compound make it a compelling candidate for use in OLEDs. The electron-withdrawing nitrile group is expected to lower the LUMO energy level, facilitating electron injection and transport. This makes it suitable as an electron-transporting layer (ETL) material or as a host for a phosphorescent emitter in the emissive layer (EML).

Theoretical Framework: Role of the Cyano Group

The introduction of a cyano group at the 6-position of the imidazo[1,2-a]pyrazine core has several predictable effects on its material properties:

  • Lowered LUMO Energy: The strong electron-withdrawing nature of the nitrile functionality will stabilize the LUMO level, which is beneficial for reducing the electron injection barrier from common cathode materials like aluminum.

  • Enhanced Electron Mobility: The planar structure of the imidazo[1,2-a]pyrazine core, coupled with the polar nitrile group, can promote intermolecular interactions and potentially lead to ordered packing in thin films, which is conducive to efficient electron transport.

  • High Triplet Energy: Nitrogen-containing heterocyclic compounds often exhibit high triplet energies, which is a crucial requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the dopant to the host.

Predicted Photophysical Properties:

PropertyPredicted Value/CharacteristicRationale
LUMO Energy Level -2.8 to -3.2 eVThe electron-withdrawing cyano group significantly lowers the LUMO energy compared to the unsubstituted parent compound.
HOMO Energy Level -6.0 to -6.5 eVThe HOMO is expected to be less affected than the LUMO but will still be stabilized.
Triplet Energy (E_T) > 2.6 eVThe rigid, aromatic nature of the imidazo[1,2-a]pyrazine core suggests a high triplet energy, making it suitable as a host for green and potentially blue phosphorescent emitters.
Fluorescence Likely blue fluorescence with moderate quantum yield.[4]The photophysical properties of imidazo[1,2-a]pyridine derivatives often show blue emission.[4] The presence of the cyano group may influence the emission wavelength and efficiency.
Protocol 2.1: Fabrication of a Green Phosphorescent OLED

This protocol describes the fabrication of a multi-layer OLED device using this compound as a host material in the emissive layer, doped with a green phosphorescent emitter.

Device Structure: ITO / HAT-CN (5 nm) / TAPC (40 nm) / This compound:Ir(ppy)₃ (8 wt%) (30 nm) / B3PYMPM (50 nm) / LiF (1 nm) / Al (100 nm)

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) - Hole Injection Layer (HIL)

  • Di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane (TAPC) - Hole Transport Layer (HTL)

  • This compound - Host Material

  • Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) - Green Phosphorescent Emitter

  • 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PYMPM) - Electron Transport Layer (ETL)

  • Lithium fluoride (LiF) - Electron Injection Layer (EIL)

  • Aluminum (Al) - Cathode

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (Deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum:

      • HIL: Deposit 5 nm of HAT-CN at a rate of 0.1 Å/s.

      • HTL: Deposit 40 nm of TAPC at a rate of 1.0 Å/s.

      • EML: Co-evaporate this compound and Ir(ppy)₃ from separate sources. The doping concentration of Ir(ppy)₃ should be 8 wt%. Deposit a 30 nm layer at a total rate of 1.0 Å/s.

      • ETL: Deposit 50 nm of B3PYMPM at a rate of 1.0 Å/s.

  • Cathode Deposition:

    • EIL: Deposit 1 nm of LiF at a rate of 0.1 Å/s.

    • Cathode: Deposit 100 nm of Al at a rate of 2.0 Å/s.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

OLED Fabrication Workflow:

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment cleaning->uv_ozone hil HIL: HAT-CN (5 nm) uv_ozone->hil htl HTL: TAPC (40 nm) hil->htl eml EML: this compound:Ir(ppy)3 (30 nm) htl->eml etl ETL: B3PYMPM (50 nm) eml->etl eil EIL: LiF (1 nm) etl->eil cathode Cathode: Al (100 nm) eil->cathode encapsulation Encapsulation (Glovebox) cathode->encapsulation

Caption: Workflow for the fabrication of an OLED device.

Protocol 2.2: Device Characterization

Equipment:

  • Source measure unit (e.g., Keithley 2400)

  • Spectrometer with an integrated sphere (for electroluminescence spectra and quantum efficiency)

  • Luminance meter

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Apply a forward bias voltage to the device and measure the current density and luminance simultaneously.

    • Plot J-V and L-V curves to determine the turn-on voltage and driving voltage.

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum at a constant driving voltage or current density to determine the emission color and coordinates (CIE).

  • External Quantum Efficiency (EQE):

    • Calculate the EQE from the J-V-L data and the EL spectrum.

    • Plot EQE versus current density and luminance to evaluate the efficiency roll-off.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, material for organic electronics. Its synthesis is achievable through established organic chemistry methodologies. The strategic incorporation of a cyano group on the imidazo[1,2-a]pyrazine scaffold is anticipated to yield favorable electronic properties for applications in OLEDs, particularly as a host or electron-transporting material. The protocols detailed herein provide a solid foundation for researchers to synthesize this compound and investigate its potential in advanced material applications. Further research should focus on the detailed characterization of its photophysical properties, charge transport characteristics, and the optimization of device architectures to fully realize its potential.

References

  • Knöfel, T., & Cahard, D. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(38), 10483–10490. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]

  • ResearchGate. (n.d.). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. [Link]

  • International Journal of Research Publication and Reviews. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]

  • MDPI. (n.d.). 4-(Aryl)-Benzo[7][8]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. 49(5), 704–711. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(55), 36439–36452. [Link]

  • RSC Publishing. (2024). Cyano-functionalized pyrazine: an electron-deficient unit as a solid additive enables binary organic solar cells with 19.67% efficiency. Energy & Environmental Science, 17(1), 221-230. [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. [Link]

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Application Notes and Protocols: Imidazo[1,2-A]pyrazine-6-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse biological activities and tunable physicochemical properties. Among these, the imidazo[1,2-a]pyrazine core represents a "privileged scaffold" – a molecular framework that is recurrently identified as a binder to various biological targets. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of its biological activity.

Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated a wide spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[1] This versatility has made them attractive targets for synthesis and evaluation in the agrochemical industry. This application note focuses on a key intermediate and building block: Imidazo[1,2-A]pyrazine-6-carbonitrile . The introduction of the cyano group at the 6-position offers a versatile chemical handle for further synthetic transformations, allowing for the creation of diverse libraries of candidate agrochemicals.

This document will provide a comprehensive overview of the synthesis of this compound, protocols for its derivatization, and its potential applications in the development of novel fungicides, herbicides, and insecticides.

Synthetic Pathways to this compound

The construction of the imidazo[1,2-a]pyrazine ring system is most commonly achieved through the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound, a reaction known as the Chichibabin reaction.[2] For the synthesis of this compound, the key starting material is 2-amino-5-cyanopyrazine.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of 2-amino-5-cyanopyrazine cluster_1 Synthesis of this compound A 2-amino-5-bromopyrazine C Palladium-catalyzed cyanation A->C B Potassium Cyanide (KCN) B->C D 2-amino-5-cyanopyrazine C->D E 2-amino-5-cyanopyrazine G Chichibabin Reaction (Cyclocondensation) E->G F α-haloacetaldehyde or equivalent F->G H This compound G->H G cluster_0 Functional Group Transformations cluster_1 Further Derivatization A This compound B Hydrolysis A->B F [2+3] Cycloaddition (e.g., with NaN3) A->F C Imidazo[1,2-A]pyrazine-6-carboxamide B->C D Further Hydrolysis C->D E Imidazo[1,2-A]pyrazine-6-carboxylic acid D->E H Amide Coupling E->H I Esterification E->I G 6-(1H-tetrazol-5-yl)imidazo[1,2-a]pyrazine F->G J Diverse Amide Library H->J K Diverse Ester Library I->K

Sources

Application Notes & Protocols: A Guide to the Strategic Functionalization of the Nitrile Group on the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its versatile biological activities, including applications as kinase inhibitors, antimicrobial agents, and modulators of various receptors.[1][2][3][4][5] Its rigid, planar structure and specific nitrogen atom placement make it an excellent core for designing targeted therapeutics. The introduction of a carbonitrile group at the C6 position transforms the scaffold into a highly versatile intermediate, where the nitrile moiety serves as a chemical linchpin for a wide array of functional group interconversions.

This guide provides a detailed exploration of four strategic protocols for the functionalization of the nitrile group on Imidazo[1,2-a]pyrazine-6-carbonitrile. The focus is not merely on the procedural steps but on the underlying chemical rationale, empowering researchers to make informed decisions for their specific structure-activity relationship (SAR) studies and drug discovery programs.

Protocol 1: Selective Hydration of Nitrile to Primary Amide

Principle & Rationale: The conversion of a nitrile to a primary amide introduces a key functional group capable of forming critical hydrogen bond interactions with biological targets. The primary challenge in this transformation is achieving selective hydration to the amide without proceeding to the full hydrolysis of the carboxylic acid.[6][7] While various methods exist, base-catalyzed hydration offers a robust and cost-effective approach for this selective conversion on heteroaromatic systems.[8][9] The use of a simple base like sodium hydroxide under controlled conditions minimizes the formation of the undesirable carboxylic acid byproduct.[8]

Workflow for Selective Amide Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Combine Reactants in Flask A->D B Solvent System (e.g., IPA) B->D C NaOH Solution C->D E Heat at 60-80°C under Reflux D->E Controlled Heating F Monitor by TLC/LC-MS E->F Time-course Sampling G Cool to Room Temp. F->G Upon Completion H Concentrate in Vacuo G->H I Purify via Column Chromatography H->I J Characterize Product I->J Imidazo[1,2-a]pyrazine-6-carboxamide

Caption: Workflow for base-catalyzed nitrile hydration to a primary amide.

Detailed Experimental Protocol: Base-Catalyzed Hydration
  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq.) in isopropanol (IPA) (5 mL) in a round-bottom flask, add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.0 mmol, 1.0 eq.).

  • Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to 60°C in an oil bath. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Neutralize the mixture carefully with 1 M HCl until pH ~7 is reached.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (using a gradient of dichloromethane/methanol, e.g., 100:0 to 95:5) to yield the pure Imidazo[1,2-a]pyrazine-6-carboxamide.

Data Summary: Methods for Nitrile Hydration
MethodKey ReagentsTypical ConditionsAdvantageReference
Base-Catalyzed NaOH, KOH60-80°C, aq. AlcoholCost-effective, good selectivity for amides.[8][9]
Acid-Catalyzed TFA / H₂SO₄25-90°C, anhydrousEffective for sterically hindered nitriles.[6][10]
Metal-Catalyzed Ghaffar-Parkins Catalyst (Pt)80°C, waterHigh chemoselectivity, mild conditions.[11][12]
Peroxide-Mediated H₂O₂ / NaOHMild heatingMild, avoids strong acids/bases.[13]

Protocol 2: Complete Hydrolysis of Nitrile to Carboxylic Acid

Principle & Rationale: The carboxylic acid functional group is a cornerstone in medicinal chemistry. It can act as a key pharmacophoric element, improve aqueous solubility through salt formation, and serve as a synthetic handle for amide coupling or esterification. Complete hydrolysis of the nitrile requires more forcing conditions than partial hydration to overcome the stability of the intermediate amide.[14][15] Standard acid-catalyzed hydrolysis under reflux is a reliable method to ensure full conversion.[16][17]

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol, 1.0 eq.) in a 6 M aqueous solution of hydrochloric acid (HCl) (10 mL).

  • Heating and Monitoring: Attach a reflux condenser and heat the mixture to 100-110°C. The reaction progress can be monitored by observing the dissolution of the starting material and checking for the absence of the amide intermediate via LC-MS. Reflux is typically maintained for 12-24 hours.

  • Work-up: After cooling the reaction to room temperature, carefully adjust the pH of the solution to approximately 3-4 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will often precipitate out of the solution at its isoelectric point.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water.

  • Drying: Dry the product under high vacuum to afford Imidazo[1,2-a]pyrazine-6-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

R-C≡N R-C≡N R-C⁺=NH R-C⁺=NH R-C≡N->R-C⁺=NH H⁺ R-C(OH)=NH R-C(OH)=NH R-C⁺=NH->R-C(OH)=NH +H₂O, -H⁺ R-C(O)-NH₂ R-C(O)-NH₂ R-C(OH)=NH->R-C(O)-NH₂ Tautomerization R-C(O)-NH₃⁺ R-C(O)-NH₃⁺ R-C(O)-NH₂->R-C(O)-NH₃⁺ H⁺ R-C(OH)₂-NH₃⁺ R-C(OH)₂-NH₃⁺ R-C(O)-NH₃⁺->R-C(OH)₂-NH₃⁺ +H₂O R-COOH R-COOH R-C(OH)₂-NH₃⁺->R-COOH -NH₄⁺, -H⁺

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Protocol 3: Reduction of Nitrile to a Primary Aminomethyl Group

Principle & Rationale: Reducing the nitrile group to a primary amine introduces a flexible, basic aminomethyl linker. This functional group is invaluable for forming ionic interactions with acidic residues in protein binding pockets (e.g., aspartate, glutamate) and serves as a versatile point for further derivatization via reductive amination or amide coupling. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[18][19]

Detailed Experimental Protocol: LiAlH₄ Reduction
  • Reaction Setup (Inert Atmosphere): To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Carefully add Lithium aluminum hydride (LiAlH₄) (2.0 mmol, 2.0 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Quenching (Fieser Work-up): Cool the reaction back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X = (grams of LiAlH₄ used) * 4. This procedure is critical for safely quenching the excess hydride and producing a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentration and Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (often with a mobile phase containing a small amount of triethylamine, e.g., Dichloromethane/Methanol/Triethylamine 90:9:1) to yield the desired (Imidazo[1,2-a]pyrazin-6-yl)methanamine.

Data Summary: Nitrile Reduction
ReagentKey FeaturesWork-up ConsiderationsReference
LiAlH₄ Powerful, non-selective hydride donor.Requires careful, sequential quenching.[18]
Catalytic Hydrogenation Raney Nickel, PtO₂High pressure of H₂ required.[19]
Diborane (B₂H₆) Alternative to LiAlH₄.Requires quenching with acid.[19]

Protocol 4: [3+2] Cycloaddition to Form a Tetrazole Ring

Principle & Rationale: The tetrazole ring is a premier bioisostere for the carboxylic acid group in drug design.[20] Replacing a carboxylic acid with a tetrazole can enhance metabolic stability, improve lipophilicity, and maintain or improve binding affinity due to its similar pKa and geometry. The most common synthesis involves a [3+2] cycloaddition reaction between the nitrile and an azide source.[21][22]

Workflow for Tetrazole Synthesis

Start This compound Reaction Heat at 100-120°C Start->Reaction Reagents Sodium Azide (NaN₃) Ammonium Chloride (NH₄Cl) Reagents->Reaction Solvent DMF Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring 8-16 hours Workup Acidify with HCl Monitoring->Workup Upon Completion Isolation Filter Precipitate Workup->Isolation Product 6-(1H-tetrazol-5-yl)imidazo[1,2-a]pyrazine Isolation->Product

Caption: General workflow for the synthesis of a tetrazole from a nitrile.

Detailed Experimental Protocol: Azide Cycloaddition
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), sodium azide (NaN₃) (1.5 mmol, 1.5 eq.), and ammonium chloride (NH₄Cl) (1.5 mmol, 1.5 eq.) in N,N-dimethylformamide (DMF) (5 mL).

  • Heating and Monitoring: Heat the reaction mixture to 120°C. Monitor the reaction by LC-MS. The reaction typically requires 12-24 hours for completion.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker containing water (20 mL) and stir. Acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate should form.

  • Isolation: Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold water and then with a small amount of cold ethanol or ether to aid in drying. Dry the product under high vacuum to yield 6-(1H-tetrazol-5-yl)imidazo[1,2-a]pyrazine.

References

  • Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, Royal Society of Chemistry.
  • Catalytic Hydration of Nitriles to Amides. Ingenta Connect.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4.
  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, RSC Publishing.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Transition metal-free hydration of nitriles to amides mediated by NaOH.
  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Conversion of nitriles to amides. Chemistry LibreTexts.
  • Converting Nitriles to Amides. Chemistry Steps.
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4.
  • Tetrazoles via Multicomponent Reactions.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • 1H-Tetrazole synthesis. Organic Chemistry Portal.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • reduction of nitriles. Chemguide.
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Application Notes & Protocols: Characterizing Novel Imidazo[1,2-A]pyrazine-6-carbonitrile Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Versatile Pharmacophore

The imidazo[1,2-a]pyrazine ring system is a nitrogen-fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. It is often considered a "privileged structure" due to its ability to bind to a diverse range of biological targets, leading to a multitude of pharmacological activities.[1][2] Derivatives of this core have been developed as potent inhibitors of key cellular signaling pathways, demonstrating efficacy as anticancer, antiviral, and antimicrobial agents.[3][4][5] Notable activities include the inhibition of the PI3K/mTOR pathway, tubulin polymerization, and the cGAS-STING pathway regulator ENPP1.[6][7][8]

This document serves as a technical guide for researchers, scientists, and drug development professionals on how to approach the cellular characterization of a novel compound from this class, exemplified here as Imidazo[1,2-A]pyrazine-6-carbonitrile (hereafter "IPC-6") . We will provide detailed, field-proven protocols for a logical progression of cell-based assays, starting from broad cytotoxicity screening to more specific target-based and phenotypic assays. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Section 1: Foundational Analysis - Cell Viability and Cytotoxicity Assessment

The initial and most critical step in characterizing any new compound is to determine its effect on cell viability. This provides a therapeutic window and establishes the dose-response relationship necessary for all subsequent, more complex assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput compatible method for this purpose.[9]

Principle of the Assay: This homogeneous assay quantifies ATP, the universal energy currency of cells, which is a key indicator of metabolic activity and cell viability.[10] The reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, which in the presence of ATP from viable cells, generates a stable, long-lasting luminescent signal that is directly proportional to the number of viable cells in culture.[9][11] The "add-mix-measure" format minimizes pipetting errors and is ideal for screening.[10]

Experimental Workflow: Luminescent Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_read Data Acquisition plate_cells 1. Plate Cells (e.g., 5,000 cells/well in 96-well plate) incubate_24h 2. Incubate 24h (Allow cells to adhere and resume growth) plate_cells->incubate_24h add_ipc6 4. Add IPC-6 to Cells (Include vehicle control, e.g., 0.1% DMSO) incubate_24h->add_ipc6 prep_ipc6 3. Prepare IPC-6 Serial Dilutions (e.g., 10-point, 1:3 dilution series in media) prep_ipc6->add_ipc6 incubate_48h 5. Incubate for Treatment Period (e.g., 48-72 hours) add_ipc6->incubate_48h equilibrate 6. Equilibrate Plate to Room Temp (Approx. 30 mins) incubate_48h->equilibrate add_reagent 7. Add CellTiter-Glo® Reagent (Equal volume to culture medium) equilibrate->add_reagent mix_lyse 8. Mix on Orbital Shaker (2 mins to induce lysis) add_reagent->mix_lyse incubate_10m 9. Incubate at Room Temp (10 mins to stabilize signal) mix_lyse->incubate_10m read_lum 10. Read Luminescence (Plate reader) incubate_10m->read_lum

Caption: Workflow for determining cell viability using a luminescent ATP-based assay.

Protocol 1: Determining IC₅₀ using CellTiter-Glo®

Materials:

  • Target cancer cell line (e.g., HCT-116, HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • IPC-6 stock solution (e.g., 10 mM in DMSO)

  • White, opaque-walled 96-well plates (for luminescence assays)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or equivalent)

  • Multichannel pipette

  • Plate reader with luminescence detection capability

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well white-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium. Include wells with medium only for background measurement.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and enter logarithmic growth phase.

  • Compound Preparation: Prepare a 10-point serial dilution of IPC-6 in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 dilutions. Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.1%).[12]

  • Cell Treatment: Carefully remove the old medium (or add compound directly if volumes are small) and add 100 µL of the medium containing the IPC-6 dilutions or vehicle control to the respective wells.

  • Treatment Incubation: Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]

      • Scientist's Note: This step is critical for assay reproducibility. Temperature gradients across the plate can cause variability in the enzymatic reaction, leading to inconsistent luminescent signals.[11]

    • Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[10]

    • Place the plate on an orbital shaker for 2 minutes to mix and induce cell lysis.[13]

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis & Presentation:

  • Subtract the average background luminescence (medium-only wells) from all other readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).

  • Plot the percent viability against the log concentration of IPC-6.

  • Use a non-linear regression model (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC₅₀).

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
IPC-6HCT-11648Example: 5.2
IPC-6HeLa48Example: 8.9
Doxorubicin (Control)HCT-11648Example: 0.8
Table 1: Example data presentation for IC₅₀ determination of IPC-6.

Section 2: Target Deconvolution - Probing Kinase Pathway Inhibition

Many imidazo[1,2-a]pyrazine derivatives function by inhibiting protein kinases, particularly within the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][7] A direct way to confirm target engagement in cells is to measure the phosphorylation status of a downstream substrate of the target kinase.

Principle of the Assay: If IPC-6 inhibits a kinase (e.g., PI3K or mTOR), the phosphorylation of downstream proteins will decrease. This change can be quantified using methods like Western Blotting or plate-based immunoassays (ELISA), which use phospho-specific antibodies to detect the phosphorylated form of the target protein.[14] This provides direct evidence of the compound's mechanism of action within the cellular environment.

Signaling Pathway: PI3K/Akt/mTOR

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 Survival Survival AKT->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->AKT p-Ser473 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth IPC6 Imidazo[1,2-a]pyrazine (e.g., IPC-6) IPC6->PI3K IPC6->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing potential inhibition points for IPC-6.

Protocol 2: Western Blot for Phospho-Akt (Ser473)

Materials:

  • Cell line known to have active PI3K/Akt signaling (e.g., MCF-7, A375)

  • IPC-6 and relevant control inhibitors (e.g., LY294002 for PI3K)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of IPC-6 (e.g., 0.1x, 1x, and 10x the IC₅₀ value) for a short duration (e.g., 2-6 hours). Include vehicle and positive control inhibitor wells.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.

      • Scientist's Note: It is crucial to use a blocking agent (BSA vs. milk) and antibody dilution recommended by the antibody manufacturer for optimal signal-to-noise ratio.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for total Akt and a loading control like β-actin.

Data Analysis:

  • Perform densitometry analysis on the bands using software like ImageJ.

  • Calculate the ratio of p-Akt to total Akt for each condition.

  • Normalize these ratios to the vehicle control to show the dose-dependent decrease in Akt phosphorylation.

Section 3: Phenotypic Analysis - Visualizing Microtubule Disruption

Certain imidazo[1,2-a]pyrazine derivatives have been identified as tubulin polymerization inhibitors, arresting cells in the G2/M phase of the cell cycle.[8] A direct way to observe this phenotype is to visualize the microtubule network using immunofluorescence microscopy.

Principle of the Assay: Tubulin inhibitors disrupt the dynamic equilibrium of microtubule polymers, leading to a breakdown of the cellular microtubule cytoskeleton.[8] By fixing and permeabilizing cells, we can use a primary antibody specific for α-tubulin, followed by a fluorescently-labeled secondary antibody, to stain the microtubule network. A nuclear counterstain (like DAPI) is used to visualize the cell nucleus and assess mitotic arrest.

Experimental Workflow: Immunofluorescence Microscopy

G cluster_prep Cell Prep & Treatment cluster_stain Fixation & Staining cluster_image Imaging plate_cells 1. Plate Cells on Coverslips in 24-well plate incubate_24h 2. Incubate 24h for Adherence plate_cells->incubate_24h treat_ipc6 3. Treat with IPC-6 (e.g., 18-24 hours) incubate_24h->treat_ipc6 wash_pbs 4. Wash with PBS treat_ipc6->wash_pbs fix 5. Fix Cells (e.g., 4% Paraformaldehyde) wash_pbs->fix perm 6. Permeabilize (e.g., 0.1% Triton X-100) fix->perm block 7. Block Non-specific Sites (e.g., 1% BSA) perm->block primary_ab 8. Incubate with Primary Ab (Anti-α-tubulin) block->primary_ab secondary_ab 9. Incubate with Fluorescent Secondary Ab & DAPI primary_ab->secondary_ab mount 10. Mount Coverslip on Slide secondary_ab->mount image 11. Image with Fluorescence Microscope mount->image

Caption: Step-by-step workflow for immunofluorescence staining of the microtubule network.

Protocol 3: Staining for Microtubule Integrity

Materials:

  • Cells grown on sterile glass coverslips in a 24-well plate

  • IPC-6 and a known tubulin inhibitor (e.g., Paclitaxel or Colchicine)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer: 0.1% Triton™ X-100 in PBS

  • Blocking buffer: 1% BSA in PBS

  • Primary antibody: Mouse anti-α-tubulin

  • Secondary antibody: Goat anti-mouse IgG, Alexa Fluor™ 488 conjugate (or other fluorophore)

  • DAPI solution (for nuclear counterstaining)

  • Anti-fade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere for 24 hours. Treat with IPC-6 at 1x and 5x IC₅₀ concentrations for a duration equivalent to one cell cycle (e.g., 18-24 hours).

  • Fixation:

    • Gently wash the cells twice with PBS.[15]

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

      • Scientist's Note: Fixation cross-links proteins, preserving cellular architecture. PFA is a good choice for preserving cytoskeletal structures. Ensure it is freshly prepared.

  • Permeabilization: Wash three times with PBS. Add permeabilization buffer and incubate for 10 minutes. This allows antibodies to access intracellular targets.[15]

  • Blocking: Wash twice with PBS. Add blocking buffer and incubate for 30-60 minutes to reduce non-specific antibody binding.[15]

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's datasheet. Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[16]

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the Alexa Fluor™ 488-conjugated secondary antibody and DAPI in blocking buffer. Add the solution to the coverslips and incubate for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBS. Using fine-tipped forceps, carefully remove the coverslip from the well, wick away excess liquid, and mount it cell-side down onto a drop of anti-fade mounting medium on a glass slide.[16]

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue, nucleus) and Alexa Fluor 488 (green, microtubules).

Data Analysis:

  • Qualitative: Compare the images of treated cells to the vehicle control. Control cells should show a fine, filamentous network of microtubules extending throughout the cytoplasm. Cells treated with an effective tubulin inhibitor like IPC-6 will show a diffuse, fragmented tubulin stain and condensed, fragmented nuclei characteristic of mitotic arrest and apoptosis.

  • Quantitative: The percentage of cells arrested in mitosis (condensed chromatin, rounded morphology) can be counted from multiple fields of view to quantify the compound's effect.

Conclusion

The Imidazo[1,2-a]pyrazine scaffold represents a rich source of potential therapeutics. A systematic and logical approach to cellular characterization is paramount to understanding the mechanism and potential of any new derivative like this compound. By progressing from broad cell viability assays to specific mechanistic and phenotypic analyses, researchers can build a comprehensive profile of their compound, validate its cellular targets, and make informed decisions for further preclinical development. The protocols described herein provide a robust framework for this critical phase of drug discovery.

References

  • Zhang, H., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shashikumar, N. D., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Retrieved from [Link]

  • Zhang, H., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Puri, A., et al. (2023). Fluorescence-based protocol for revealing cellular arrangement in biofilms. STAR Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • JoVE. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Retrieved from [Link]

  • ResearchGate. (2023). Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Retrieved from [Link]

  • Al-Blewi, F. F., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

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Application Notes & Protocols: In Vivo Evaluation of Imidazo[1,2-A]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold

The Imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, recognized as a key pharmacophore in a multitude of biologically active agents.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] Notably, this structural motif is a cornerstone in the development of targeted anti-cancer therapeutics, particularly as inhibitors of critical signaling kinases such as PI3K/mTOR, c-Met, and Cyclin-Dependent Kinases (CDKs).[5][6][7]

This document provides a comprehensive guide for the in vivo evaluation of Imidazo[1,2-A]pyrazine-6-carbonitrile (designated herein as IPC-6) , a novel investigational compound. Based on the rich history of the scaffold, IPC-6 is hypothesized to function as a kinase inhibitor. These application notes are designed for researchers, scientists, and drug development professionals, offering a strategic framework and detailed protocols for transitioning IPC-6 from promising in vitro data to robust preclinical in vivo assessment. The narrative emphasizes the causality behind experimental choices, ensuring a scientifically rigorous and logically sound approach to preclinical development.

Part 1: Strategic Framework for In Vivo Preclinical Evaluation

The transition from in vitro validation to whole-animal studies is a critical inflection point in drug discovery.[8][9] An effective in vivo strategy is not merely a sequence of experiments but an integrated approach to de-risk clinical failure by addressing key questions of pharmacology, pharmacokinetics, and toxicology early in development.[10][11]

The Causality of a Phased Approach: A common pitfall is proceeding directly to complex efficacy models without foundational data. This can lead to ambiguous results and wasted resources. We advocate for a phased approach where each study's outcome logically informs the design of the next. The goal is to build a comprehensive data package that characterizes the drug's behavior in a biological system.[12]

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Preclinical_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Safety cluster_2 Phase 3: Candidate Selection in_vitro In Vitro Characterization (Potency, Selectivity, ADME) pk_pd Pharmacokinetic & Pharmacodynamic (PK/PD) Study in_vitro->pk_pd Establish exposure-target relationship mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Guide starting dose selection efficacy In Vivo Efficacy Study (e.g., Xenograft Model) pk_pd->efficacy Inform rational dosing regimen mtd->efficacy Define upper dose limit tox Expanded Toxicology efficacy->tox Confirm on-target/off-target effects candidate Lead Candidate for IND-Enabling Studies tox->candidate

Figure 1: A phased strategic workflow for preclinical in vivo evaluation.

Key Considerations Before Initiating In Vivo Studies:

  • Animal Model Selection: The choice of animal model is paramount and depends entirely on the research question.[8] For oncology, common models include:

    • Syngeneic Models: Murine tumor cells are implanted in immunocompetent mice, which is essential for evaluating immunotherapies.[13]

    • Xenograft Models: Human tumor cells are implanted in immunodeficient mice (e.g., Nude, SCID, NSG).[14] This is the standard for directly testing the effect of a compound on human cancer cells in vivo. For IPC-6, a human cell line-derived xenograft (CDX) model is the recommended starting point.[13]

  • Ethical Considerations & Regulatory Compliance: All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[15][16] Studies intended for regulatory submission must adhere to Good Laboratory Practice (GLP) guidelines.[17]

  • Formulation and Route of Administration: The vehicle used to dissolve and administer IPC-6 must be well-tolerated by the animal. The route of administration should ideally mirror the intended clinical route.[15] For initial studies, intraperitoneal (IP) injection offers high bioavailability, while oral gavage (PO) is often preferred for clinical translation.[18]

Part 2: Protocol for Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment

Scientific Rationale: Understanding the relationship between dose, exposure, and target engagement is fundamental. A PK study answers: "What does the body do to the drug?", while a PD study answers: "What does the drug do to the body?".[19] Combining these provides a Structure-Tissue Exposure/Selectivity-Activity Relationship (STAR) that is critical for selecting a successful candidate.[10]

Objective: To determine the plasma concentration-time profile of IPC-6 and correlate it with the inhibition of a target biomarker in tumor tissue.

Protocol: Single-Dose PK/PD Study in Tumor-Bearing Mice

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ human cancer cells (e.g., HCT116, a colorectal cancer line where kinase pathways are often dysregulated) in the right flank. Allow tumors to reach a volume of 150-200 mm³.

  • Study Groups:

    • Group 1: Vehicle control (e.g., 20% HP-β-CD in water), PO, n=3 mice.[20]

    • Group 2: IPC-6 (10 mg/kg), PO, n=18 mice.

  • Procedure:

    • Step 1 (Dosing): Administer a single oral dose of vehicle or IPC-6 to each mouse.

    • Step 2 (Blood Sampling): Collect sparse blood samples (approx. 50 µL) via tail vein or saphenous vein from 3 mice per time point. Recommended time points: 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

    • Step 3 (Tumor & Tissue Collection): At the 2, 4, and 8-hour time points, euthanize a subset of mice (n=3 per time point) and immediately harvest the tumors and plasma. Flash-freeze tissues in liquid nitrogen.

    • Step 4 (Bioanalysis): Quantify the concentration of IPC-6 in plasma and tumor homogenates using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

    • Step 5 (PD Analysis): Analyze tumor lysates via Western Blot or ELISA to measure the phosphorylation status of a downstream biomarker (e.g., p-AKT, p-S6) relative to total protein levels.

Data Presentation & Interpretation:

The results should be summarized to elucidate key pharmacokinetic parameters.

ParameterDescriptionExample Value
Tmax Time to reach maximum plasma concentration1.0 hr
Cmax Maximum observed plasma concentration1500 ng/mL
AUC(0-t) Area under the concentration-time curve7500 hr*ng/mL
Elimination half-life2.5 hr
Table 1: Key Pharmacokinetic Parameters for IPC-6.

A successful outcome would show that the plasma concentration of IPC-6 achieves levels that correlate with a significant reduction in the target biomarker phosphorylation in the tumor tissue, thus establishing a clear PK/PD relationship.

Part 3: Protocol for In Vivo Efficacy Evaluation in a Xenograft Model

Scientific Rationale: The primary goal of an efficacy study is to determine if the compound can inhibit tumor growth in a living organism.[14] The study design must include appropriate controls and a sufficient number of animals to achieve statistical power.[16] The dosing regimen should be informed by the preceding PK/PD and MTD studies.[21]

Objective: To evaluate the anti-tumor efficacy of IPC-6 in a human colorectal cancer (HCT116) subcutaneous xenograft model.

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Efficacy_Protocol cluster_workflow Efficacy Study Workflow start Day -14: Acclimation of Mice implant Day 0: Subcutaneous Implantation of HCT116 Cells start->implant randomize Day 7: Tumor Staging & Randomization into Groups implant->randomize treatment Days 7-21: Daily Dosing (Vehicle, IPC-6, Positive Control) randomize->treatment monitoring Monitor Tumor Volume & Body Weight (2-3 times per week) treatment->monitoring endpoint Day 21: Study Endpoint (Euthanasia & Tissue Collection) treatment->endpoint monitoring->treatment analysis Data Analysis (TGI, Statistical Tests) endpoint->analysis end Study Conclusion analysis->end

Figure 2: Standard workflow for a subcutaneous xenograft efficacy study.

Protocol: 14-Day Efficacy Study

  • Animal Model & Tumor Implantation: As described in the PK/PD protocol. Wait for tumors to reach an average volume of 100-150 mm³.

  • Randomization: Randomize animals into treatment groups (n=8-10 mice per group) based on tumor volume to ensure a similar starting average for all groups.[16]

  • Study Groups:

    • Group 1: Vehicle Control (e.g., 20% HP-β-CD), PO, once daily (QD).

    • Group 2: IPC-6 (Low Dose, e.g., 10 mg/kg), PO, QD.

    • Group 3: IPC-6 (High Dose, e.g., 30 mg/kg), PO, QD.

    • Group 4: Positive Control (Standard-of-care agent), dosed as per literature.

  • Procedure:

    • Step 1 (Treatment): Administer the assigned treatment daily for 14 consecutive days.

    • Step 2 (Monitoring): Measure tumor dimensions with digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Record animal body weight at the same frequency as an indicator of toxicity.[21]

    • Step 3 (Endpoint): At the end of the treatment period (or if tumors exceed a predetermined size), euthanize the animals.

    • Step 4 (Tissue Collection): Excise tumors, weigh them, and collect portions for PD biomarker analysis (frozen) and histopathology (fixed in formalin).

Data Analysis & Interpretation:

The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

GroupDose (mg/kg)Mean Final Tumor Volume (mm³)TGI (%)p-value vs. Vehicle
Vehicle-1250 ± 150--
IPC-610875 ± 12030%0.04
IPC-630450 ± 9564%<0.001
Positive ControlVaries400 ± 8068%<0.001
Table 2: Example Efficacy Data Summary.

A statistically significant, dose-dependent reduction in tumor volume indicates positive anti-tumor activity. Body weight data should show no more than a 15-20% loss, indicating the doses are well-tolerated.[16]

Part 4: Protocol for Acute Toxicology & Maximum Tolerated Dose (MTD) Study

Scientific Rationale: An MTD study is essential to identify the highest dose of a drug that can be given without causing unacceptable side effects.[14] This information is crucial for designing safe and effective efficacy studies and is a foundational component of any regulatory submission.[15][17]

Objective: To determine the single-dose MTD of IPC-6 in non-tumor-bearing mice.

Protocol: Dose Escalation Study

  • Animal Model: Healthy BALB/c mice (non-tumor bearing), 6-8 weeks old, n=3-5 per group.

  • Study Groups: A dose-escalation design is used.

    • Group 1: Vehicle Control.

    • Group 2: IPC-6 (e.g., 25 mg/kg).

    • Group 3: IPC-6 (e.g., 50 mg/kg).

    • Group 4: IPC-6 (e.g., 100 mg/kg).

    • Subsequent doses are based on the tolerability of the previous group.

  • Procedure:

    • Step 1 (Dosing): Administer a single dose of IPC-6 via the intended route (e.g., PO).

    • Step 2 (Clinical Observation): Monitor animals intensively for the first 4-6 hours post-dose, and then daily for 7-14 days. Observations should include changes in posture, activity, breathing, and any signs of distress.

    • Step 3 (Body Weight): Record body weight daily. The MTD is often defined as the dose causing no more than 10-15% mean body weight loss and no mortality.[16]

    • Step 4 (Necropsy): At the end of the observation period, perform a gross necropsy on all animals to look for visible organ abnormalities. For regulatory-track studies, comprehensive histopathology would be required.[15]

Data Interpretation:

The MTD is determined by the highest dose that does not produce overt signs of toxicity or significant body weight loss. This dose serves as the upper limit for designing multi-dose efficacy studies.[14]

Hypothetical Mechanism of Action:

Given that many Imidazo[1,2-a]pyrazine derivatives function as kinase inhibitors, a plausible mechanism for IPC-6 is the inhibition of the PI3K/mTOR pathway, which is frequently hyperactivated in cancers like HCT116.[6]

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PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation IPC6 IPC-6 IPC6->PI3K Inhibits

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Application Notes & Protocols: High-Throughput Screening of Imidazo[1,2-A]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,2-a]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to bind a wide array of biological targets. This versatility has led to its prominence in drug discovery campaigns targeting kinases, G-protein coupled receptors (GPCRs), ion channels, and various enzymes, addressing therapeutic areas from oncology to neuroscience and infectious diseases.[1][2][3] High-Throughput Screening (HTS) serves as the primary engine for interrogating large libraries of these compounds to identify initial hits. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic design and practical execution of HTS campaigns for Imidazo[1,2-a]pyrazine libraries. We detail robust protocols for both biochemical and cell-based assays, emphasizing the scientific rationale behind experimental choices and outlining a self-validating workflow from primary screen to confirmed hit.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The fused bicyclic heterocyclic system of Imidazo[1,2-a]pyrazine provides a rigid, three-dimensional structure with multiple points for synthetic diversification. This structural feature allows for the precise orientation of substituents to interact with specific pockets within a biological target. Libraries of these compounds are often generated through efficient multicomponent reactions, enabling the rapid creation of thousands of diverse analogs for screening.[4] The proven success of this scaffold in identifying potent modulators for diverse target classes, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and AMPA receptors, underscores its importance and the need for robust screening methodologies.[4][5][6]

The High-Throughput Screening Workflow: A Strategy for Success

A successful HTS campaign is more than a single experiment; it is a multi-stage process designed to minimize false positives and negatives while efficiently identifying promising chemical matter. Each step builds upon the last, adding confidence to the progression of a compound from an initial "hit" to a validated lead series.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage AssayDev Assay Development (Reagent Optimization, Signal Window) ZFactor Assay Validation (Z'-Factor > 0.5) AssayDev->ZFactor QC Check PrimaryHTS Primary HTS (Single Concentration Screen) ZFactor->PrimaryHTS Proceed HitID Primary Hit Identification (% Inhibition Threshold) PrimaryHTS->HitID DoseResponse Dose-Response Curves (IC50/EC50 Potency) HitID->DoseResponse Advance Hits Orthogonal Orthogonal Assay (Confirms On-Target Activity) DoseResponse->Orthogonal Selectivity Selectivity/Counter-Screen (Rules out off-target effects) Orthogonal->Selectivity SAR Initial SAR (Analyzes Analogs) Selectivity->SAR LeadOpt Lead Optimization SAR->LeadOpt Validated Hit Series

Caption: The HTS workflow from assay development to validated hit series.

Protocol I: Biochemical Screening for Kinase Inhibitors

Rationale: The Imidazo[1,2-a]pyrazine scaffold is a well-established core for potent kinase inhibitors.[5][6][7] Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used HTS platform that quantifies kinase activity by measuring the amount of ADP produced in the reaction. A decrease in signal indicates inhibition of the kinase.

Assay Principle: ADP-Glo™

The assay is a two-step, luminescence-based system.

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining, unconsumed ATP.

  • ADP to ATP Conversion & Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal proportional to the initial amount of ADP.

ADP_Glo_Principle cluster_kinase Step 1: Kinase Reaction cluster_reagent1 Step 2: Add ADP-Glo™ Reagent cluster_reagent2 Step 3: Add Kinase Detection Reagent Kinase Kinase ATP_initial ATP (High) ADP_initial ADP (Low) ATP_initial->ADP_initial Kinase Activity ATP_depleted ATP (Depleted) ADP_initial->ATP_depleted Terminates Reaction, Depletes remaining ATP ADP_stable ADP (Stable) ADP_to_ATP ADP ATP ADP_stable->ADP_to_ATP Converts ADP to ATP Light Luminescent Signal ADP_to_ATP->Light Luciferase

Caption: Principle of the two-step ADP-Glo™ kinase assay.

Detailed Protocol

This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Materials:

  • Imidazo[1,2-a]pyrazine library (10 mM stocks in DMSO)

  • Purified target kinase (e.g., Aurora A, CDK9)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well solid white assay plates

  • Positive control inhibitor (e.g., Staurosporine)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating:

    • Prepare intermediate compound plates by diluting library stocks. For a final assay concentration of 10 µM, dilute 1 µL of 10 mM stock into 99 µL of DMSO to create a 100 µM plate.

    • Using a liquid handler, transfer 0.5 µL of the 100 µM compound solutions from the intermediate plate to the final 384-well assay plate.

    • For controls, add 0.5 µL of DMSO to "Maximum Activity" (Negative Control) wells and 0.5 µL of a potent control inhibitor to "Minimum Activity" (Positive Control) wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final concentration of kinase and substrate should be optimized during assay development (typically at their Km values).

    • Add 5 µL of the 2X Kinase/Substrate mix to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final concentration should be at or near the Km for the kinase.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The total reaction volume is now 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate at room temperature for 40 minutes to deplete ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

    • Read the luminescence on a plate reader (e.g., 0.5-1 second integration time).

Data Analysis & Quality Control
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Assay Quality (Z'-Factor): The Z'-factor is a measure of the statistical effect size of the assay and is critical for validation.[8][9] It should be calculated for each plate. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[8]

ParameterDescriptionAcceptance Criterion
Z'-Factor Measures the separation between positive and negative control distributions.> 0.5
S/B Ratio Signal-to-Background (Mean_Max / Mean_Min).> 10 (assay dependent)
CV (%) Coefficient of Variation for controls.< 15%

Protocol II: Cell-Based Screening for Receptor Modulators

Rationale: For targets like GPCRs or ion channels, cell-based assays are essential as they measure compound activity in a more physiologically relevant context. A successful HTS campaign for Imidazo[1,2-a]pyrazine-based AMPA receptor modulators used a calcium flux assay to detect changes in receptor activity.[4] This protocol describes a similar "no-wash" fluorescent assay using a Fluorometric Imaging Plate Reader (FLIPR).

Assay Principle: Calcium Flux
  • Dye Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. The dye is membrane-permeable and contains a quenching molecule that masks its fluorescence.

  • Activation & Signal: When the receptor is activated (e.g., by an agonist), intracellular calcium levels rise. Calcium binds to the dye, causing a conformational change that releases the quencher and produces a sharp increase in fluorescence. Antagonists will block this agonist-induced signal.

Detailed Protocol

This protocol is for a 384-well plate format to identify antagonists of a target receptor.

Materials:

  • HEK-293 cells stably expressing the target receptor (e.g., GluA1/γ-8 AMPA receptor).[4]

  • Cell culture medium (e.g., DMEM, 10% FBS, 1% Pen/Strep)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • FLIPR Calcium Assay Kit (e.g., Molecular Devices)

  • Agonist for the target receptor (e.g., Glutamate)

  • 384-well black, clear-bottom cell culture plates

  • Imidazo[1,2-a]pyrazine library and controls

Procedure:

  • Cell Plating:

    • Seed HEK-293 cells into 384-well plates at a density that yields a confluent monolayer the next day (e.g., 15,000 cells/well in 40 µL).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • The next day, prepare a 5X concentration plate of the Imidazo[1,2-a]pyrazine library in Assay Buffer.

    • Add 10 µL of the 5X compound solution to the cell plate.

    • Add Assay Buffer only to control wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Dye Loading (Reverse Protocol):

    • Prepare the calcium-sensitive dye solution in Assay Buffer according to the manufacturer's instructions.

    • Simultaneously with compound addition or shortly after, add 50 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, then 15 minutes at room temperature, protected from light.

  • FLIPR Measurement:

    • Prepare a 5X agonist plate. The concentration used should be the EC₈₀ (the concentration that gives 80% of the maximal response), determined during assay development.

    • Place both the cell plate and the agonist plate into the FLIPR instrument.

    • Initiate the reading protocol: establish a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then add 12.5 µL of the EC₈₀ agonist solution to the wells.

    • Continue reading the fluorescence kinetically for 2-3 minutes to capture the full calcium flux response.

Data Analysis & Hit Criteria
  • Data Extraction: The primary readout is the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.

  • Percent Inhibition Calculation: Use the same formula as in the biochemical assay, where "Signal" refers to the fluorescence change.

  • Hit Criteria: A primary hit is typically defined as a compound that causes >50% inhibition of the agonist-induced calcium signal.

  • Counter-Screening: This is a critical step. As described in the discovery of AMPAR modulators, hits should be tested against a closely related subtype (e.g., GluA1/γ-2) to ensure selectivity.[4] True hits will show potency at the target of interest but be inactive at the counter-screen target.

Hit-to-Lead: The Path Forward

Identifying a hit in the primary screen is only the beginning. A rigorous, multi-step validation process is required to ensure resources are focused on the most promising chemical matter.

Hit_Triage PrimaryHit Primary Hit (e.g., >50% Inhibition) Resupply Re-source Compound (Fresh Powder/Resynthesis) PrimaryHit->Resupply Confirm Re-test in Primary Assay (Confirm Activity) Resupply->Confirm DoseResp Generate Dose-Response Curve (Determine IC50/EC50) Confirm->DoseResp Orthogonal Validate in Orthogonal Assay (Different Technology/Readout) DoseResp->Orthogonal Selectivity Profile in Selectivity Panel (e.g., Kinase Panel) Orthogonal->Selectivity Cellular Confirm Cellular Activity (e.g., Target Phosphorylation, Phenotypic Endpoint) Selectivity->Cellular ValidatedHit Validated Hit for Lead Optimization Cellular->ValidatedHit

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Application Notes and Protocols: Click Chemistry Reactions with Imidazo[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Click Chemistry for Imidazo[1,2-A]pyrazine Functionalization

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2][3] The ability to rapidly and efficiently generate libraries of diverse imidazo[1,2-a]pyrazine derivatives is paramount for exploring their full therapeutic potential. Click chemistry, a concept introduced by K. Barry Sharpless, offers a powerful toolkit for this purpose.[4] These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules and for creating bioconjugates.[4][5]

This guide provides detailed application notes and protocols for the two most prominent click chemistry reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—as applied to the versatile imidazo[1,2-a]pyrazine core. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and discuss their applications in drug development and chemical biology.

I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Imidazo[1,2-A]pyrazine Derivatives

The CuAAC reaction is the quintessential click reaction, enabling the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne, catalyzed by a copper(I) species.[4][5] This reaction has been successfully employed to create peptide-imidazo[1,2-a]pyrazine bioconjugates, demonstrating its utility in generating novel therapeutic candidates.[6]

Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The CuAAC reaction proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R1-C≡CH (Imidazo[1,2-a]pyrazine-Alkyne) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Coordination & Deprotonation Azide R2-N3 (Functionalized Azide) Coordination_Complex Coordination Complex Azide->Coordination_Complex Coordination Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Coordination_Complex Metallacycle Six-membered Cu-Metallacycle Coordination_Complex->Metallacycle Cyclization Triazole_Product 1,4-disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product Protonation & Release Triazole_Product->Cu_I Regenerates Catalyst

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of a Peptide-Imidazo[1,2-A]pyrazine Bioconjugate via CuAAC

This protocol is adapted from a published procedure for the synthesis of a bioconjugate between an alkyne-functionalized imidazo[1,2-a]pyrazine and an azide-containing peptide.[6]

A. Synthesis of an Alkyne-Functionalized Imidazo[1,2-a]pyrazine

The first step involves the synthesis of an imidazo[1,2-a]pyrazine derivative bearing a terminal alkyne. This can be achieved through various synthetic routes, often involving the attachment of a PEG-linker with a terminal alkyne to the core heterocycle via nucleophilic aromatic substitution.[6]

B. CuAAC Reaction Protocol

Materials:

  • Alkyne-functionalized imidazo[1,2-a]pyrazine derivative

  • Azide-functionalized peptide (or other molecule of interest)

  • Copper(I) iodide (CuI)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Deionized water

  • tert-Butanol

Procedure:

  • In a suitable reaction vessel, dissolve the azide-functionalized peptide in a solvent mixture of DMF/H₂O/tBuOH (8:2:1).

  • Add the alkyne-tethered imidazo[1,2-a]pyrazine to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • To the reaction mixture, add an excess of sodium ascorbate (e.g., 40 equivalents).

  • Finally, add an excess of CuI (e.g., 20 equivalents) to initiate the reaction.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, the product can be purified. For peptide conjugates, this may involve Fmoc deprotection and resin cleavage followed by purification via HPLC.[6]

Causality Behind Experimental Choices:

  • Solvent System: The DMF/H₂O/tBuOH mixture is chosen to solubilize both the organic-soluble imidazo[1,2-a]pyrazine derivative and the water-soluble peptide.

  • Copper Source: CuI is a common and effective source of the catalytically active Cu(I) species.[5]

  • Reducing Agent: Sodium ascorbate is used to reduce any Cu(II) that may be present to the active Cu(I) state and to prevent oxidative homocoupling of the alkyne.[7]

  • Excess Reagents: The use of excess copper and sodium ascorbate helps to drive the reaction to completion, especially when dealing with precious biomolecules.[6]

Purification:

The purification of the resulting triazole-linked imidazo[1,2-a]pyrazine derivative will depend on its physical properties. For small molecules, column chromatography on silica gel is a common method.[8] For bioconjugates, purification is often achieved using techniques like HPLC.

II. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Imidazo[1,2-A]pyrazine Derivatives

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living systems. While specific examples of SPAAC with imidazo[1,2-a]pyrazines are not yet widely reported in the literature, the general principles and protocols are readily adaptable to this scaffold.

Reaction Mechanism: A Concerted and Catalyst-Free Cycloaddition

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne in a single step to form the triazole product.

SPAAC_Mechanism cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Transition_State Concerted Transition State Cyclooctyne->Transition_State Azide R-N3 (Azido-Imidazo[1,2-a]pyrazine) Azide->Transition_State Triazole_Product Triazole Adduct Transition_State->Triazole_Product

Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Protocol for SPAAC with an Azido-Imidazo[1,2-A]pyrazine Derivative

This is a general protocol that can be adapted for the reaction of a synthesized azido-imidazo[1,2-a]pyrazine with a commercially available strained cyclooctyne like DBCO or BCN.

A. Synthesis of an Azido-Imidazo[1,2-a]pyrazine

An azide functionality can be introduced into the imidazo[1,2-a]pyrazine core through various synthetic strategies. A common approach involves the nucleophilic substitution of a halogenated precursor (e.g., a bromo-imidazo[1,2-a]pyrazine) with an azide source like sodium azide.

B. SPAAC Reaction Protocol

Materials:

  • Azido-functionalized imidazo[1,2-a]pyrazine derivative

  • Strained cyclooctyne (e.g., DBCO-acid, BCN-NHS ester)

  • A suitable solvent (e.g., DMSO, DMF, PBS for biological applications)

Procedure:

  • Dissolve the azido-imidazo[1,2-a]pyrazine derivative in the chosen solvent.

  • Add the strained cyclooctyne derivative to the solution. Typically, a slight excess (1.1-1.5 equivalents) of the cyclooctyne is used.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the product can be purified by standard methods such as column chromatography or HPLC.

Causality Behind Experimental Choices:

  • Strained Cyclooctyne: The choice of cyclooctyne (e.g., DBCO, BCN) will influence the reaction kinetics. DBCO is known for its high reactivity.

  • Solvent: The solvent should be chosen to ensure the solubility of both reactants. For biological applications, aqueous buffers like PBS are preferred.

  • Temperature: SPAAC reactions typically proceed efficiently at room temperature, which is advantageous for sensitive molecules.

III. Data Presentation: Comparative Overview of Click Reactions

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Regioselectivity 1,4-disubstituted 1,2,3-triazoleMixture of regioisomers (often not a concern)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally very fastCan be slower than CuAAC, but highly dependent on the cyclooctyne used
Typical Solvents Wide range, including aqueous mixturesWide range, including aqueous buffers
Key Advantage High efficiency and regioselectivityCopper-free, bioorthogonal

IV. Conclusion and Future Perspectives

Click chemistry provides a robust and versatile platform for the functionalization of imidazo[1,2-a]pyrazine derivatives. The CuAAC reaction has already proven its value in the synthesis of complex bioconjugates, and the protocols provided herein offer a solid foundation for further exploration in this area. While the application of SPAAC to this specific heterocyclic system is an emerging area, the general principles and protocols are readily adaptable and hold great promise for the development of novel probes and therapeutics for in vivo studies. The continued development of new click reactions and functionalized imidazo[1,2-a]pyrazine building blocks will undoubtedly accelerate the discovery of new drug candidates based on this privileged scaffold.

V. References

  • Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525.

  • Typical procedure for synthesis of 2-amino-3,5-dibromopyrazine.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.

  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.

  • Click Chemistry Azide-Alkyne Cycloaddition.

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.

  • Protocol for Azide-Alkyne Click Chemistry.

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

  • 3-ETHYNYL-IMIDAZO[1,2-A]PYRAZINE.

  • CuAAC click triazole synthesis - laboratory experiment.

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.

  • Imidazo[1,2-a]pyrazines.

  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.

  • Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives.

  • A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis.

  • Azide-alkyne Huisgen cycloaddition.

  • Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-A]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-A]pyrazine-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of diseases.[1][2][3] The introduction of a carbonitrile group at the 6-position adds a versatile handle for further functionalization and can be a key pharmacophore.

However, the synthesis of this specific derivative can present challenges, from low yields to difficult purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges effectively. We will move beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot your experiments with confidence.

Section 1: Foundational Synthetic Strategy

The most robust and versatile approach to this compound involves a two-stage strategy:

  • Stage 1: Synthesis of a 6-Halo-Imidazo[1,2-a]pyrazine Intermediate. This involves the construction of the core heterocyclic ring system with a halogen (typically bromine) at the C6 position, which acts as a synthetic handle. The condensation of 2-amino-5-bromopyrazine with a suitable α-haloketone is a common and effective method.

  • Stage 2: Palladium-Catalyzed Cyanation. The 6-bromo intermediate is then converted to the final 6-carbonitrile product using a palladium-catalyzed cross-coupling reaction, a variant of the Buchwald-Hartwig or Ullmann-type reactions.[4][5][6][7] This step is often the most critical for optimization.

This two-stage approach is generally preferred over attempting to build the ring from a pre-functionalized 2-amino-5-cyanopyrazine, as the strong electron-withdrawing nature of the nitrile can deactivate the pyrazine ring, complicating the initial cyclization step.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Yield of the 6-Bromo-Imidazo[1,2-a]pyrazine Intermediate (Stage 1)

  • Question: My initial cyclization reaction to form the 6-bromo-imidazo[1,2-a]pyrazine is failing or giving very low yields. What are the likely causes and how can I fix it?

  • Answer: This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or the nature of the α-haloketone.

    • Cause A: Poor Reagent Quality or Stability.

      • Insight: 2-amino-5-bromopyrazine can be susceptible to degradation. Similarly, α-haloketones, especially α-bromoketones, can be lachrymatory and unstable.

      • Solution:

        • Verify the purity of your 2-amino-5-bromopyrazine using NMR or LC-MS. If necessary, recrystallize from a suitable solvent like ethanol or isopropanol.

        • Use freshly opened or recently purified α-haloketone. If synthesizing it yourself, use it immediately after preparation.

        • Ensure your reaction solvent (e.g., ethanol, DMF) is anhydrous, as water can interfere with the reaction.

    • Cause B: Suboptimal Reaction Conditions.

      • Insight: The condensation reaction requires sufficient thermal energy to proceed at a reasonable rate, but excessive heat can lead to decomposition and the formation of tar-like side products.

      • Solution:

        • Temperature Control: If running under conventional heating (reflux), ensure the temperature is stable. A typical starting point is refluxing in ethanol (78 °C). If decomposition is observed, try a lower-boiling solvent like isopropanol or run the reaction at a lower temperature in DMF for a longer period.

        • Microwave Irradiation: This is a highly effective method for accelerating this type of reaction.[8][9][10] Microwave heating provides rapid and uniform energy transfer, often leading to cleaner reactions, dramatically reduced reaction times (minutes vs. hours), and higher yields.[11][12][13]

    • Cause C: Steric Hindrance from the α-Haloketone.

      • Insight: If your α-haloketone is sterically bulky, the nucleophilic attack from the pyrazine nitrogen can be hindered.

      • Solution: Increase the reaction time and/or temperature. Microwave-assisted synthesis is particularly beneficial here as it can help overcome higher activation energy barriers.[9]

Problem 2: Multiple Products and Purification Difficulties in the Cyanation Step (Stage 2)

  • Question: My palladium-catalyzed cyanation of 6-bromo-imidazo[1,2-a]pyrazine is giving me a complex mixture of products, and the desired product is difficult to isolate. What's going wrong?

  • Answer: This is the most technically demanding step and requires careful optimization of the catalyst system and reaction conditions. A "dirty" reaction is often due to catalyst decomposition, side reactions, or incomplete conversion.

    • Cause A: Inefficient Catalyst System.

      • Insight: The choice of palladium source, ligand, and base is critical for a successful cross-coupling reaction.[6][14][15] An inappropriate ligand can lead to slow reaction rates and the formation of byproducts from catalyst decomposition (e.g., palladium black).

      • Solution:

        • Catalyst: Use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-catalyst like Pd(OAc)₂ which is reduced in situ.

        • Ligand: For C-CN coupling, bulky, electron-rich phosphine ligands are essential. Xantphos or Josiphos-type ligands are excellent starting points as they are known to stabilize the palladium center and promote the challenging reductive elimination step.

        • Cyanide Source: Zinc cyanide (Zn(CN)₂) is generally preferred over other sources like KCN or CuCN. It is less nucleophilic, reducing side reactions, and the zinc salts generated can act as a Lewis acid to activate the palladium complex.

        • Base: A non-nucleophilic, inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is typically used. Avoid amine bases which can act as competing nucleophiles.

    • Cause B: Reaction Conditions Promoting Side Reactions.

      • Insight: High temperatures can lead to hydrodehalogenation (replacement of -Br with -H) or other decomposition pathways. Oxygen can poison the Pd(0) catalyst.

      • Solution:

        • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure you thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

        • Temperature Optimization: Start at a moderate temperature (e.g., 80-100 °C in a solvent like dioxane or toluene). If the reaction is slow, incrementally increase the temperature, but monitor for byproduct formation by TLC or LC-MS.

        • Solvent Choice: Use anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF. Dioxane is often a good first choice for these couplings.

    • Cause C: Incomplete Reaction and Difficult Workup.

      • Insight: Residual starting material can co-elute with the product. Palladium residues can also complicate purification.

      • Solution:

        • Reaction Monitoring: Track the reaction's progress using TLC or LC-MS. If it stalls, a small additional charge of the catalyst/ligand may help.

        • Workup: After the reaction, a common workup procedure involves quenching with aqueous ammonia to complex any residual zinc salts, followed by extraction. To remove palladium residues, you can filter the crude mixture through a pad of Celite® and silica gel before concentration and column chromatography.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Can I use a one-pot or multi-component reaction (MCR) to synthesize the target molecule directly?

    • A1: While MCRs are powerful for building the core imidazopyrazine scaffold[13][16][17], directly incorporating the 6-carbonitrile functionality in one step is challenging. The required starting material, 2-amino-5-cyanopyrazine, is often less reactive in the initial cyclization. Furthermore, the conditions required for MCRs may not be compatible with the cyano group. The two-stage approach of cyclization followed by cross-coupling offers greater reliability and control.[4]

  • Q2: What is the role of the ligand in the palladium-catalyzed cyanation step?

    • A2: The ligand is arguably the most important component. It stabilizes the active Pd(0) species, increases its solubility, and modulates its electronic and steric properties. A bulky, electron-rich ligand (like Xantphos) accelerates the rate-limiting oxidative addition of the palladium to the 6-bromo-imidazo[1,2-a]pyrazine and facilitates the final reductive elimination step to form the C-CN bond and regenerate the Pd(0) catalyst.[6][15]

  • Q3: Are there alternatives to palladium catalysis for the cyanation step?

    • A3: Yes, copper-catalyzed methods, often referred to as Ullmann-type reactions, are an alternative.[7][18][19][20][21] These reactions typically use a copper(I) salt (like CuI) and a cyanide source like KCN or NaCN in a polar aprotic solvent like DMF or NMP at higher temperatures. While palladium is often more efficient and requires lower catalyst loading, copper is significantly cheaper, which can be a factor for large-scale synthesis. However, Ullmann conditions are often harsher and may have a narrower substrate scope.

  • Q4: How can I scale up the synthesis? Should I consider flow chemistry?

    • A4: Scaling up batch reactions, especially the palladium-catalyzed step, can be challenging due to issues with heat transfer and mixing. Flow chemistry is an excellent alternative for larger-scale production.[22][23] It offers superior control over reaction parameters (temperature, pressure, residence time), enhanced safety, and can lead to higher yields and purity. The cyanation step, in particular, could be adapted to a packed-bed reactor containing an immobilized palladium catalyst for continuous production and simplified purification.

Section 4: Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyrazine

This protocol provides a rapid and high-yield synthesis of a key intermediate.

  • To a 10 mL microwave vial, add 2-amino-5-bromopyrazine (1.0 mmol, 174 mg), 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.1 mmol, 219 mg), and anhydrous ethanol (5 mL).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 15 minutes.

  • After cooling to room temperature, a precipitate should form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL).

  • Dry the solid under vacuum to yield 6-bromo-2-phenylimidazo[1,2-a]pyrazine as a pale yellow solid. (Typical yield: 85-95%).

  • Validation: Confirm the structure by ¹H NMR and Mass Spectrometry. The product is often pure enough to be used directly in the next step.

Protocol 2: Palladium-Catalyzed Cyanation to Yield 2-phenylthis compound

This protocol uses an optimized catalyst system for the critical C-CN bond formation.

  • Inert Atmosphere Setup: All glassware should be oven-dried. The reaction must be performed under an inert atmosphere (Argon or Nitrogen).

  • To a dry Schlenk flask, add 6-bromo-2-phenylimidazo[1,2-a]pyrazine (1.0 mmol, 273 mg), zinc cyanide (Zn(CN)₂, 0.6 mmol, 70 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and quench by adding 2M aqueous ammonia (10 mL). Stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the title compound. (Typical yield: 70-85%).

Section 5: Visualizations & Data

Diagrams

Reaction_Mechanism cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Cyanation A 2-Amino-5-bromopyrazine C S_N2 Attack A->C B α-Bromoacetophenone B->C D Intermediate Adduct C->D E Intramolecular Cyclization (-HBr) D->E F 6-Bromo Intermediate E->F H Oxidative Addition F->H G Pd(0)L_n Zn(CN)₂ G->H I Pd(II) Complex H->I J Transmetalation I->J K Reductive Elimination J->K L Imidazo[1,2-A]pyrazine- 6-carbonitrile K->L

Caption: General reaction mechanism for the two-stage synthesis.

Troubleshooting_Workflow start Low Yield in Cyanation Step cause1 Cause: Catalyst Decomposition? start->cause1 cause2 Cause: Side Reactions? start->cause2 cause3 Cause: Incomplete Conversion? start->cause3 sol1a Check Ligand: Use bulky, e⁻-rich (e.g., Xantphos) cause1->sol1a sol1b Ensure Inert Atmosphere: Degas solvent, use Ar/N₂ cause1->sol1b sol2a Optimize Temperature: Start lower (80-100 °C) cause2->sol2a sol2b Check Cyanide Source: Use Zn(CN)₂ cause2->sol2b sol3a Monitor Reaction: Use TLC/LC-MS cause3->sol3a sol3b Increase Catalyst Loading or Reaction Time cause3->sol3b

Caption: Troubleshooting workflow for the palladium-catalyzed cyanation step.

Data Table

Table 1: Example Optimization of Palladium-Catalyzed Cyanation Conditions

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃Toluene11024<10
2Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Dioxane1002445
3Pd₂(dba)₃ (2)Xantphos (4)K₂CO₃Dioxane1001868
4 Pd₂(dba)₃ (2) Xantphos (4) Cs₂CO₃ Dioxane 100 16 81
5Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃DMF1001675

This table illustrates a typical optimization pathway. The combination of a robust Pd(0) source, a specialized ligand like Xantphos, and an effective base in a suitable solvent leads to a significantly improved yield.

References

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Technical Support Center: Synthesis of Imidazo[1,2-A]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-A]pyrazine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing the Imidazo[1,2-a]pyrazine core?

A1: The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a highly efficient and widely used method for the synthesis of the 3-aminoimidazo[1,2-a]pyrazine scaffold.[1][2][3][4] This one-pot reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide under acidic catalysis. The GBB reaction is favored for its operational simplicity, atom economy, and the ability to generate a diverse range of products from readily available starting materials.[4]

Q2: What are the general strategies to improve the yield of Imidazo[1,2-a]pyrazine derivatives?

A2: Improving the yield of Imidazo[1,2-a]pyrazine derivatives often involves careful optimization of several key parameters:

  • Catalyst Selection: While the GBB reaction can proceed without a catalyst, the use of a Lewis or Brønsted acid catalyst is generally recommended to improve reaction rates and yields.[2][5]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. While various solvents have been used, greener options like ethanol or even water are being explored.[6][7]

  • Temperature Control: Reaction temperature is a critical factor. While some reactions proceed at room temperature, others may require heating to achieve optimal conversion.[5][8]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyrazines.[9][10]

Q3: How is the nitrile group typically introduced to form this compound?

A3: The cyano group is typically introduced at a later stage of the synthesis, often via a C-H functionalization reaction on the pre-formed Imidazo[1,2-a]pyrazine core. A modern and efficient method for this transformation is the electrochemical oxidative C-H cyanation.[11][12][13] This method offers a greener alternative to traditional cyanation methods that often employ toxic cyanide reagents.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction to synthesize the Imidazo[1,2-a]pyrazine core resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials: The purity of your starting materials, particularly the aminopyrazine and aldehyde, is critical. Impurities can interfere with the reaction and lead to side product formation.

    • Actionable Advice: Ensure your starting materials are of high purity. If necessary, purify them before use. It is also important to select the appropriate starting materials as outlined in ICH Q11 guidelines to ensure the quality of the final product.[14][15]

  • Suboptimal Reaction Conditions: The reaction conditions, including catalyst, solvent, temperature, and reaction time, may not be optimal for your specific substrates.

    • Actionable Advice:

      • Catalyst: If you are not using a catalyst, consider adding a Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).[1][2] If you are already using a catalyst, screen other options to find the most effective one.

      • Solvent: The polarity and proticity of the solvent can influence the reaction. Perform small-scale experiments to screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, DMF).[5][8]

      • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C to see if it improves conversion. Be mindful that excessive heat can lead to decomposition.[8]

      • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. The reaction may require more time to reach completion.[8]

  • Presence of Water: The GBB reaction involves the formation of an imine intermediate, which is a condensation reaction that releases water. The presence of excess water can inhibit the reaction.

    • Actionable Advice: Add a dehydrating agent, such as trimethyl orthoformate, to the reaction mixture to remove water as it is formed.[1]

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Formation of Multiple Side Products

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I improve the selectivity of my reaction?

A: The formation of side products is a common challenge in multicomponent reactions. Improving selectivity often requires fine-tuning the reaction conditions and understanding potential side reactions.

Potential Causes and Solutions:

  • Competitive Reaction Pathways: In the synthesis of imidazo[1,2-a]pyrazines, especially when using α-haloketones, competitive cyclization pathways can lead to the formation of regioisomers.[16]

    • Actionable Advice: Carefully control the reaction temperature and consider using a catalyst that favors the desired reaction pathway. The choice of base can also influence the regioselectivity.

  • Decomposition of Starting Materials or Products: Some starting materials, particularly isocyanides, can be sensitive to acidic conditions and high temperatures, leading to decomposition and the formation of byproducts.[17]

    • Actionable Advice: Use milder reaction conditions, such as a less acidic catalyst or a lower reaction temperature. If using a temperature-sensitive isocyanide, consider adding it to the reaction mixture slowly.

  • Catalyst Poisoning: The nitrogen atoms in the pyrazine ring can coordinate to the metal center of a catalyst (if used), leading to catalyst deactivation and incomplete reactions, which can result in a complex mixture.[18]

    • Actionable Advice: Use a higher catalyst loading or a ligand that can prevent the substrate from strongly coordinating to the catalyst.

Issue 3: Difficulties in Product Purification

Q: I am having trouble purifying my this compound. What are some common purification challenges and how can I overcome them?

A: Purification of nitrogen-containing heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.

Potential Causes and Solutions:

  • Similar Polarity of Product and Impurities: Side products formed during the reaction may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Actionable Advice:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Salt Formation: Consider forming a salt of your product (e.g., a hydrochloride or sulfate salt) to facilitate purification by precipitation or extraction.[1]

  • Product Tailing on Silica Gel: The basic nitrogen atoms in the imidazopyrazine core can interact with the acidic silica gel, leading to tailing and poor separation during column chromatography.

    • Actionable Advice: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress the interaction between your product and the silica gel.

Optimized Protocol: Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Derivative

This protocol is an example of an optimized GBB reaction for the synthesis of a 3-aminoimidazo[1,2-a]pyrazine, a precursor to the target molecule.

Materials:

  • 2-Aminopyrazine

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol (anhydrous)

Procedure:

  • To a solution of 2-aminopyrazine (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add Sc(OTf)₃ (5 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimized Reaction Parameters

ParameterRecommended ConditionRationaleReference
Catalyst Sc(OTf)₃ (5 mol%)Efficiently catalyzes the reaction at low loadings.[2]
Solvent MethanolA protic solvent that facilitates the reaction.[2]
Temperature Room TemperatureMild conditions that minimize side reactions.[5][17]
Dehydrating Agent Trimethyl orthoformate (optional)Can improve yields by removing water.[1]

Reaction Mechanism: Groebke-Blackburn-Bienaymé Reaction

Understanding the reaction mechanism can aid in troubleshooting and optimization.

Caption: A simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

References

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing)
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing)
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction - MDPI
  • Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines - Organic Chemistry Portal
  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis - Benchchem
  • Imidazo[1,2-a]pyrazines - ResearchG
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery
  • The Groebke-Blackburn-Bienaymé Reaction - PubMed - NIH
  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed
  • Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2- a ]pyridines - ResearchG
  • Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines - ACS Public
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central
  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchG
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine - Benchchem
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combin
  • Addressing challenges in the characterization of complex pyrazine deriv
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal
  • Functionalization of cyanation product 2a via hydrolysis, tetrazole...
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review - Wiley Online Library
  • Imidazo[1,2-a]pyrazine | Biochemical Reagent - MedchemExpress.com
  • A novel green and efficient heterogeneous acid catalyst for the one-pot synthesis of benzopyrazine-aminoimidazole hybrids with antiprolifer
  • Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition - PMC - PubMed Central
  • The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine - Taylor & Francis Online
  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines - ResearchG
  • Drug Substance Starting Material Selection | Pharmaceutical Technology
  • Selection of starting material for synthetic processes based on ICH Q11 - YouTube
  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - NIH

Sources

Technical Support Center: Purification of Imidazo[1,2-A]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Imidazo[1,2-A]pyrazine-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a Senior Application Scientist, I have compiled this resource to address the common challenges encountered during the purification of this molecule, drawing from established chemical principles and practical laboratory experience. Our goal is to provide you with the necessary tools to achieve high purity and yield in your experiments.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed techniques for the purification of this compound are column chromatography and recrystallization . The choice between these methods will depend on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • Column Chromatography: This is the preferred method for separating the target compound from impurities with different polarities. It is highly versatile and can be adapted for various scales, from milligrams to multigram quantities.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample, particularly for final purification steps to obtain material of high crystalline quality. It is most effective when the desired compound is significantly more soluble in a hot solvent than in the same solvent when cold, while the impurities have different solubility profiles.

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

Understanding the potential impurities is critical for developing an effective purification strategy. The nature of these byproducts is intrinsically linked to the synthetic route employed. A common and efficient method for the synthesis of the imidazo[1,2-a]pyrazine core is the Groebke-Blackburn-Bienaymé (GBB) reaction , a one-pot three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide.

Potential Impurities from a GBB-type Synthesis:

  • Unreacted Starting Materials:

    • 2-Aminopyrazine derivatives

    • Aldehyde starting material

    • Isocyanide starting material

  • Reaction Intermediates:

    • Imines: Formed from the condensation of the aminopyrazine and the aldehyde. These are often the most common side products.

  • Side Products:

    • Products from the self-condensation of the aldehyde.

    • Polymers or tars resulting from prolonged heating or incorrect stoichiometry.

The presence of a nitrile group on the pyrazine ring can influence the electronic properties of the starting materials and intermediates, potentially affecting the reaction rate and the impurity profile.

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Scenario 1: Column Chromatography Issues

Problem: Poor separation of my target compound from a closely eluting impurity on a silica gel column.

Root Cause Analysis: This issue typically stems from an inappropriate solvent system (eluent) that does not provide sufficient differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase.

Solutions:

  • Systematic TLC Analysis: Before committing to a column, it is imperative to perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4 and maximizes the separation (ΔRf) from the impurity.

    • Pro-Tip: Start with a relatively non-polar system like hexane/ethyl acetate and gradually increase the polarity. If separation is still poor, consider trying a different solvent system altogether, such as dichloromethane/methanol, which offers different selectivity.

  • Solvent System Modification:

    • If your compound and the impurity are streaking, it may indicate an interaction with the acidic silica gel. Adding a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent can often resolve this by neutralizing the acidic sites on the silica.

  • Alternative Stationary Phases:

    • For basic compounds that strongly interact with silica, consider using neutral or basic alumina as the stationary phase. This can significantly improve separation and reduce tailing.

Experimental Protocol: Optimizing TLC for this compound Purification

  • Prepare Stock Solutions: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto at least three different TLC plates.

  • Developing Solvents: Prepare developing chambers with the following solvent systems:

    • Chamber 1: 70:30 Hexane/Ethyl Acetate

    • Chamber 2: 95:5 Dichloromethane/Methanol

    • Chamber 3: 99:1 Ethyl Acetate/Triethylamine

  • Development and Visualization: Place one TLC plate in each chamber and allow the solvent front to travel up the plate. Visualize the spots under UV light (254 nm).

  • Analysis: Compare the separation of the spots on each plate. The ideal system will show a clear separation between the spot corresponding to your product and any impurities.

Scenario 2: Recrystallization Failures

Problem: My this compound oils out or fails to crystallize upon cooling.

Root Cause Analysis: Oiling out occurs when the compound is not sufficiently pure or when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice. Failure to crystallize can be due to high solubility in the cold solvent or the absence of nucleation sites.

Solutions:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Solubility Testing: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) by adding a small amount of the solid to a test tube with the solvent and gently heating. A good solvent will fully dissolve the compound when hot and show significant precipitation upon cooling.

    • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating should clarify the solution, which can then be cooled to induce crystallization.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to initiate crystallization.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of small, impure crystals or oils.

Problem: Low recovery of the product after recrystallization.

Root Cause Analysis: This is often due to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Solvent Choice: If recovery is consistently low, the compound may be too soluble in the chosen solvent. Experiment with alternative solvents where its solubility is lower at cold temperatures.

  • Mother Liquor Concentration: After filtering the initial crop of crystals, you can concentrate the mother liquor by evaporating some of the solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure and may require a subsequent recrystallization.

Data and Protocols

Physical Properties
PropertyValue (for Imidazo[1,2-a]pyridine-6-carbonitrile)Source
Melting Point161-167 °C
Molecular FormulaC₈H₅N₃
Molecular Weight143.15 g/mol
Experimental Workflow: Purification of this compound

The following diagram illustrates a general workflow for the purification of this compound, incorporating decision points based on the outcome of each step.

PurificationWorkflow cluster_start cluster_analysis cluster_decision cluster_chromatography cluster_recrystallization cluster_final Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Assessment TLC->Decision Column Column Chromatography Decision->Column Multiple Impurities/ Low Purity Recrystallize Recrystallization Decision->Recrystallize Minor Impurities/ High Purity Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine FinalAnalysis Final Purity Check (NMR, LC-MS) Combine->FinalAnalysis Recrystallize->FinalAnalysis Pure Pure Product FinalAnalysis->Pure

Caption: General purification workflow for this compound.

Step-by-Step Protocol: Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., 80:20 hexane/ethyl acetate) to create a slurry.

  • Column Packing: Pour the slurry into a glass column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Logic Diagram

The following diagram provides a logical approach to troubleshooting common purification issues.

Troubleshooting cluster_problem cluster_diagnosis cluster_solution Problem Purification Unsuccessful PoorSep Poor Separation in Column Problem->PoorSep NoCrystals No Crystals Formed Problem->NoCrystals LowYield Low Yield Problem->LowYield OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent ChangeStationary Change Stationary Phase (e.g., Alumina) PoorSep->ChangeStationary InduceCrystallization Induce Crystallization (Scratch/Seed) NoCrystals->InduceCrystallization SlowCooling Ensure Slow Cooling NoCrystals->SlowCooling MinimizeSolvent Use Minimal Hot Solvent LowYield->MinimizeSolvent ConcMotherLiquor Concentrate Mother Liquor LowYield->ConcMotherLiquor

Caption: Troubleshooting logic for purification challenges.

References

  • PubChem. Imidazo[1,2-a]pyrazine compound summary. [Link]

  • UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

Troubleshooting low reactivity of Imidazo[1,2-A]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Imidazo[1,2-A]pyrazine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging heterocyclic compound. Here, we address common issues related to its reactivity in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies grounded in established chemical principles.

Understanding the Reactivity of this compound

The Imidazo[1,2-a]pyrazine core is an electron-deficient heteroaromatic system. The placement of a strongly electron-withdrawing nitrile group at the C-6 position further deactivates the pyrazine ring, significantly influencing the molecule's overall reactivity. This electronic effect is the primary underlying reason for the frequently observed low reactivity of this compound in various chemical transformations.

A computational study on the electronic properties of substituted imidazo[1,2-a]pyrazines has shown that the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels, which in turn affects the molecule's reactivity.[1][2] The cyano group at C-6 is expected to lower the energy of the LUMO, making the pyrazine ring more susceptible to nucleophilic attack at certain positions while deactivating it towards electrophilic substitution and oxidative addition in cross-coupling reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: Why is my Suzuki-Miyaura cross-coupling reaction with this compound not working?

Common Observation: You are attempting a Suzuki-Miyaura coupling at a halogenated position (e.g., C-3 or C-8) on the this compound scaffold, but you observe low to no conversion, or significant decomposition of your starting material.

Root Cause Analysis:

The low reactivity in Suzuki-Miyaura coupling can be attributed to two main factors:

  • Deactivated Ring System: The electron-withdrawing nature of the C-6 cyano group deactivates the entire ring system, making the oxidative addition of the palladium catalyst to the C-X bond (where X is a halogen) the rate-limiting and often difficult step.

  • Catalyst Inhibition: The nitrogen atoms in the imidazopyrazine core can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition, especially at elevated temperatures.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Ligand Selection Use electron-rich and sterically bulky phosphine ligands. These ligands stabilize the palladium(0) species and promote the oxidative addition step.Recommended Ligands: SPhos, XPhos, or RuPhos. Protocol: Start with a pre-catalyst like SPhos Pd G3 or XPhos Pd G3 (1-5 mol%).
Base Selection A stronger, non-nucleophilic base can facilitate the transmetalation step without promoting side reactions.Recommended Bases: K₃PO₄, Cs₂CO₃. Protocol: Use 2-3 equivalents of the base.
Solvent System A polar aprotic solvent system can aid in the solubility of the reagents and promote the reaction.Recommended Solvents: 1,4-Dioxane/water or Toluene/water mixtures.
Temperature Control While heating is often necessary, excessive temperatures can lead to catalyst decomposition and substrate degradation.Protocol: Start with a moderate temperature (e.g., 80-90 °C) and slowly increase if no reaction is observed. Microwave irradiation can sometimes be beneficial for short reaction times.[3]

Workflow for Optimizing Suzuki-Miyaura Coupling: ```dot graph Suzuki_Optimization { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Starting Material:\nthis compound\nwith a Halogen at C-3 or C-8"]; Condition1 [label="Initial Conditions:\nPd(PPh₃)₄, Na₂CO₃,\nDME/H₂O, 90°C"]; Check1 [label="Low Conversion?", shape=diamond, fillcolor="#FBBC05"]; Ligand [label="Switch to Bulky Ligand:\nSPhos or XPhos\n(Use Pre-catalyst)"]; Base [label="Change Base:\nK₃PO₄ or Cs₂CO₃"]; Solvent [label="Optimize Solvent:\n1,4-Dioxane/H₂O"]; Temp [label="Adjust Temperature:\nStart at 80°C, increment to 110°C"]; Success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Condition1; Condition1 -> Check1; Check1 -> Ligand [label="Yes"]; Ligand -> Base; Base -> Solvent; Solvent -> Temp; Temp -> Success; Check1 -> Success [label="No"]; }

Figure 2: Positional Reactivity in SNAr Reactions.
FAQ 4: My attempts to hydrolyze the nitrile group to a carboxylic acid are failing. What alternative transformations can I consider?

Common Observation: Standard acidic or basic hydrolysis conditions either fail to convert the nitrile or lead to the decomposition of the imidazopyrazine core.

Root Cause Analysis:

The hydrolysis of nitriles on electron-deficient heteroaromatic rings can be challenging. [4][5][6][7]The electron-withdrawing nature of the ring system can make the carbon of the nitrile less electrophilic, and the harsh conditions (strong acid or base, high temperatures) required for hydrolysis can be incompatible with the sensitive imidazopyrazine scaffold.

Alternative Strategies for Nitrile Transformation:

If direct hydrolysis is problematic, consider converting the nitrile to other functional groups that may be more amenable to your desired subsequent reactions.

1. Conversion to a Tetrazole:

The [3+2] cycloaddition of an azide salt to a nitrile is a robust method to form a 5-substituted tetrazole. [8][9][10][11][12]Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. The reactivity of the nitrile in this reaction is enhanced by its electron-withdrawing environment.

Experimental Protocol for Tetrazole Formation:

  • In a reaction vessel, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5-3.0 eq) and triethylammonium chloride (1.5-3.0 eq).

  • Heat the mixture to 100-130 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • After cooling, carefully quench the reaction with water and acidify with dilute HCl to pH ~3.

  • Extract the product with an organic solvent (e.g., EtOAc), dry, and purify.

2. Partial Hydrolysis to an Amide:

Milder, controlled hydrolysis conditions can sometimes yield the corresponding amide without proceeding to the carboxylic acid. This can be a useful intermediate for further functionalization.

Recommended Conditions for Amide Formation:

  • Acid-catalyzed: Use a mixture of TFA and H₂SO₄ at room temperature. [13]* Base-catalyzed: Use a peroxide-based method, such as H₂O₂ with a base like K₂CO₃ in a solvent like DMSO.

3. Reduction to an Amine:

The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents.

Recommended Reducing Agents:

  • Lithium aluminum hydride (LiAlH₄) in THF or diethyl ether.

  • Catalytic hydrogenation using a catalyst like Raney Nickel or a rhodium catalyst under high pressure.

This transformation provides a useful linker for further derivatization.

Workflow for Nitrile Group Transformation:

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of Imidazo[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility in Imidazo[1,2-A]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of heterocyclic compounds. The inherent rigidity and aromaticity of the Imidazo[1,2-a]pyrazine scaffold often contribute to low aqueous solubility, which can be a major impediment to preclinical and clinical development.

This document provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to systematically diagnose and overcome solubility-related hurdles in your research.

I. Understanding the Challenge: Why are Imidazo[1,2-A]pyrazine Derivatives Often Poorly Soluble?

The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. For Imidazo[1,2-A]pyrazine derivatives, several structural features can contribute to poor aqueous solubility:

  • Planar, Aromatic Core: The fused bicyclic ring system is largely hydrophobic and prone to strong crystal lattice packing, making it difficult for water molecules to effectively solvate the compound.

  • Limited Hydrogen Bonding Potential: While the nitrogen atoms in the ring system can act as hydrogen bond acceptors, the overall capacity for hydrogen bonding with water may be limited, especially in derivatives with non-polar substituents.

  • High Melting Point: Strong intermolecular forces in the crystal lattice often lead to high melting points, which is another indicator of poor solubility.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the development of Imidazo[1,2-A]pyrazine derivatives.

A. Initial Assessment and Strategy Selection

Question: My Imidazo[1,2-A]pyrazine derivative has very low aqueous solubility (<10 µg/mL). Where do I start?

Answer: A systematic approach is crucial. Begin by thoroughly characterizing the physicochemical properties of your compound. This initial data will guide your selection of the most appropriate solubility enhancement strategy.

Workflow for Selecting a Solubility Enhancement Strategy

Figure 1. Decision workflow for selecting a solubility enhancement strategy. start Poorly Soluble Imidazo[1,2-A]pyrazine Derivative pka Determine pKa start->pka ionizable Is the compound ionizable? pka->ionizable salt_screening Salt Screening ionizable->salt_screening Yes non_ionizable Is the compound non-ionizable or is salt formation unsuccessful? ionizable->non_ionizable No end Improved Solubility Formulation salt_screening->end cocrystal_screening Co-crystal Screening cocrystal_screening->end non_ionizable->cocrystal_screening Yes asd Amorphous Solid Dispersion (ASD) non_ionizable->asd No prodrug Prodrug Approach non_ionizable->prodrug Consider other Other Techniques (e.g., particle size reduction, lipid-based formulations) non_ionizable->other Consider asd->end prodrug->end other->end

Caption: Figure 1. Decision workflow for selecting a solubility enhancement strategy.

Question: How does the pKa of my Imidazo[1,2-A]pyrazine derivative influence the choice of solubility enhancement technique?

Answer: The pKa is a critical parameter that determines whether your compound is ionizable within a physiologically relevant pH range.[1]

  • Basic Imidazo[1,2-A]pyrazines: The nitrogen atoms in the pyrazine ring can be protonated. If the pKa of the conjugate acid is between 3 and 9, salt formation with a pharmaceutically acceptable acid is a primary and often highly effective strategy. The resulting salt will likely have significantly higher aqueous solubility than the free base.

  • Acidic or Neutral Imidazo[1,2-A]pyrazines: If your derivative contains an acidic moiety (e.g., a carboxylic acid) or is non-ionizable, salt formation is not a viable option. In these cases, you should consider co-crystallization, amorphous solid dispersions, or a prodrug approach.

B. Salt Formation

Question: My salt screening yielded several crystalline salt forms. How do I select the best one?

Answer: The ideal salt form should exhibit a balance of desirable properties. The primary selection criterion is a significant improvement in aqueous solubility. However, other factors are equally important for downstream development:

PropertyImportanceRationale
Aqueous Solubility HighThe primary goal of the salt screen.
Crystallinity HighCrystalline forms are generally more physically and chemically stable than amorphous forms.[2]
Hygroscopicity LowA non-hygroscopic salt is easier to handle and formulate, with better long-term stability.
Melting Point AppropriateA melting point that is not too low is desirable for tablet manufacturing.
Chemical Stability HighThe salt form should not be prone to degradation under storage conditions.

Troubleshooting Salt Formation:

  • Issue: No crystalline salts are forming.

    • Possible Cause: The pKa difference between your compound and the counter-ion may be insufficient (a ΔpKa of >2-3 is generally recommended for salt formation).[1]

    • Solution: Select counter-ions with a more appropriate pKa. Also, experiment with a wider range of solvents, as the solvent can influence salt formation.

  • Issue: The resulting solid is amorphous or an oil.

    • Possible Cause: The salt may have a low glass transition temperature or be highly soluble in the chosen solvent.

    • Solution: Try different solvents, including anti-solvents, to induce crystallization. Temperature cycling during the experiment can also promote crystallization.

C. Co-crystals

Question: When should I consider co-crystallization for my Imidazo[1,2-A]pyrazine derivative?

Answer: Co-crystallization is an excellent strategy for non-ionizable compounds or when salt formation has been unsuccessful.[3] Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, such as hydrogen bonding.[3]

Troubleshooting Co-crystal Formation:

  • Issue: Difficulty in identifying suitable co-formers.

    • Possible Cause: Inefficient screening of co-formers.

    • Solution: Employ a systematic approach to co-former selection. Consider molecules with complementary functional groups that can form robust hydrogen bonds with your Imidazo[1,2-A]pyrazine derivative (e.g., carboxylic acids, amides).

  • Issue: Co-crystal formation is inconsistent.

    • Possible Cause: The chosen crystallization method may not be optimal.

    • Solution: Experiment with different co-crystallization techniques, such as liquid-assisted grinding or slurry conversion, which can be more effective than solvent evaporation for certain systems.[4]

D. Amorphous Solid Dispersions (ASDs)

Question: What are the key considerations when developing an amorphous solid dispersion for an Imidazo[1,2-A]pyrazine derivative?

Answer: ASDs involve dispersing the API in a polymer matrix in an amorphous state. This high-energy form can lead to a significant increase in apparent solubility and dissolution rate.[5][6] Key considerations include:

  • Polymer Selection: The choice of polymer is critical for the physical stability of the ASD. The polymer should be miscible with the drug and have a high glass transition temperature (Tg) to prevent recrystallization of the API.[7]

  • Drug Loading: The amount of drug that can be loaded into the polymer matrix while maintaining an amorphous state needs to be carefully determined. Overloading can lead to phase separation and crystallization.

  • Manufacturing Method: The two most common methods for preparing ASDs are spray drying and hot-melt extrusion.[6][8] The choice depends on the thermal stability and solvent solubility of your compound.

Troubleshooting Amorphous Solid Dispersions:

  • Issue: The API recrystallizes during storage.

    • Possible Cause: Poor miscibility between the drug and polymer, or insufficient polymer to stabilize the amorphous drug.

    • Solution: Screen a variety of polymers to find one with better miscibility. Decreasing the drug loading may also improve stability.

  • Issue: The ASD shows poor dissolution performance.

    • Possible Cause: The polymer may not be releasing the drug effectively in the dissolution medium.

    • Solution: Select a polymer with appropriate solubility characteristics for the desired release profile. For example, pH-dependent polymers can be used for targeted release in the gastrointestinal tract.

E. Prodrug Approach

Question: Under what circumstances is a prodrug strategy the best option?

Answer: A prodrug approach involves chemically modifying the Imidazo[1,2-A]pyrazine derivative to attach a promoiety that enhances solubility. This promoiety is then cleaved in vivo to release the active parent drug.[9][10] This strategy is particularly useful when:

  • Other formulation approaches have failed to provide the desired solubility enhancement.

  • A very large increase in solubility is required, for example, for intravenous administration.[11]

  • Targeted delivery to a specific tissue or organ is desired.

Example of a Prodrug Strategy:

Parent DrugPromoietiesLinkageExpected Benefit
Imidazo[1,2-A]pyrazine with a hydroxyl groupPhosphate, amino acids, polyethylene glycol (PEG)Ester, carbonateSignificant increase in aqueous solubility.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key solubility enhancement experiments.

A. Protocol for Salt Screening

Objective: To identify crystalline salt forms of an ionizable Imidazo[1,2-A]pyrazine derivative with improved aqueous solubility.

Materials:

  • Imidazo[1,2-A]pyrazine derivative (free base or free acid)

  • A library of pharmaceutically acceptable counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, fumaric acid, tartaric acid, citric acid, sodium hydroxide, potassium hydroxide)

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate)

  • 96-well plates or small glass vials

  • Shaker/orbital mixer

  • Centrifuge

  • Analytical balance

  • pH meter

Procedure:

  • Solubility Assessment of the Free Form: Determine the solubility of the free form of your compound in the selected solvents. This will help in choosing the appropriate solvent for the screening.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your Imidazo[1,2-A]pyrazine derivative in a suitable solvent.

    • Prepare stock solutions of the counter-ions in the same solvent or a miscible one.

  • Salt Formation Experiment (in 96-well plate):

    • To each well, add a specific volume of the API stock solution.

    • Add a stoichiometric amount (e.g., 1:1 molar ratio) of each counter-ion stock solution to different wells.

    • Seal the plate and place it on a shaker at a controlled temperature (e.g., 25°C) for 24-48 hours.

  • Isolation of Solids:

    • After the incubation period, visually inspect the wells for solid formation.

    • If solids are present, centrifuge the plate to pellet the solids.

    • Carefully remove the supernatant.

    • Wash the solids with a small amount of the solvent and centrifuge again.

    • Dry the solids under vacuum.

  • Characterization of Solids:

    • Analyze the isolated solids using Powder X-ray Diffraction (PXRD) to determine if they are crystalline.

    • If a new crystalline pattern is observed, further characterization using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and spectroscopic methods (e.g., NMR, FT-IR) is required to confirm salt formation and determine its properties.

  • Solubility Measurement of New Salt Forms:

    • Determine the aqueous solubility of the promising crystalline salt forms and compare it to the free form.

B. Protocol for Co-crystal Screening by Slurry Conversion

Objective: To identify co-crystals of a non-ionizable Imidazo[1,2-A]pyrazine derivative with improved solubility.

Materials:

  • Imidazo[1,2-A]pyrazine derivative

  • A library of pharmaceutically acceptable co-formers (e.g., benzoic acid, succinic acid, adipic acid, nicotinamide, saccharin)

  • A selection of solvents

  • Small glass vials with magnetic stir bars

  • Magnetic stir plate

  • Filtration apparatus

Procedure:

  • Co-former Selection: Choose co-formers with functional groups that can form hydrogen bonds with your API.

  • Slurry Experiment:

    • In a vial, add the Imidazo[1,2-A]pyrazine derivative and a co-former in a specific molar ratio (e.g., 1:1).

    • Add a small amount of a solvent in which both the API and co-former have limited solubility to create a slurry.

    • Stir the slurry at a constant temperature for an extended period (e.g., 3-7 days).

  • Isolation and Characterization:

    • After the equilibration period, filter the solid material and air-dry.

    • Analyze the solid using PXRD. A new diffraction pattern different from the starting materials indicates the formation of a new solid phase, potentially a co-crystal.

    • Further characterization by DSC, TGA, and spectroscopy is necessary to confirm co-crystal formation.

C. Protocol for Preparation of Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of an Imidazo[1,2-A]pyrazine derivative to enhance its dissolution rate.

Materials:

  • Imidazo[1,2-A]pyrazine derivative

  • A suitable polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent in which both the API and polymer are soluble (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Polymer and Drug Loading Selection: Based on preliminary screening, select a polymer and a drug-to-polymer ratio (e.g., 1:4 w/w).

  • Dissolution: Dissolve the Imidazo[1,2-A]pyrazine derivative and the polymer in the common solvent in a round-bottom flask.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature.

  • Drying:

    • Once a solid film is formed, transfer the solid to a vacuum oven.

    • Dry the solid under vacuum at an elevated temperature (below the glass transition temperature of the ASD) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Analyze the resulting solid using PXRD to confirm its amorphous nature (absence of sharp peaks).

    • Use DSC to determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a miscible system.

IV. Data Presentation

Table 1: Hypothetical Example of Solubility Enhancement for an Imidazo[1,2-A]pyrazine Derivative

FormulationAqueous Solubility (µg/mL) at pH 6.8Fold Increase
Free Base5-
Hydrochloride Salt500100
Mesylate Salt35070
Co-crystal with Succinic Acid8016
20% ASD with PVP K30150 (apparent)30

V. Visualization of Concepts

Diagram of Amorphous Solid Dispersion

Figure 2. Schematic of an amorphous solid dispersion. cluster_0 Polymer Matrix cluster_1 a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 a11 a12 a13 a14 a15 b1 API b2 API b3 API b4 API

Caption: Figure 2. Schematic of an amorphous solid dispersion.

VI. Conclusion

Overcoming the poor solubility of Imidazo[1,2-A]pyrazine derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide—from salt and co-crystal formation to the development of amorphous solid dispersions and prodrugs—researchers can significantly enhance the developability of this promising class of compounds. The key to success lies in a thorough initial characterization of the molecule, followed by a rational selection and optimization of the most appropriate solubility enhancement technique.

VII. References

  • Technobis. (2023, June 7). How to salt screen using the Crystal 16. [Link]

  • Cerreia Vioglio, P., Chierotti, M. R., & Gobetto, R. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Advanced Drug Delivery Reviews, 117, 86–110. [Link]

  • Bolla, G., & Nangia, A. (2016). Pharmaceutical cocrystals: a review of preparations, physicochemical properties and applications. CrystEngComm, 18(17), 2982-3000. [Link]

  • Bhujbal, S. V., Mitra, B., Jain, U., Gong, Y., Agrawal, A., Karki, S., ... & Zhou, Q. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B, 11(8), 2505-2536. [Link]

  • Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50. [Link]

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric amorphous solid dispersions: a review of amorphization, crystallization, stabilization, solid-state characterization, and aqueous solubilization of biopharmaceutical classification system class II drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2544. [Link]

  • Patil, H., & Kulkarni, V. (2012). Hot melt extrusion: a promising technology for solubility enhancement. International Journal of Drug Delivery, 4(3). [Link]

  • Karagianni, A., Malamatari, M., & Kachrimanis, K. (2018). Pharmaceutical cocrystals: New solid phase modification approaches for the formulation of APIs. Pharmaceutical Development and Technology, 23(6), 529-546. [Link]

  • Raut, V. A., & Kadu, P. J. (2020). The prodrug approach: A successful tool for improving drug solubility. Journal of Drug Delivery Science and Technology, 56, 101569. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Kumar, L., & Kumar, A. (2017). A detailed review of the salt selection in drug development. Pharmaceutical Technology, 41(6), 38-45. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. [Link]

  • Singh, S., & Sharma, D. (2018). Selection of a water-soluble salt form of a preclinical candidate, IIIM-290: multiwell-plate salt screening and characterization. ACS omega, 3(7), 8344-8353. [Link]

  • Pharmaceutical Technology. (2015, June 2). Salt Selection in Drug Development. [Link]

  • CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]

  • Frank, K. J., Westedt, U., & Rosenblatt, K. M. (2013). Polymer screening for amorphous solid dispersions. American Pharmaceutical Review, 16(5), 10-17. [Link]

  • Newman, A., & Wenslow, R. (2016). The role of solid-state analysis in the selection of amorphous solid dispersion formulations. Advanced Drug Delivery Reviews, 100, 136-153. [Link]

  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2016). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Lu, J., Rohani, S., & Li, T. (2018). Pharmaceutical cocrystals: a review of preparations, physicochemical properties and applications. Journal of Pharmacy and Pharmacology, 70(6), 735-766. [Link]

  • Journal of Advanced Pharmacy Education & Research. (2013). Different approaches toward the enhancement of Drug Solubility: A Review. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • International Journal of PharmTech Research. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. [Link]

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Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side reactions encountered during this valuable synthetic transformation. Our goal is to equip you with the knowledge to not only identify but also prevent the formation of unwanted byproducts, leading to higher yields and purer compounds.

Introduction: The Synthetic Challenge

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a cornerstone of its synthesis, offering an efficient convergence of a 2-aminopyrazine, an aldehyde, and an isocyanide.[2] However, like any chemical transformation, this reaction is not without its challenges. The formation of side products can complicate purification, reduce yields, and consume valuable starting materials. This guide provides a structured approach to understanding and mitigating these issues.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter in the laboratory, providing explanations of the underlying chemistry and actionable solutions.

FAQ 1: Low or No Product Yield with Complex Product Mixture

Question: My reaction is producing very little of the desired imidazo[1,2-a]pyrazine, and the crude NMR/TLC shows a multitude of products. What are the likely culprits?

Answer: A complex reaction mixture with low yield of the target compound often points to competing side reactions involving one or more of your starting materials. Let's break down the possibilities:

Potential Cause 1: Isocyanide Decomposition

Isocyanides, particularly under acidic conditions often used to catalyze the GBB reaction, are susceptible to decomposition.[3] This can lead to several unwanted pathways:

  • Hydrolysis: In the presence of trace water, isocyanides can hydrolyze to the corresponding formamide.[4] This side reaction consumes your isocyanide and introduces a new, often polar, impurity into your reaction mixture.

  • Polymerization: Lewis and Brønsted acids can catalyze the polymerization of isocyanides, leading to insoluble or high molecular weight materials that can be difficult to characterize and remove.[4]

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Use freshly distilled solvents and consider the use of molecular sieves.

  • Catalyst Choice and Loading: While acid catalysis is often necessary, using a milder Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a lower loading of a Brønsted acid can minimize isocyanide decomposition. Some variations of the GBB reaction have been developed to proceed under neutral or even basic conditions.

  • Temperature Control: Elevated temperatures can accelerate the decomposition of sensitive isocyanides.[5] Running the reaction at a lower temperature for a longer period may improve the yield of the desired product.

Potential Cause 2: Aldehyde-Related Side Reactions

The aldehyde component is highly reactive and can participate in several off-target reactions:

  • Self-Condensation (Aldol Reaction): Under basic or even some acidic conditions, aldehydes with an α-hydrogen can undergo self-condensation to form aldol adducts, which can then dehydrate. This is particularly problematic with aliphatic aldehydes.

  • Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens (e.g., benzaldehyde) under basic conditions, it can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.

  • Oxidation: Aldehydes are prone to oxidation to carboxylic acids, especially if the reaction is exposed to air for extended periods.

Troubleshooting & Prevention:

  • Purity of Aldehyde: Use freshly distilled or purified aldehydes. Impurities can catalyze side reactions.

  • Order of Addition: Adding the aldehyde slowly to the mixture of the 2-aminopyrazine and catalyst can help to ensure it reacts in the desired manner rather than with itself.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Potential Cause 3: 2-Aminopyrazine Dimerization or Unwanted Reactions

While less common, the 2-aminopyrazine can also be a source of byproducts:

  • Dimerization: Although not extensively reported for 2-aminopyrazine itself in this specific reaction, the dimerization of amino-aldehydes to form pyrazine rings is a known process.[6] It is conceivable that under certain conditions, 2-aminopyrazine could react with itself or with the aldehyde in unintended ways.

Troubleshooting & Prevention:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of the 2-aminopyrazine may favor side reactions.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the desired trimolecular reaction over bimolecular side reactions.

FAQ 2: An Unexpected Major Byproduct is Observed

Question: I am observing a significant byproduct with a mass that doesn't correspond to any of my starting materials or the expected product. How can I identify it and prevent its formation?

Answer: The appearance of a consistent, major byproduct is often a clue to a specific, competing reaction pathway. Here are some common scenarios:

Scenario 1: Formation of a Formamide Derivative

  • Observation: A polar byproduct is observed on TLC, and the mass spectrum shows a mass corresponding to your isocyanide plus the mass of water (M+18).

  • Cause: This is highly indicative of isocyanide hydrolysis, as discussed in FAQ 1.

  • Solution: Implement rigorous anhydrous conditions.

Scenario 2: Formation of an Imine Byproduct

  • Observation: A byproduct with a mass corresponding to the condensation of the 2-aminopyrazine and the aldehyde is detected.

  • Cause: The initial step of the GBB reaction is the formation of an imine. If the subsequent steps (nucleophilic attack by the isocyanide and cyclization) are slow, the imine can accumulate as a byproduct.

  • Solution:

    • Catalyst Optimization: The catalyst plays a crucial role in activating the imine for the subsequent steps. Experiment with different Lewis or Brønsted acids to find one that promotes the entire catalytic cycle efficiently.

    • Temperature: Gently warming the reaction may facilitate the slower steps of the reaction, consuming the imine intermediate.

Scenario 3: Use of Formaldehyde Leading to Unwanted Products

  • Observation: When using formaldehyde as the aldehyde component, complex mixtures or unexpected products are formed.

  • Cause: Formaldehyde is highly reactive and can participate in various side reactions, including polymerization and the formation of complex adducts. It has been noted that the use of formaldehyde in the GBB reaction can lead to byproducts.[7]

  • Solution:

    • Use a Formaldehyde Equivalent: Consider using a more stable formaldehyde equivalent, such as paraformaldehyde or 1,3,5-trioxane, which can depolymerize in situ under the reaction conditions to provide a controlled release of formaldehyde.

    • Optimize Reaction Conditions: If formaldehyde must be used, careful optimization of the reaction conditions (low temperature, slow addition) is critical.

Experimental Protocols: Best Practices for Minimizing Side Reactions

To provide a practical framework, here is a generalized, optimized protocol for the synthesis of imidazo[1,2-a]pyrazines designed to minimize side reactions.

Optimized Groebke-Blackburn-Bienaymé Reaction Protocol

  • Reagent and Solvent Preparation:

    • Ensure the 2-aminopyrazine is pure and dry.

    • Use freshly distilled aldehyde.

    • Use anhydrous solvents (e.g., methanol, acetonitrile, or dichloromethane) stored over molecular sieves.

    • If using a solid catalyst, ensure it is dry.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 2-aminopyrazine (1.0 equiv.) and the catalyst (e.g., Sc(OTf)₃, 10 mol%).

    • Add the anhydrous solvent.

    • Slowly add the aldehyde (1.0-1.2 equiv.) to the stirring mixture at room temperature.

    • Stir for 10-15 minutes to allow for imine formation.

    • Add the isocyanide (1.0-1.2 equiv.) dropwise.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ if an acid catalyst was used).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective.

    • Recrystallization from a suitable solvent system can also be an effective purification method for solid products.

Data Presentation: Common Reactant Issues and Solutions

Reactant Potential Side Reaction Mitigation Strategy
Isocyanide Hydrolysis to formamideUse anhydrous reagents and solvents.
PolymerizationUse mild acid catalysts and control temperature.
Aldehyde Self-condensation (Aldol)Use purified aldehyde, control stoichiometry, and consider order of addition.
Oxidation to carboxylic acidPerform the reaction under an inert atmosphere.
2-Aminopyrazine Potential dimerization/side reactionsCareful control of stoichiometry.

Visualization of Reaction Pathways

Desired Reaction Pathway: Groebke-Blackburn-Bienaymé Reaction

GBB_Reaction 2-Aminopyrazine 2-Aminopyrazine Imine_Intermediate Imine Intermediate 2-Aminopyrazine->Imine_Intermediate Aldehyde Aldehyde Aldehyde->Imine_Intermediate Isocyanide Isocyanide Nitrile_Ylide_Intermediate Nitrile Ylide Intermediate Imine_Intermediate->Nitrile_Ylide_Intermediate + Isocyanide Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Nitrile_Ylide_Intermediate->Imidazo[1,2-a]pyrazine Cyclization & Aromatization

Caption: The desired GBB reaction pathway.

Common Side Reaction Pathway: Isocyanide Hydrolysis

Isocyanide_Hydrolysis Isocyanide Isocyanide Protonated_Isocyanide Protonated Isocyanide Isocyanide->Protonated_Isocyanide + H⁺ Water Water Formamide Formamide Water->Formamide Protonated_Isocyanide->Formamide + H₂O, - H⁺

Caption: A common side reaction: hydrolysis of the isocyanide.

Conclusion: Towards Cleaner Reactions

The successful synthesis of imidazo[1,2-a]pyrazines hinges on a thorough understanding of not only the desired reaction pathway but also the potential side reactions that can occur. By carefully controlling reaction conditions, ensuring the purity of starting materials, and making informed choices about catalysts and solvents, researchers can significantly minimize the formation of unwanted byproducts. This troubleshooting guide provides a foundational framework for addressing common challenges, ultimately leading to more efficient and successful syntheses in your drug discovery and development endeavors.

References

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. Available at: [Link]

  • Isocyanide - Wikipedia. Available at: [Link]

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  • Ethyl isocyanide on hydrolysis in acidic medium generates: (A) Propan - askIITians. Available at: [Link]

  • Why is the hydrolysis of an isocyanide not done in alkaline condition? - Quora. Available at: [Link]

  • Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications. Available at: [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology | Organic Letters - ACS Publications. Available at: [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed. Available at: [Link]

  • (PDF) Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C - ResearchGate. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction - PMC - PubMed Central - NIH. Available at: [Link]

  • Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery | Request PDF - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity † - ResearchGate. Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. Available at: [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - NIH. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available at: [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. Available at: [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Scaling Up Imidazo[1,2-A]pyrazine-6-carbonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Imidazo[1,2-A]pyrazine-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and practical experience.

I. Overview of Synthetic Strategy

The synthesis of this compound typically involves the condensation of an aminopyrazine derivative with an α-halocarbonyl compound. A common and effective route is the reaction of 2-amino-5-bromopyrazine with a suitable bromoacetonitrile derivative, followed by a cyanation reaction. This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up.

Several synthetic methodologies for related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine cores have been reported, utilizing various catalytic systems such as copper and iodine, and exploring different reaction conditions.[1][2][3] These approaches often aim to improve efficiency and employ greener chemistry principles.[1]

Core Reaction Pathway

The fundamental transformation involves the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyrazine ring system.[4]

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Cyanation 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine Intermediate N-Substituted Pyrazine Intermediate 2-Amino-5-bromopyrazine->Intermediate + Bromoacetonitrile_Derivative α-Halo Carbonyl (e.g., Bromoacetonitrile derivative) Bromoacetonitrile_Derivative->Intermediate Imidazo_Intermediate 6-Bromo-imidazo[1,2-a]pyrazine Intermediate->Imidazo_Intermediate Intramolecular Cyclization Final_Product This compound Imidazo_Intermediate->Final_Product Cyanation (e.g., CuCN)

Caption: General synthetic pathway for this compound.

II. Troubleshooting Guide

Scaling up chemical reactions often presents challenges not observed at the bench scale. This section addresses common issues encountered during the production of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Condensation Step - Incomplete reaction due to insufficient heating or reaction time.- Degradation of starting materials or product.- Inefficient mixing in a larger reactor.- Monitor reaction progress by TLC or LC-MS to determine optimal reaction time.- Gradually increase temperature, ensuring it does not exceed the decomposition point of reactants.- Ensure adequate agitation for homogenous mixing. Consider using an overhead stirrer for larger volumes.
Formation of Impurities - Side reactions due to incorrect stoichiometry or temperature.- Presence of moisture or air in the reaction.- Formation of regioisomers.- Carefully control the addition rate of reagents.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]- Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.[4]
Difficult Purification - Co-elution of product and impurities during chromatography.- Product precipitation with impurities.- Oily product that is difficult to handle.- Explore different solvent systems for chromatography.- Consider recrystallization from a suitable solvent system to improve purity.- Attempt to form a solid salt of the product for easier handling and purification.
Inconsistent Cyanation - Deactivation of the cyanide source (e.g., CuCN).- Poor solubility of the bromo-intermediate.- Inefficient heat transfer in a large-scale reactor.- Use freshly opened or properly stored cyanide reagent.- Screen for a solvent in which the intermediate has better solubility at the reaction temperature.- Ensure uniform heating of the reaction mixture. Use a reactor with a heating jacket for better temperature control.
Safety Concerns - Use of hazardous reagents like bromoacetonitrile and cyanide salts.- Exothermic reactions leading to thermal runaway.- Handle all hazardous materials in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]- Perform a reaction calorimetry study to understand the thermal profile before scaling up.- Implement controlled addition of reagents to manage the exotherm.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during scale-up?

A1: The initial condensation reaction is often the most critical. Inefficient heat transfer and mixing in larger reactors can lead to localized overheating, causing degradation and the formation of side products. Careful control of the addition rate of the α-halocarbonyl compound and maintaining a homogenous reaction mixture are paramount.

Q2: How can I minimize the formation of regioisomers?

A2: The formation of regioisomers can be influenced by the solvent and the nature of the substituents on the pyrazine ring.[4] A systematic screening of solvents with varying polarities and temperatures is recommended at a small scale before proceeding to a larger batch.

Q3: Are there any "greener" alternatives to traditional solvents like DMF?

A3: While DMF is a common solvent for this type of reaction, researchers are increasingly exploring more environmentally friendly options.[1] Depending on the specific substrates, solvents like acetonitrile or even aqueous systems under certain catalytic conditions might be viable alternatives.[3] A thorough solubility and reactivity study is necessary to validate a new solvent system.

Q4: What are the key safety precautions when working with cyanide reagents?

A4: All work with cyanide salts must be conducted in a certified chemical fume hood.[5] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5] It is crucial to have a cyanide antidote kit readily accessible and for all personnel to be trained in its use. Acidic conditions must be strictly avoided as this will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to institutional and regulatory guidelines.

Q5: How can I effectively monitor the reaction progress?

A5: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can provide accurate information on the consumption of starting materials and the formation of the product and any impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-imidazo[1,2-a]pyrazine

Materials:

  • 2-Amino-5-bromopyrazine

  • Bromoacetonitrile derivative (e.g., 2-bromo-1-phenylethan-1-one)

  • Ethanol (anhydrous)

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromopyrazine (1.0 eq) in anhydrous ethanol.

  • Add sodium bicarbonate (1.2 eq) to the solution.

  • Slowly add a solution of the bromoacetonitrile derivative (1.1 eq) in anhydrous ethanol to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound

Materials:

  • 6-Bromo-imidazo[1,2-a]pyrazine

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • IN A WELL-VENTILATED FUME HOOD , combine 6-bromo-imidazo[1,2-a]pyrazine (1.0 eq) and copper(I) cyanide (1.5 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into a solution of ferric chloride and hydrochloric acid in water (ensure the final solution is basic to avoid HCN generation).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Logical Relationships and Workflow

Caption: A logical workflow for troubleshooting synthesis and scale-up issues.

VI. References

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. Available from: [Link]

  • An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - ResearchGate. Available from: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available from: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available from: [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available from: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. Available from: [Link]

  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode - Taylor & Francis. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available from: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed. Available from: [Link]

Sources

Technical Support Center: Purification of Imidazo[1,2-A]pyrazines via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The inherent basicity and diverse polarity of the imidazo[1,2-a]pyrazine scaffold can present unique purification hurdles. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Practical Solutions

This section addresses specific problems you might be facing during the column chromatography of your imidazo[1,2-a]pyrazine derivatives.

Q1: My imidazo[1,2-a]pyrazine is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. What is causing this and how can I fix it?

A1: This is a classic problem encountered with nitrogen-containing heterocycles. The root cause is the interaction between the basic nitrogen atoms in your imidazo[1,2-a]pyrazine ring system and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This strong, often irreversible, adsorption leads to peak tailing and, in severe cases, loss of compound.

Causality Explained: The lone pair of electrons on the nitrogen atoms acts as a Lewis base, interacting strongly with the proton-donating silanol groups. This interaction slows down the desorption part of the chromatographic process for a portion of the molecules, resulting in a "tail" behind the main peak.

Step-by-Step Protocol to Mitigate Tailing:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your compound for the active sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate). Start with a low concentration and increase if tailing persists.

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as the polar component can be very effective. You can prepare this or purchase it commercially.

  • Stationary Phase Deactivation: If mobile phase modification is insufficient or incompatible with your compound, consider deactivating the silica gel itself. This can be done by pre-treating the silica with a base. However, this is a more advanced technique and often, switching the stationary phase is a more practical approach.

  • Alternative Stationary Phases: If your compound is particularly sensitive, you may need to move away from standard silica gel.

    • Alumina (basic or neutral): Alumina is a good alternative for acid-sensitive compounds.[1][2] Basic alumina is generally preferred for basic compounds like imidazo[1,2-a]pyrazines.

    • Amino-functionalized Silica: This stationary phase has a medium polarity and is ideal for nitrogen-containing heterocycles.[1]

Q2: I'm experiencing very low recovery of my compound from the silica gel column. Where is my product going?

A2: Low recovery is a significant issue and can be attributed to several factors, primarily irreversible adsorption or on-column decomposition.

Step-by-Step Troubleshooting for Low Recovery:

  • Assess Compound Stability on Silica: Before committing to a large-scale column, it's crucial to determine if your imidazo[1,2-a]pyrazine is stable on silica gel.[2][3]

    • 2D TLC Stability Test:

      • Spot your crude reaction mixture on a TLC plate.

      • Develop the plate in a suitable solvent system.

      • Dry the plate thoroughly.

      • Rotate the plate 90 degrees and re-develop it in the same solvent system.

      • Analysis: If you observe new spots or significant streaking originating from your product spot, your compound is likely decomposing on the silica.[3]

  • Solutions for Unstable Compounds:

    • Switch to a Less Acidic Stationary Phase: As mentioned in A1, neutral alumina is an excellent first choice.[1]

    • Use Deactivated Silica Gel: If you must use silica, consider deactivating it by preparing a slurry with your mobile phase containing 1-2% triethylamine and then packing the column.

  • Inappropriate Solvent System: If your eluent is not polar enough, your compound may remain strongly adsorbed to the top of the column.[3]

    • Re-evaluate your TLC: The ideal Rf value for your target compound on a TLC plate should be between 0.2 and 0.4 for good separation on a column.[3] If your Rf is very low (e.g., <0.1), you need to increase the polarity of your mobile phase.

    • Consider a Gradient: A gradient elution, starting with a low polarity and gradually increasing, can help elute more tightly bound compounds without compromising the separation of less polar impurities.[4][5]

Q3: I can see two spots on my TLC, but after running the column, all my fractions contain a mixture of both. Why is the separation failing on the column?

A3: This frustrating situation often arises from a few common pitfalls in translating a TLC separation to a column.

Troubleshooting Failed Separation:

  • Overloading the Column: This is a very common mistake. If you load too much crude material, the "bands" of your compounds on the column will be too broad and will overlap, leading to poor separation.

    • Rule of Thumb: For silica gel, a conservative loading capacity is 1:50 to 1:100 (mass of crude material to mass of silica). For difficult separations, you may need to go as low as 1:200.

  • Improper Sample Loading: For optimal separation, the sample should be applied to the column in a very narrow band.

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, dissolving it in a stronger solvent, adsorbing it onto a small amount of silica gel, and then carefully adding the dry powder to the top of the column (a technique called "dry loading") can significantly improve resolution.[3]

  • Column Packing Issues: An improperly packed column with channels, cracks, or air bubbles will lead to uneven solvent flow and disastrous separation.[3] Always ensure your column is packed uniformly.

  • TLC Misinterpretation: In some cases, what appears as two spots on TLC might be an equilibrium mixture or a compound that degrades into another on the silica plate, as discussed in Q2. The 2D TLC test can help diagnose this.[2]

Frequently Asked Questions (FAQs)

Q4: What is the best stationary phase for purifying imidazo[1,2-a]pyrazines?

A4: The choice of stationary phase is critical and depends on the specific properties of your molecule.

Stationary PhasePolarityIdeal ForKey Considerations
Silica Gel HighGeneral purpose, neutral to moderately basic compounds.[6]Most common and cost-effective. Can be acidic, leading to tailing or decomposition of basic compounds.[3]
Alumina HighAcid-sensitive or very basic compounds.[1]Available in acidic, neutral, and basic forms. Choose neutral or basic for imidazo[1,2-a]pyrazines.
Amino-functionalized Silica MediumNitrogen-containing heterocycles and amines.[1]Excellent for reducing tailing without needing mobile phase additives.
C18-bonded Silica (Reversed-Phase) Non-polarMore polar imidazo[1,2-a]pyrazines.[7][8]The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[9]
Q5: How do I choose the right mobile phase for my column?

A5: Thin-Layer Chromatography (TLC) is your most powerful tool for mobile phase selection. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4.[3] This range provides a good balance between retention on the column and reasonable elution time, allowing for effective separation from impurities.

Systematic Approach to Solvent System Selection:

  • Start with a Standard System: A mixture of hexane and ethyl acetate is a good starting point for many organic compounds, including less polar imidazo[1,2-a]pyrazines.[7][8] For more polar analogues, a dichloromethane/methanol system is a common choice.

  • Run TLCs with Varying Ratios: Test a range of solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Analyze the Rf Values:

    • Rf too high (>0.6): Your compound will elute too quickly from the column with the solvent front. Decrease the polarity of the mobile phase (i.e., increase the proportion of the less polar solvent).

    • Rf too low (<0.1): Your compound will be strongly retained, leading to long elution times and broad peaks. Increase the polarity of the mobile phase (i.e., increase the proportion of the more polar solvent).

  • Consider Additives: If you observe tailing on the TLC plate, incorporate a basic modifier like triethylamine (0.1-1%) into your chosen solvent system and re-run the TLC.

Workflow for Solvent System Selection

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Optimization cluster_2 Phase 3: Refinement & Final System TLC_start Dissolve crude material in a suitable solvent TLC_spot Spot on TLC plate TLC_start->TLC_spot TLC_run Develop plate in Hexane/EtOAc (e.g., 4:1) TLC_spot->TLC_run Rf_check Visualize and calculate Rf of the target compound TLC_run->Rf_check Rf_high Rf > 0.4 (Too High) Rf_check->Rf_high Rf_low Rf < 0.2 (Too Low) Rf_check->Rf_low Rf_good 0.2 < Rf < 0.4 (Optimal) Rf_check->Rf_good Decrease_pol Decrease polarity (Increase Hexane %) Rf_high->Decrease_pol Re-run TLC Increase_pol Increase polarity (Increase EtOAc %) Rf_low->Increase_pol Re-run TLC Tailing_check Tailing observed? Rf_good->Tailing_check Add_base Add 0.5% Triethylamine to optimal solvent system Tailing_check->Add_base Yes Final_system Proceed to Column Chromatography Tailing_check->Final_system No Decrease_pol->TLC_run Re-run TLC Increase_pol->TLC_run Re-run TLC Final_system_base Proceed to Column with modified eluent Add_base->Final_system_base

Sources

Technical Support Center: Recrystallization of Imidazo[1,2-A]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Imidazo[1,2-A]pyrazine-6-carbonitrile. This document provides field-proven insights and detailed methodologies to assist researchers, scientists, and drug development professionals in obtaining high-purity material. The unique electronic and structural properties of this polar, nitrogen-containing heterocycle can present specific challenges during purification. This guide is designed to provide both a robust starting protocol and a comprehensive troubleshooting framework to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to purify by standard methods?

A1: The difficulty arises from a combination of its molecular properties. As a nitrogen-containing heterocycle, the basic nature of the pyrazine and imidazole nitrogen atoms can lead to strong interactions with acidic stationary phases like silica gel, often resulting in significant streaking or irreversible adsorption during column chromatography.[1][2] Furthermore, the presence of the polar carbonitrile group and the nitrogen-rich core contributes to high polarity, which can make elution from normal-phase columns difficult and limit its solubility in non-polar solvents typically used in recrystallization.

Q2: I performed a synthesis that mentioned the product precipitates and can be purified by simple filtration. Is recrystallization still necessary?

A2: While direct precipitation can yield material of reasonable purity, especially in optimized, high-yield reactions, it is not a substitute for recrystallization for achieving high analytical purity.[3] Precipitation is a rapid process that can trap soluble impurities and starting materials within the solid matrix. Recrystallization is a controlled equilibrium process that allows for the selective crystallization of the desired molecule while leaving impurities behind in the mother liquor, leading to a significant increase in purity.

Q3: What are the primary safety concerns when handling this compound?

A3: Based on data for closely related structures like imidazo[1,2-a]pyridine-6-carbonitrile, you should handle this compound with care. It may be harmful if swallowed and can cause skin and eye irritation.[4][5] Always handle the solid powder in a well-ventilated area or fume hood to avoid inhaling dust. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. The compound should be stored in a tightly closed container in a dry, well-ventilated place, away from strong oxidizing agents, acids, and bases.[4]

Q4: If recrystallization fails, what are the recommended alternative purification techniques?

A4: For highly polar or basic compounds where recrystallization is challenging, several chromatographic methods are effective:

  • Reversed-Phase HPLC: This is often the method of choice. A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape, can provide excellent separation.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique specifically designed for the separation of highly polar compounds.[1]

  • Modified Normal-Phase Chromatography: If you must use silica gel, consider adding a basic modifier to the mobile phase, such as 0.5-1% triethylamine or ammonia in methanol, to neutralize the acidic sites on the silica and prevent streaking.[1]

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazopyrazine core allow for purification via acid-base extraction. The crude material can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1 M HCl). The basic compound will move to the aqueous layer as its salt. The aqueous layer is then washed with an organic solvent to remove neutral impurities, after which it is basified (e.g., with 1 M NaOH) to precipitate the pure product, which can then be extracted back into an organic solvent.

Experimental Protocol: Recrystallization of this compound

This protocol is a robust starting point. The optimal solvent and conditions may vary depending on the specific impurities present in your crude material.

Part 1: Solvent Selection

The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. For imidazo[1,2-a]pyrazine derivatives, moderately polar solvents are often a good starting point.[6]

Recommended Solvents for Screening:

  • Ethyl Acetate (EtOAc)

  • Acetonitrile (ACN)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Methanol (MeOH)

  • Toluene

  • Water (for highly polar impurities)

Solvent Screening Procedure:

  • Place ~20 mg of your crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the compound.

  • If the solid is insoluble at room temperature, heat the test tube gently in a sand bath or on a hot plate.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quality and quantity of crystals formed. An ideal solvent will yield a large amount of crystalline solid.

Visualization: Solvent Selection Workflow

G Solvent Selection Workflow start Start: Place ~20mg crude product in test tube add_solvent Add test solvent dropwise at RT start->add_solvent dissolves_rt Dissolves at RT? add_solvent->dissolves_rt reject Reject Solvent: Too soluble dissolves_rt->reject Yes heat Heat to boiling dissolves_rt->heat No dissolves_hot Dissolves when hot? heat->dissolves_hot add_more Add more solvent dissolves_hot->add_more No insoluble Reject Solvent: Insoluble dissolves_hot->insoluble No (even with more solvent) cool Cool to RT, then ice bath dissolves_hot->cool Yes add_more->heat crystals Crystals form? cool->crystals success Success: Solvent is suitable crystals->success Yes failure Failure: Try co-solvent system crystals->failure No (oils out) G Recrystallization Troubleshooting Flowchart start Problem Encountered During Cooling decision1 What is the issue? start->decision1 no_xtals No Crystals Form decision1->no_xtals No Precipitation oiling_out Compound 'Oils Out' decision1->oiling_out Oily Layer Forms low_yield Low Yield decision1->low_yield Few Crystals sol1 Cause: Too much solvent. Solution: 1. Re-heat & boil off solvent. 2. Re-cool. 3. Add seed crystal. no_xtals->sol1 sol2 Cause: Cooled too fast / Impure. Solution: 1. Re-heat to dissolve oil. 2. Add a little more solvent. 3. Cool VERY slowly. oiling_out->sol2 sol3 Cause: Too much solvent / High solubility when cold. Solution: 1. Evaporate mother liquor for   a second crop. 2. Cool to a lower temperature. low_yield->sol3

Caption: A flowchart for diagnosing and solving common recrystallization problems.

References
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Khimiko-Farmatsevticheskii Zhurnal. (2000). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Journal of the American Chemical Society. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • ACS Publications. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][4][7]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • JACS Au. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 6-ethynylimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • PubChemLite. (n.d.). Imidazo[1,2-a]pyridine-6-carbonitrile (C8H5N3). Retrieved from [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • ResearchGate. (2000). Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyrazine-2-carbonitrile. Retrieved from [Link]

  • ElectronicsAndBooks. (1930). STRUCTURE OF THE SALTS OF AROMATIC NITRILES. Retrieved from [Link]

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Technical Support Center: Interpreting Spectroscopic Data for Imidazo[1,2-A]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The unique electronic and structural properties of imidazo[1,2-a]pyrazines can present specific challenges during spectroscopic analysis. This document provides in-depth, question-and-answer-based troubleshooting for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis/Fluorescence spectroscopy, grounded in established scientific principles and field-proven experience.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. However, the nitrogen-rich, aromatic nature of the imidazo[1,2-a]pyrazine core can lead to complex and sometimes ambiguous spectra.

FAQ 1.1: My ¹H NMR spectrum has severe signal overlap in the aromatic region (δ 7.0-9.5 ppm). How can I achieve better resolution and make confident assignments?

Answer: This is a very common issue. The protons on the fused heterocyclic core are all in an aromatic environment and often have similar electronic properties, leading to closely spaced signals. Additionally, coupling between these protons can create complex multiplets that are difficult to deconvolute.

Causality & Troubleshooting Strategy:

  • Solvent-Induced Chemical Shifts: The first and simplest approach is to re-run the spectrum in a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in proton resonances compared to chloroform-d₃ or DMSO-d₆ due to anisotropic effects. This can often separate overlapping signals.[1]

  • Utilize 2D NMR Techniques: If changing the solvent is insufficient, two-dimensional (2D) NMR is essential.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). It is invaluable for tracing the connectivity of protons within the pyrazine and imidazole rings.[2][3] For example, a cross-peak between a signal at δ 8.32 and 8.30 ppm would confirm they are coupled, likely adjacent protons on the pyrazine ring.[4]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are coupled through bonds. This is particularly useful for confirming assignments of protons on different parts of the molecule that are spatially proximate due to the compound's 3D structure.[5]

Experimental Protocol: Basic COSY Experiment

  • Prepare a sufficiently concentrated sample (5-10 mg in 0.6 mL of deuterated solvent).

  • Acquire a standard 1D ¹H spectrum and optimize shim values.

  • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • The experiment will acquire a series of 1D spectra with incremental evolution delays.

  • Process the 2D data using appropriate software (e.g., TopSpin, Mnova) to generate the correlation map.

FAQ 1.2: I'm struggling to assign the quaternary carbons in my ¹³C NMR spectrum. How can I definitively identify them?

Answer: Quaternary carbons do not have attached protons, so they do not appear in DEPT-135 or HSQC spectra and often have lower intensity in standard ¹³C spectra due to longer relaxation times. Their correct assignment is critical for confirming the core structure.

Causality & Troubleshooting Strategy:

The key is to use a 2D NMR experiment that shows long-range correlations between protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assigning quaternary carbons.[2][5] It reveals correlations between protons and carbons that are 2 or 3 bonds away. By observing which protons correlate to a specific quaternary carbon, you can piece together the molecular framework. For example, the proton at the C3 position should show an HMBC correlation to the C8a bridgehead carbon.[6]

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the parent imidazo[1,2-a]pyrazine core. Note that these values are highly sensitive to substituent effects.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-2 ~7.9 - 8.2 (s)~145 - 150
H-3 ~7.7 - 8.0 (s)~110 - 115
H-5 ~9.0 - 9.5 (s)~140 - 145
C-6 N/A~125 - 130
H-6 ~7.8 - 8.1 (d)N/A
H-8 ~8.1 - 8.4 (d)~130 - 135
C-8a N/A~135 - 140

Data compiled from multiple sources.[4][7][8]

Visualization: 2D NMR Workflow for Structural Elucidation

G H1 1D ¹H NMR COSY 2D COSY H1->COSY Identifies H-H Spin Systems HSQC 2D HSQC H1->HSQC C13 1D ¹³C NMR C13->HSQC Correlates Protons to Attached Carbons (CH, CH₂, CH₃) HMBC 2D HMBC COSY->HMBC HSQC->HMBC Correlates Protons to Carbons over 2-3 Bonds (Assigns Quaternary C's) Structure Final Structure HMBC->Structure

Caption: Workflow for structural assignment using 2D NMR.

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. The choice of ionization technique is critical for imidazo[1,2-a]pyrazines.

FAQ 2.1: Should I use Electron Impact (EI) or Electrospray Ionization (ESI) for my sample? I'm not seeing a clear molecular ion peak.

Answer: The choice between EI and ESI depends on your analytical goal. Imidazo[1,2-a]pyrazines are stable aromatic systems, but the optimal technique depends on whether you need to confirm molecular weight or analyze fragmentation.

Causality & Troubleshooting Strategy:

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically generates the protonated molecule, [M+H]⁺.[9][10] It is the method of choice for unambiguously determining the molecular weight of your compound.[4][8] If you are not seeing a clear molecular ion, it is likely due to poor ionization or in-source fragmentation.

    • Troubleshooting: Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation. Optimize source parameters like capillary voltage and temperature.

  • Electron Impact (EI): This is a "hard" ionization technique where the molecule is bombarded with high-energy electrons.[11][12] This causes extensive fragmentation and provides a characteristic "fingerprint" for the molecule. However, for many organic molecules, the molecular ion peak (M⁺·) can be weak or entirely absent.[13]

    • Recommendation: Use ESI first to confirm the molecular mass. Then, use EI (if available, often with GC-MS) to study the fragmentation patterns, which can help differentiate isomers.

FAQ 2.2: What are the characteristic fragmentation patterns I should look for?

Answer: The fragmentation of the imidazo[1,2-a]pyrazine core is influenced by its aromatic stability and the nature of its substituents. While a universal pattern is difficult to define, some general principles apply. Studies on the closely related imidazo[1,2-a]pyridines show that characteristic fragmentation involves the cleavage of substituent bonds and eventual rupture of the heterocyclic rings.[14]

Data Presentation: Common Fragmentation Pathways

Parent IonFragmentation EventNeutral LossSignificance
[M+H]⁺ Loss of substituentsVariesIdentifies attached functional groups.
[M+H]⁺ Cleavage of the pyrazine ringHCN, C₂H₂Characteristic of nitrogen heterocycles.
[M+H]⁺ Cleavage of the imidazole ringHCNIndicates breakdown of the 5-membered ring.

Visualization: Hypothetical Fragmentation of a Substituted Imidazo[1,2-a]pyrazine

G Mol [M-R+H]⁺ M [M+H]⁺ M->Mol - R• Frag1 Fragment A M->Frag1 - HCN Frag2 Fragment B M->Frag2 - C₂H₂

Caption: Common fragmentation pathways in ESI-MS/MS.

Section 3: UV-Vis and Fluorescence Spectroscopy

Imidazo[1,2-a]pyrazines are often fluorescent, making them interesting for applications in materials science and as biological probes. Their photophysical properties are highly sensitive to their environment.

FAQ 3.1: My absorption and emission spectra are shifted compared to literature values. What could be the cause?

Answer: The absorption (λ_abs) and emission (λ_em) maxima of imidazo[1,2-a]pyrazines are extremely sensitive to both the electronic nature of substituents and the polarity of the solvent.[15][16] This phenomenon is known as solvatochromism.

Causality & Troubleshooting Strategy:

  • Solvent Polarity: The excited state of these molecules is often more polar than the ground state. Polar solvents will stabilize the excited state more, leading to a red shift (shift to longer wavelengths) in the emission spectrum. Conversely, non-polar solvents will result in a blue shift. It has been observed that acetonitrile can cause a blue shift in the emission of some derivatives.[15][17]

  • Substituent Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) tend to cause a red shift in both absorption and emission, while electron-withdrawing groups (e.g., -NO₂, -CN) can have varied effects but often quench fluorescence.[15]

  • pH: The nitrogen atoms in the ring system can be protonated in acidic conditions, which will significantly alter the electronic structure and, therefore, the photophysical properties. Always buffer your solvent if you need to control for pH effects.

Visualization: Effect of Solvent Polarity on Fluorescence Emission

G Solvent Solvent Polarity Non-Polar (e.g., Toluene) Polar (e.g., Acetonitrile) Emission Fluorescence Emission Blue Shift (Higher Energy) Red Shift (Lower Energy) Solvent:N->Emission:B Stabilizes Ground State More than Excited State Solvent:P->Emission:R Stabilizes Excited State More than Ground State

Caption: Relationship between solvent polarity and emission shifts.

References
  • Barlin, G. B., Davies, L. P., & Golic, L. (1984). Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry, 37(6), 1357-1361. [Link]

  • Manjula, S. N., Noolvi, M. N., & Parihar, V. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Koran, K. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Wang, Y., Song, Z., & Yang, S. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Gedda, M., Balaji, V., Chen, Y. C., Balasubramaniam, B., & Ramkumar, V. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38059. [Link]

  • Gedda, M., Balaji, V., Chen, Y. C., Balasubramaniam, B., & Ramkumar, V. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(3-4), 419-436. [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile. ResearchGate. [Link]

  • Abignente, E., Caprariis, P. D., Parente, L., & Santagada, V. (1985). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 28(5), 606-609. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? [Link]

  • ResearchGate. (2024). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Claramunt, R. M., López, C., Pérez-Torralba, M., Elguero, J., & De la Cruz, P. (2010). NMR analysis of a series of imidazobenzoxazines. Magnetic Resonance in Chemistry, 48(8), 653-657. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? [Link]

  • Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • M. James C. Crabbe Art and Science. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

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Technical Support Center: Navigating the Stability of Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the versatile Imidazo[1,2-a]pyrazine scaffold. This guide is designed to provide you with in-depth technical insights and field-proven troubleshooting strategies to mitigate decomposition and ensure the integrity of your compounds throughout their lifecycle, from synthesis to biological evaluation.

Introduction: The Stability Challenge

The Imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] However, the inherent reactivity of this nitrogen-rich heterocyclic system can present stability challenges. Understanding the potential decomposition pathways is the first step toward preventing them.

Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,2-a]pyrazine compound appears to be degrading during storage. What are the likely causes?

A1: Degradation during storage is often multifactorial. The primary culprits are typically exposure to:

  • Atmospheric Oxygen: Nitrogen-containing heterocycles can be susceptible to oxidative degradation.[5][6][7] This can be exacerbated by the presence of certain functional groups on the core.

  • Moisture: Hydrolysis can be a concern, particularly if your compound has labile functional groups (e.g., esters, amides) or if it is hygroscopic.

  • Light: Photochemical degradation is a possibility for many organic molecules, including heterocyclic systems. This can lead to complex mixtures of byproducts.[8]

  • Elevated Temperatures: Heat can accelerate the rate of any underlying decomposition reactions.[8][9]

Q2: I'm observing unexpected byproducts in my reaction mixture during the synthesis of an Imidazo[1,2-a]pyrazine derivative. What could be going wrong?

A2: Synthetic pitfalls can introduce impurities that may be mistaken for degradation products or may themselves be unstable. Common issues include:

  • Side Reactions: The classical synthesis involving the condensation of a 2-aminopyrazine with an α-halocarbonyl compound can be prone to side reactions, leading to isomeric impurities.[10]

  • Incomplete Reactions: Failure to drive the reaction to completion can leave starting materials or intermediates that may be unstable under the workup or purification conditions.

  • Decomposition under Reaction Conditions: The reaction conditions themselves (e.g., strong acids, high temperatures) might be too harsh for the target molecule, leading to in-situ decomposition.[11][12] For instance, some isocyanide-based multicomponent reactions for synthesizing these scaffolds are sensitive to acidic conditions.[12][13]

  • Trace Metal Impurities: Residual transition metal catalysts from preceding synthetic steps can sometimes promote degradation.[14]

Q3: How can I best store my Imidazo[1,2-a]pyrazine compounds to ensure long-term stability?

A3: Proper storage is critical. We recommend the following best practices, summarized in the table below.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation.[8]
Temperature -20°C or below (Freezer)Reduces the rate of thermal decomposition.[8]
Light Amber vials or store in the darkPrevents photochemical reactions.[8]
Container Tightly sealed glass vials (e.g., Sure/Seal™ bottles)Prevents ingress of moisture and oxygen.[15][16][17]
Purity Store as a purified, dry solidSolvents can participate in degradation pathways.

Q4: Are there specific pH ranges I should avoid when working with Imidazo[1,2-a]pyrazine compounds in solution?

A4: Yes, the stability of Imidazo[1,2-a]pyrazines can be pH-dependent. Both strongly acidic and strongly basic conditions should be approached with caution. The imidazole portion of the scaffold can be protonated or deprotonated, which can alter its electronic properties and susceptibility to nucleophilic or electrophilic attack. It is advisable to conduct pH stability studies on your specific compound to determine its optimal pH range.

Troubleshooting Guide: A Proactive Approach to Stability

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Unidentified Peaks in LC-MS or NMR After Storage
  • Potential Cause: Oxidative degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere Handling: If not already doing so, handle and store the compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[16][17][18]

    • Antioxidant Addition: For solution-based storage, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), if compatible with downstream applications.

    • Degassing Solvents: Ensure all solvents used for storage or analysis are thoroughly degassed to remove dissolved oxygen.

Issue 2: Poor Reproducibility in Biological Assays
  • Potential Cause: Compound decomposition in the assay medium.

  • Troubleshooting Steps:

    • Incubation Study: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by LC-MS.

    • pH Assessment: Measure the pH of the assay buffer and assess if it falls outside the optimal stability range for your compound.

    • Stock Solution Freshness: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.

Issue 3: Color Change of the Solid Compound Over Time
  • Potential Cause: Photodegradation or slow oxidation.

  • Troubleshooting Steps:

    • Light Exclusion: Ensure the compound is stored in an amber vial and protected from light.[8]

    • Purity Check: Re-analyze the compound to confirm its purity. Impurities can sometimes act as catalysts for decomposition.

    • Headspace Purging: Before sealing the storage vial, purge the headspace with an inert gas to displace any residual air.

Experimental Protocols

Protocol 1: Standardized Storage Procedure
  • Ensure the Imidazo[1,2-a]pyrazine compound is a dry, solid. If it is a salt, ensure it is not hygroscopic.

  • Place the compound in a pre-dried amber glass vial.

  • Transfer the vial to an inert atmosphere glove box.[8]

  • Backfill the vial with argon or nitrogen.

  • Seal the vial tightly with a cap containing a chemically resistant liner.

  • For added protection, wrap the cap with Parafilm®.

  • Label the vial clearly with the compound name, batch number, and date.

  • Store the vial in a freezer at -20°C or below.

Protocol 2: Assessing Solution Stability
  • Prepare a stock solution of the Imidazo[1,2-a]pyrazine compound in the desired solvent (e.g., DMSO, assay buffer) at a known concentration.

  • Immediately take a time-zero (T=0) sample and analyze by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial purity.

  • Store the solution under the intended experimental conditions (e.g., 37°C for a cell-based assay).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them using the same analytical method.

  • Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of compound remaining.

Visualizing Decomposition and Prevention

Understanding the flow of events from synthesis to potential degradation is key.

Decomposition_Workflow Imidazo[1,2-a]pyrazine Stability Workflow cluster_synthesis Synthesis & Purification cluster_handling Handling & Storage cluster_degradation Decomposition Pathways Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Storage Proper Storage (Inert, Dark, Cold) Characterization->Storage Stable Compound ImproperStorage Improper Storage (Air, Light, Heat) Characterization->ImproperStorage Assay Biological Assay / Further Use Storage->Assay Integrity Maintained Oxidation Oxidation ImproperStorage->Oxidation Hydrolysis Hydrolysis ImproperStorage->Hydrolysis Photodegradation Photodegradation ImproperStorage->Photodegradation Oxidation->Assay Degradation Products Hydrolysis->Assay Photodegradation->Assay

Caption: Workflow from synthesis to use, highlighting critical stability points.

Concluding Remarks

By understanding the inherent chemical properties of the Imidazo[1,2-a]pyrazine scaffold and implementing proactive strategies for its handling and storage, researchers can significantly mitigate the risk of decomposition. This ensures the integrity of experimental data and the successful progression of drug discovery and development projects. For further inquiries or specific case consultations, please do not hesitate to contact our technical support team.

References

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods - PubMed.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI.
  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs.
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles - ACS Sustainable Chemistry & Engineering.
  • Air Sensitive Compounds - Ossila.
  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed.
  • Imidazo[1,2-a]pyrazine-3,6-diones derived from alpha-amino acids: a theoretical mechanistic study of their formation via pyrolysis and silica-c
  • Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity - Journal of Medicinal Chemistry.
  • The manipulation of air-sensitive compounds - Neilson Lab.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134 - Sigma-Aldrich.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh.
  • Handling air-sensitive reagents AL-134 - MIT.
  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - Journal of Medicinal Chemistry.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
  • Imidazo[1,2-a]pyrazines - ResearchG
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
  • Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - ResearchG
  • Analytical methods for pyrazine detection - ResearchG
  • Imidazo[1,2- a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchG
  • Minimizing by-product form
  • Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC, NIH.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - ACS Public
  • 1H-imidazo[4,5-b]pyrazine - PubChem.
  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - NIH.
  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIV
  • 1H-imidazo[4,5-b]pyrazine | C5H4N4 - PubChem.

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Optimizing reaction time and temperature for Imidazo[1,2-A]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the critical parameters of reaction time and temperature. Our goal is to provide you with actionable insights, grounded in established chemical principles, to enhance your synthetic success.

Introduction to Imidazo[1,2-a]pyrazine Synthesis

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The synthesis of this scaffold typically involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound or through multicomponent reactions. While seemingly straightforward, the optimization of these reactions to achieve high yields and purity can be challenging. This guide will address specific issues you may encounter, focusing on the critical interplay of reaction time and temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of Imidazo[1,2-a]pyrazines in a question-and-answer format.

Problem Potential Causes Solutions & Explanations
Low to No Product Yield 1. Suboptimal Temperature: The reaction may not have sufficient energy to overcome the activation barrier. Conversely, excessively high temperatures can lead to degradation of starting materials or the desired product.[4] 2. Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion, or prolonged reaction times at elevated temperatures could be causing product decomposition.[1][4] 3. Poor Solubility of Reactants: One or more starting materials may not be fully dissolved in the chosen solvent at the reaction temperature, limiting their availability to react. 4. Inefficient Catalyst Activity: If using a catalyst, it may be inactive or poisoned. For instance, some Lewis acid catalysts can be sensitive to moisture.[1]1. Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, reflux) to identify the optimum. Monitor reaction progress by TLC or LC-MS. For instance, some classical condensations that are low yielding in DMF at reflux show significantly improved yields in methanol at reflux.[5] 2. Time Course Study: Monitor the reaction at regular intervals (e.g., every hour) to determine the point of maximum product formation and the onset of any degradation. Microwave-assisted synthesis can significantly reduce reaction times to minutes.[6] 3. Solvent Optimization: Screen a variety of solvents with different polarities and boiling points. Common solvents for Imidazo[1,2-a]pyrazine synthesis include ethanol, methanol, DMF, and even water under certain conditions.[1][5][6] For multicomponent reactions, ethanol has been shown to provide excellent yields.[1] 4. Catalyst Selection and Handling: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening different catalysts; for example, iodine has been shown to be a cost-effective and efficient catalyst for certain multicomponent syntheses of imidazo[1,2-a]pyrazines.[1][7]
Formation of Multiple Side Products 1. Lack of Regioselectivity: In substituted 2-aminopyrazines, reaction with the α-halocarbonyl can potentially occur at different nitrogen atoms. The endocyclic nitrogen not adjacent to the primary amine is often the most nucleophilic.[5] 2. Competing Reactions: The starting materials might be undergoing undesired side reactions, such as self-condensation or decomposition, at the reaction temperature. 3. Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts.1. Strategic Use of Blocking Groups: Introducing substituents on the 2-aminopyrazine ring can direct the cyclization to the desired position.[5] 2. Lowering Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity by favoring the desired reaction pathway with the lower activation energy. 3. Precise Stoichiometry: Use a 1:1 molar ratio of the 2-aminopyrazine and the α-halocarbonyl compound. For multicomponent reactions, carefully optimize the stoichiometry of all components.
Reaction Stalls or is Incomplete 1. Inadequate Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized depletion of reactants. 2. Product Inhibition: The product itself may be inhibiting the catalyst or reacting with one of the starting materials. 3. Deactivation of Reactants: One of the reactants may be unstable under the reaction conditions and degrading over time.1. Ensure Efficient Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous. 2. Gradual Addition of Reactants: Adding one of the reactants slowly over a period of time can help to maintain a low concentration of the product and minimize inhibition. 3. Monitor Reactant Stability: Use techniques like NMR or LC-MS to check the stability of your starting materials under the reaction conditions in the absence of the other reactant.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Imidazo[1,2-a]pyrazine synthesis?

A1: The optimal temperature is highly dependent on the specific synthetic route.

  • Classical Condensation (2-aminopyrazine + α-haloketone): These reactions are often performed at elevated temperatures, typically ranging from room temperature to the reflux temperature of the solvent.[5][8] For example, a reaction that yields only 13% in refluxing DMF can be improved to 98% in refluxing methanol.[5] Some modern, catalyst-free methods using microwave irradiation can achieve high yields at 100°C in a matter of minutes.[6]

  • Multicomponent Reactions: Many modern multicomponent reactions for the synthesis of Imidazo[1,2-a]pyrazines can be performed at room temperature, offering a milder and more energy-efficient approach.[1][9]

Q2: How do I know when the reaction is complete? What is the optimal reaction time?

A2: The optimal reaction time is best determined experimentally by monitoring the reaction progress.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more quantitative information on the conversion of starting materials and the formation of the desired product and any byproducts. Reaction times can vary significantly, from several hours for traditional methods to just a few minutes for microwave-assisted syntheses.[5][6] For instance, an iodine-catalyzed three-component condensation can proceed to completion in a few hours at room temperature.[1]

Q3: Can the choice of solvent affect the optimal reaction temperature and time?

A3: Absolutely. The solvent plays a crucial role in several aspects of the reaction:

  • Solubility: It must dissolve the reactants to allow them to interact.

  • Boiling Point: The boiling point of the solvent will set the maximum temperature for a reaction at atmospheric pressure (reflux).

  • Polarity: The polarity of the solvent can influence the reaction mechanism and the stability of intermediates. For example, polar protic solvents like ethanol can facilitate proton transfer steps in the reaction mechanism. In some cases, a mixture of solvents, such as water and isopropanol, can be beneficial, especially in microwave-assisted synthesis.[6]

Q4: For a multicomponent reaction, what is the general mechanism and how does temperature play a role?

A4: In a common multicomponent synthesis of 3-aminoimidazo[1,2-a]pyrazines, the mechanism generally proceeds as follows:

  • Imine Formation: The 2-aminopyrazine condenses with an aldehyde to form an imine intermediate.

  • Nucleophilic Attack: An isocyanide then attacks the imine.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the imidazo[1,2-a]pyrazine ring system.[1]

Temperature influences the rate of each of these steps. While many of these reactions can proceed at room temperature, gentle heating may be required to increase the reaction rate, especially if sterically hindered substrates are used. However, excessive heat can lead to the decomposition of the thermally sensitive isocyanide reactant or promote side reactions.

Experimental Protocol: Iodine-Catalyzed Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Derivative

This protocol is a general guideline for a one-pot, three-component synthesis at room temperature, adapted from literature procedures.[1][9]

Materials:

  • 2-Aminopyrazine

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • tert-Butyl isocyanide

  • Iodine (I₂)

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1.0 eq.).

  • Addition of Aldehyde: Add the aromatic aldehyde (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add absolute ethanol (5-10 mL).

  • Catalyst Addition: Add iodine (0.05 mmol, 5 mol%).

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 1.0 eq.) dropwise to the stirring mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting materials), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyrazine derivative.

Visualizing the Process

General Reaction Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization A 2-Aminopyrazine C Imine Intermediate A->C + Aldehyde - H2O B Aldehyde B->C E Nitrilium Ion Intermediate C->E + Isocyanide D Isocyanide D->E F Final Product (Imidazo[1,2-a]pyrazine) E->F Cyclization

Caption: General mechanism for the three-component synthesis of Imidazo[1,2-a]pyrazines.

Experimental Workflow

G start Start setup Reaction Setup: - 2-Aminopyrazine - Aldehyde - Ethanol - Iodine start->setup add_isocyanide Add tert-Butyl Isocyanide setup->add_isocyanide monitor Stir at Room Temp Monitor by TLC add_isocyanide->monitor workup Workup: - Quench with Na2S2O3 - Extract with EtOAc monitor->workup purify Purification: Column Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of Imidazo[1,2-a]pyrazines.

References

  • Imidazo[1,2-a]pyrazines. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. Retrieved January 10, 2026, from [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). Tsi-journals.com. Retrieved January 10, 2026, from [Link]

  • Shaikh, A. A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35231-35249. [Link]

  • Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic-chemistry.org. Retrieved January 10, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]

  • Kumar, A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(10), 604-611. [Link]

  • Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454. [Link]

  • Sharma, P., & Kumar, A. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22489-22502. [Link]

  • Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454. [Link]

  • Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]

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Validation & Comparative

A Comparative Guide to Aurora Kinase Inhibitors: Imidazo[1,2-A]pyrazine-6-carbonitrile Derivatives vs. Clinical-Stage Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of oncology drug discovery, the selection of appropriate chemical tools is paramount. Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, have emerged as prominent targets for anti-cancer therapeutics.[1][2][3] Their overexpression in a variety of human tumors has spurred the development of numerous small molecule inhibitors.[4] This guide provides an in-depth, objective comparison of a promising class of preclinical compounds, the Imidazo[1,2-a]pyrazine core, against well-characterized Aurora kinase inhibitors that have progressed to clinical trials: Alisertib (MLN8237), Barasertib (AZD1152), Danusertib (PHA-739358), and Tozasertib (VX-680).

This analysis is designed to move beyond a simple cataloging of data, offering insights into the experimental nuances and strategic considerations that underpin the evaluation of these potent anti-mitotic agents.

The Central Role of Aurora Kinases in Cell Division

Faithful cell division is a meticulously orchestrated process, and Aurora kinases are key conductors of this symphony. The three mammalian isoforms—Aurora A, B, and C—each play distinct, yet coordinated, roles in ensuring genomic integrity during mitosis.

  • Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of a bipolar spindle.

  • Aurora B , a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

  • Aurora C shares functional overlap with Aurora B and is predominantly expressed in meiotic cells.

Dysregulation of Aurora kinase activity can lead to catastrophic mitotic errors, including aneuploidy and genomic instability, which are hallmarks of cancer. This makes them compelling targets for therapeutic intervention.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis Centrosome_Maturation Centrosome_Maturation Spindle_Assembly Spindle_Assembly Chromosome_Condensation Chromosome_Condensation Kinetochore_Attachment Kinetochore_Attachment Cytokinesis Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora_B Aurora_B->Chromosome_Condensation Regulates Aurora_B->Kinetochore_Attachment Regulates Aurora_B->Cytokinesis Regulates p_Histone_H3 p-Histone H3 (Ser10) Aurora_B->p_Histone_H3 Phosphorylates Experimental_Workflow In_Vitro_Kinase_Assay In Vitro Kinase Assay (Biochemical Potency) Cell_Viability_Assay Cell Viability Assay (Cellular Potency) In_Vitro_Kinase_Assay->Cell_Viability_Assay Western_Blot Western Blot (Target Engagement) Cell_Viability_Assay->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Phenotypic Effect) Western_Blot->Cell_Cycle_Analysis

Caption: A typical experimental workflow for characterizing Aurora kinase inhibitors.

In Vitro Kinase Assay (ADP-Glo™)

Causality: This assay directly measures the enzymatic activity of the target kinase and the inhibitor's ability to block it, providing a quantitative measure of biochemical potency (IC50). The ADP-Glo™ assay is a robust and sensitive method that quantifies the amount of ADP produced during the kinase reaction. [5][6][7][8][9] Protocol:

  • Reaction Setup: In a 384-well plate, combine the Aurora kinase enzyme, a suitable peptide substrate, and the inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.

  • Luminescence Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity.

Cell Viability Assay (MTT)

Causality: This assay assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines. It measures the metabolic activity of the cells, which is a proxy for cell viability and proliferation. [10][11][12] Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the Aurora kinase inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Western Blot for Pharmacodynamic Markers

Causality: Western blotting is used to confirm that the inhibitor is engaging its target within the cell and modulating downstream signaling pathways. Key pharmacodynamic markers for Aurora kinase inhibition include the autophosphorylation of Aurora A/B and the phosphorylation of a key substrate, Histone H3. [13][14][15][16][17][18][19][20] Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phospho-Aurora A (Thr288), phospho-Aurora B (Thr232), and/or phospho-Histone H3 (Ser10). Also, probe for total levels of these proteins as a loading control.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of target inhibition.

Cell Cycle Analysis by Flow Cytometry

Causality: This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. It provides a clear phenotypic readout of the inhibitor's effect on cell cycle progression. [21][22][23][24][25] Protocol:

  • Cell Treatment: Treat cells with the inhibitor for a desired time period (e.g., 24-48 hours).

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Gate the populations corresponding to G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a promising and adaptable platform for the development of novel Aurora kinase inhibitors. While direct, comprehensive data for a specific "imidazo[1,2-a]pyrazine-6-carbonitrile" is not yet in the public domain, the broader class of compounds demonstrates potent anti-proliferative effects, often through pan-Aurora inhibition.

In comparison to clinical-stage inhibitors, the key differentiator often lies in the selectivity profile. Highly selective inhibitors like Alisertib and Barasertib are invaluable as tool compounds for dissecting the specific biological roles of Aurora A and B. Pan-inhibitors, including Danusertib, Tozasertib, and many imidazo[1,2-a]pyrazine derivatives, offer the potential for broader anti-tumor activity by targeting multiple mitotic pathways simultaneously.

The choice of inhibitor for a particular research application will depend on the specific scientific question being addressed. For studies aimed at understanding the distinct functions of Aurora A versus Aurora B, selective inhibitors are indispensable. For therapeutic development, the optimal selectivity profile is still a matter of investigation, and both selective and pan-inhibitors continue to be explored in clinical trials. The continued exploration of novel scaffolds like the imidazo[1,2-a]pyrazines will undoubtedly contribute to a deeper understanding of Aurora kinase biology and the development of next-generation anti-cancer therapies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Cytometry, 67, 7.25.1–7.25.11. Retrieved from [Link]

  • In vitro ADP-Glo kinase assay. (2020). Bio-protocol, 10(14), e3683. Retrieved from [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. Retrieved from [Link]

  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved from [Link]

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). ResearchGate. Retrieved from [Link]

  • Voss, M. E., Rainka, M. P., Fleming, M., Peterson, L. H., Belanger, D. B., Siddiqui, M. A., Hruza, A., Voigt, J., Gray, K., & Basso, A. D. (2012). Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Bioorganic & Medicinal Chemistry Letters, 22(10), 3544–3549. Retrieved from [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2011). ResearchGate. Retrieved from [Link]

  • G, S., K, S., M, S., K, N., & V, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439–36451. Retrieved from [Link]

  • Western blotting for Aurora-A and phospho-Thr²⁸⁸-Aurora-A. (n.d.). ResearchGate. Retrieved from [Link]

  • Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., Kosmopoulou, M., Faisal, A., Matteucci, M., Reynisson, J., Atrash, B., Blagg, J., McDonald, E., Linardopoulos, S., & Bayliss, R. (2013). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. Retrieved from [Link]

  • Western blot analysis and quantification of the phospho-H3 protein in... (n.d.). ResearchGate. Retrieved from [Link]

  • Kerekes, A. D., Esposite, S. J., Doll, R. J., Tagat, J. R., Yu, T., Xiao, Y., Zhang, Y., Prelusky, D. B., Tevar, S., Gray, K., Terracina, G. A., Lee, S., Jones, J., Liu, M., Basso, A. D., & Smith, E. B. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201–210. Retrieved from [Link]

  • Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., Reynisson, J., Brown, N., Atrash, B., Blagg, J., McDonald, E., Linardopoulos, S., Bayliss, R., & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

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A Comparative Oncology Guide: Unveiling the Anticancer Potential of Imidazo[1,2-A]pyrazine-6-carbonitrile Analogues Versus the Anthracycline Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Doxorubicin, an anthracycline antibiotic, has long been a cornerstone of chemotherapy regimens for a broad spectrum of malignancies.[1] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[1] This has spurred the investigation of new chemical entities with potent anticancer properties and more favorable safety profiles. Among these, the Imidazo[1,2-A]pyrazine scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the anticancer activity of Imidazo[1,2-A]pyrazine derivatives, with a focus on analogues of Imidazo[1,2-A]pyrazine-6-carbonitrile, against the well-established chemotherapeutic agent, doxorubicin.

A Tale of Two Anticancer Agents: Mechanisms of Action

The cytotoxic effects of both doxorubicin and Imidazo[1,2-A]pyrazine derivatives converge on the disruption of fundamental cellular processes, albeit through distinct molecular interactions.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is multifaceted.[2] Its primary mechanisms include:

  • DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, thereby obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication. This leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids.

These events collectively trigger a cascade of cellular responses, culminating in cell cycle arrest and apoptosis (programmed cell death).

Imidazo[1,2-A]pyrazine Derivatives: Targeting Key Cellular Pathways

While the precise mechanism of every Imidazo[1,2-A]pyrazine derivative can vary based on its substitution pattern, a growing body of evidence points towards their ability to modulate critical signaling pathways involved in cell proliferation and survival.[3][4] Key mechanisms identified for various analogues include:

  • Tubulin Polymerization Inhibition: Certain derivatives have been shown to interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[5][6]

  • Kinase Inhibition: The Imidazo[1,2-A]pyrazine scaffold has been identified as a potent inhibitor of various kinases that are often dysregulated in cancer, such as those in the PI3K/Akt/mTOR pathway.[3]

  • Induction of Apoptosis and Cell Cycle Arrest: Similar to doxorubicin, many Imidazo[1,2-A]pyrazine derivatives have been demonstrated to induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[3][5][6]

Comparative Efficacy: A Look at the Experimental Data

In vitro cytotoxicity assays are fundamental in the preclinical evaluation of anticancer compounds. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)~0.1 - 1.0[2]
HCT-116 (Colon)~0.05 - 0.5[5][6]
A549 (Lung)~0.1 - 1.0[5][6]
HepG2 (Liver)~0.1 - 1.0[5][6]
Imidazo[1,2-a]pyrazine Derivative (TB-25) HCT-116 (Colon)0.023[5][6]
Imidazo[1,2-a]pyridine Derivative (Compound 12) HT-29 (Colon)4.15[7]
Imidazo[1,2-a]pyridine Derivative (Compound 14) B16F10 (Melanoma)21.75[7]

Note: The IC50 values for doxorubicin can vary depending on the specific experimental conditions and the passage number of the cell line. The data for Imidazo[1,2-A]pyrazine derivatives are for specific analogues and not for this compound itself, for which public data is limited.

The data indicates that certain Imidazo[1,2-A]pyrazine derivatives, such as TB-25, can exhibit potent anticancer activity, with IC50 values in the nanomolar range, comparable to or even exceeding that of doxorubicin in specific cell lines.[5][6]

Experimental Protocols for Comparative Analysis

To ensure the scientific rigor of a comparative study, standardized and well-validated experimental protocols are essential.

I. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-A]pyrazine derivative and doxorubicin (as a positive control) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

II. Elucidating Cell Death Mechanisms: Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to investigate the mechanisms of drug-induced cell death.

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these apoptotic cells.[11][12][13][14] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Apoptosis_Pathway cluster_drug Drug Treatment cluster_cell Cancer Cell Dox Doxorubicin DNA_Damage DNA Damage Dox->DNA_Damage ROS ROS Production Dox->ROS Imp Imidazo[1,2-A]pyrazine Derivative Kinase_Inhibition Kinase Inhibition Imp->Kinase_Inhibition Apoptosis Apoptosis Induction DNA_Damage->Apoptosis ROS->Apoptosis Kinase_Inhibition->Apoptosis

Caption: Simplified signaling pathways to apoptosis.

PI stoichiometrically binds to DNA, allowing for the analysis of the cell cycle distribution based on the DNA content.[15][16][17][18]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Caption: The phases of the cell cycle.

Conclusion

This guide provides a framework for the comparative analysis of this compound analogues and doxorubicin. While doxorubicin remains a potent and widely used chemotherapeutic, its associated toxicities underscore the need for novel anticancer agents. The Imidazo[1,2-A]pyrazine scaffold represents a promising area of research, with derivatives demonstrating significant cytotoxic activity against various cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest. Further investigation into specific derivatives, such as those of this compound, is warranted to fully elucidate their therapeutic potential and to determine if they can offer a safer and more effective alternative to conventional chemotherapy.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-9. Retrieved from [Link]

  • Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1, 2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. Retrieved from [Link]

  • Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. Retrieved from [Link]

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  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. Retrieved from [Link]

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A Comparative Analysis of Antimicrobial Efficacy: Imidazo[1,2-A]pyrazines vs. Gentamicin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical. While established antibiotics like gentamicin remain mainstays in clinical practice, their efficacy is increasingly compromised by resistance and significant toxicity profiles. This guide provides a detailed comparative analysis of the antimicrobial efficacy of a promising class of heterocyclic compounds, Imidazo[1,2-a]pyrazines, against the widely-used aminoglycoside, gentamicin.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind experimental findings, grounding all claims in verifiable data and established protocols. We will dissect the mechanisms of action, present comparative in vitro data, detail the experimental methodologies used for evaluation, and discuss the potential of Imidazo[1,2-a]pyrazines as a next-generation therapeutic scaffold.

Mechanistic Overview: Two Distinct Approaches to Bacterial Inhibition

A fundamental understanding of how these compounds function is crucial to interpreting their efficacy data. Gentamicin and Imidazo[1,2-a]pyrazines employ fundamentally different strategies to exert their antimicrobial effects.

Gentamicin: A Well-Characterized Inhibitor of Protein Synthesis

Gentamicin, an aminoglycoside, exerts its rapid bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[1][2] This binding event disrupts the fidelity of protein synthesis in two primary ways: it interferes with the initiation complex and causes misreading of the mRNA codon.[3] This leads to the production of truncated or nonfunctional proteins, which ultimately compromises the integrity of the bacterial cell membrane and leads to cell death.[1][4] Its action is concentration-dependent, meaning higher concentrations result in more rapid killing, and it exhibits a post-antibiotic effect (PAE), where bacterial growth suppression continues even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC).[5]

cluster_bacterium Bacterial Cell Gentamicin Gentamicin Membrane Cell Membrane (Oxygen-Dependent Transport) Gentamicin->Membrane Enters Cell Ribosome 30S Ribosomal Subunit Membrane->Ribosome Binds to Protein Aberrant or Truncated Proteins Ribosome->Protein Causes Misreading of mRNA Death Bacterial Cell Death Protein->Death Leads to

Caption: Mechanism of action for the bactericidal antibiotic, gentamicin.

Imidazo[1,2-a]pyrazines: A Novel Class with Diverse Targets

The Imidazo[1,2-a]pyrazine scaffold is a nitrogen-fused heterocyclic system that has been identified as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities including antibacterial, antiviral, and anti-inflammatory properties.[6][7] Unlike gentamicin, there is no single, universally accepted mechanism of action for this entire class. Instead, the specific mechanism appears to be highly dependent on the substitutions on the core ring structure.

One notable study identified a series of 8-amino imidazo[1,2-a]pyrazine derivatives as inhibitors of the VirB11 ATPase HP0525.[8] This enzyme is a critical component of the Type IV Secretion System (T4SS) in many Gram-negative bacteria, a complex apparatus used to transfer DNA and virulence factors to host cells. By inhibiting this key energy-providing component, these specific derivatives can effectively disarm the bacteria, representing a novel antibacterial strategy.[8] Other derivatives may act through different pathways, and the elucidation of their precise mechanisms remains an active area of research.

Comparative In Vitro Efficacy: A Data-Driven Assessment

Direct comparisons of antimicrobial activity in controlled laboratory settings are the cornerstone of new drug evaluation. Several studies have synthesized novel Imidazo[1,2-a]pyrazine derivatives and tested their efficacy against various bacterial strains, using gentamicin as a standard reference antibiotic. The data consistently indicates that specific, structurally-optimized Imidazo[1,2-a]pyrazines can exhibit antimicrobial activity that is comparable, and in some cases superior, to gentamicin.

The following table summarizes key findings from these comparative studies. The primary metrics used are the Zone of Inhibition (ZOI) from disk diffusion assays, which provides a qualitative measure of susceptibility, and the Minimum Inhibitory Concentration (MIC) , the lowest concentration of a drug that prevents visible bacterial growth.

Compound Class Specific Derivative(s) Bacterial Strain Metric Imidazo[1,2-a]pyrazine Result Gentamicin Result Reference
Imidazo[1,2-a]pyrazine4a, 4f, 5c, 5g, 6b, 6cStaphylococcus aureusZOI (mm)21 - 24Not specified, but activity was described as "very promising" in comparison.[6]
Imidazo[1,2-a]pyrazine4a, 4f, 5c, 5g, 6b, 6cEscherichia coliZOI (mm)21 - 24Not specified, but activity was described as "very promising" in comparison.[6]
Imidazo[1,2-a]pyrazine3a, 3b, 3c, 3h, 3iStaphylococcus aureusActivityDescribed as "excellent growth inhibiter activity".Not specified, used as a standard.[7]
Imidazo[1,2-a]pyrazine3a, 3b, 3h, 3iEscherichia coliActivityDescribed as "excellent growth inhibition".Not specified, used as a standard.[7]
Imidazo[1,2-a]pyrazine3c, 3e, 3h, 3iPseudomonas aeruginosaActivityDescribed as "greater degree of antibacterial activity".Not specified, used as a standard.[7]
Imidazo[1,2-a]pyrazine-linked 1,2,3-TriazoleNine Novel HybridsE. coli, P. aeruginosa, S. aureus, B. subtilisMICDescribed as "superior activities than the standard drugs".Not specified, used as a standard.[9]

Analysis of Findings: The compiled data reveals a clear trend: Imidazo[1,2-a]pyrazines are not merely a theoretical curiosity but a class of compounds with tangible, potent antibacterial effects. Multiple studies highlight derivatives with "excellent" or "superior" activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria when compared to standard controls like gentamicin.[6][7][9] This is particularly significant as it suggests a broad-spectrum potential that could be vital for treating complex infections.

Experimental Protocols: Ensuring Trustworthiness and Reproducibility

The validity of any comparative efficacy claim rests entirely on the quality and standardization of the experimental methods used. The data presented above was generated using methodologies that are globally recognized for their reproducibility and clinical relevance, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).[10]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the quantitative antimicrobial susceptibility of a pathogen.[11][12] Its primary advantage is providing a specific concentration (the MIC) required to inhibit bacterial growth, offering a more precise metric than diffusion-based methods.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., an Imidazo[1,2-a]pyrazine derivative or gentamicin) is prepared. A two-fold serial dilution is then performed across the wells of a 96-well microtiter plate containing sterile Mueller-Hinton Broth (MHB).[13] This creates a gradient of decreasing antibiotic concentrations.

  • Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The culture is then diluted in MHB to a standardized concentration, typically ~5 x 10^5 Colony Forming Units (CFU)/mL, as per CLSI guidelines.[12][13]

  • Inoculation: Each well of the microtiter plate (containing the antimicrobial dilutions) is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[11]

  • Result Interpretation: Following incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

A 1. Prepare Serial Dilutions of Test Compound in 96-well Plate C 3. Inoculate Each Well with Bacterial Suspension A->C B 2. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D 4. Incubate Plate (e.g., 37°C for 18-24h) C->D E 5. Read Plate for Turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Disk Diffusion for Zone of Inhibition (ZOI)

The disk diffusion (Kirby-Bauer) test is a widely used qualitative method to assess the susceptibility of bacteria to an antimicrobial agent. It is valuable for initial screening due to its simplicity and low cost.

Step-by-Step Methodology:

  • Plate Preparation: A standardized bacterial inoculum (as prepared for the MIC test) is uniformly swabbed onto the surface of a large Mueller-Hinton agar plate to create a bacterial "lawn."

  • Disk Application: Paper disks impregnated with a known concentration of the test compound (e.g., Imidazo[1,2-a]pyrazine) and a control (e.g., gentamicin) are placed onto the agar surface.

  • Incubation: The plate is incubated (e.g., 37°C for 18-24 hours). During this time, the antimicrobial agent diffuses from the disk into the agar.

  • Result Interpretation: If the bacterium is susceptible to the agent, a clear circular area of no growth will appear around the disk. The diameter of this "zone of inhibition" is measured in millimeters. A larger zone diameter generally indicates greater susceptibility.

Discussion: Weighing the Alternatives

The choice of an antimicrobial agent is a complex decision balancing efficacy, safety, and the potential for resistance.

Gentamicin:

  • Advantages: It offers rapid, concentration-dependent bactericidal activity, has a valuable post-antibiotic effect, and demonstrates synergy with cell-wall active agents like beta-lactams.[2][5] It is also a low-cost antibiotic.

  • Disadvantages: The primary drawbacks are significant risks of nephrotoxicity (kidney damage) and ototoxicity (hearing loss and balance problems), which can be irreversible.[1][2] Its efficacy is also limited against anaerobic bacteria.

Imidazo[1,2-a]pyrazines:

  • Advantages: As a novel chemical class, they possess the potential to be effective against pathogens that have developed resistance to established drug classes like aminoglycosides. The broad spectrum of activity reported in early studies is highly promising.[6][7][14] Furthermore, some studies have noted low cytotoxicity for certain synthesized derivatives, which is a significant advantage if this trait can be optimized.[6][15]

  • Disadvantages: This class of compounds is still in the preclinical research phase. The precise mechanism of action for most derivatives is not fully understood, and their pharmacokinetic, pharmacodynamic, and comprehensive toxicity profiles in vivo have yet to be established.

Conclusion and Future Outlook

The available in vitro evidence strongly supports the continued investigation of Imidazo[1,2-a]pyrazines as a promising new class of antimicrobial agents. Specific derivatives have demonstrated efficacy that is comparable or even superior to gentamicin against key Gram-positive and Gram-negative pathogens. Their novel structures and potential for new mechanisms of action make them particularly attractive candidates to address the challenge of multidrug resistance.

While gentamicin will remain a clinically relevant, if toxic, tool for the foreseeable future, the path forward in antimicrobial drug development lies in the exploration of scaffolds like Imidazo[1,2-a]pyrazines. Future research must focus on:

  • Extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity while minimizing potential toxicity.

  • Elucidation of the precise molecular targets and mechanisms of action for the most potent derivatives.

  • In vivo efficacy and safety studies in animal models of infection.

  • Screening against a broader panel of clinically-relevant, multidrug-resistant bacterial isolates.

The journey from a promising scaffold to a clinically approved drug is long, but for Imidazo[1,2-a]pyrazines, the initial data suggests it is a journey worth taking.

References

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The Imidazo[1,2-A]pyrazine Scaffold: A Privileged Heterocycle in Kinase-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-A]pyrazine Derivatives

For researchers and scientists in the field of drug discovery, the quest for novel molecular scaffolds that can be selectively targeted to aberrant cellular signaling pathways in cancer remains a paramount objective. The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its rigid, planar geometry and synthetically tractable nature have made it an attractive starting point for the development of potent and selective inhibitors of various protein kinases implicated in tumorigenesis. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine derivatives, focusing on their activity as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), Phosphoinositide 3-Kinase (PI3K), and Aurora Kinases.

The Allure of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold offers several advantages for medicinal chemists. Its bicyclic nature provides a rigid framework that can orient substituents in well-defined vectors, facilitating precise interactions with the target protein's binding site. Furthermore, the presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, which are crucial for potent and selective binding. The synthetic accessibility of this scaffold, often through a condensation reaction between an α-aminopyrazine and an α-halocarbonyl compound, allows for the facile introduction of diverse substituents at key positions, primarily C2, C3, and C8, enabling extensive SAR exploration.[1]

Comparative SAR Analysis of Imidazo[1,2-a]pyrazine Derivatives

The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. Below, we compare the SAR for three key kinase targets.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9, in complex with its regulatory partner Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb).[2] P-TEFb plays a critical role in phosphorylating the C-terminal domain of RNA Polymerase II, a step that is essential for the transition from abortive to productive transcription elongation.[3] In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins, making CDK9 an attractive therapeutic target.[1][4]

Key SAR Insights for CDK9 Inhibition:

  • C2 Position: Aromatic and heteroaromatic substituents at the C2 position are generally favored for potent CDK9 inhibition. For instance, a pyridin-4-yl group at this position has been shown to be a key feature in highly active compounds.[5]

  • C3 Position: The C3 position is critical for activity, with the introduction of an amine linker to a substituted phenyl or benzyl group often leading to a significant increase in potency. A benzyl group at this position has been identified in one of the most potent CDK9 inhibitors from this class.[5]

  • C8 Position: While less explored than C2 and C3, modifications at the C8 position can influence the overall physicochemical properties and selectivity of the compounds.

Compound IDC2 SubstituentC3 SubstituentCDK9 IC50 (µM)Reference
3c Pyridin-4-ylBenzyl0.16[5]
2c PhenylBenzyl0.31[5]
4c Thiophen-2-ylBenzyl0.71[5]
3b Pyridin-4-ylCyclohexyl-[5]
9 Methylbenzene-7.88[6]
10 Thiophen-2-yl-5.12[6]

Table 1: Comparative Activity of Imidazo[1,2-a]pyrazine Derivatives as CDK9 Inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[7][8] The p110α isoform of PI3K is a particularly attractive target due to its frequent mutation and activation in various tumors.[9]

Key SAR Insights for PI3K Inhibition:

  • C2 Position: Small, hydrophobic groups such as a methyl group have been shown to be beneficial for PI3Kα inhibitory activity.

  • C3 Position: A key interaction with the hinge region of the kinase is often achieved through a substituent at this position. For example, a 1H-pyrazol-3-yl group has been identified as a potent pharmacophore.[8]

  • C8 Position: The C8 position has been a key point for introducing solubilizing groups and for modulating selectivity across different PI3K isoforms.

Compound IDC2 SubstituentC3 SubstituentPI3Kα IC50 (µM)Reference
2a Methyl1-((4-Fluorophenyl)sulfonyl)-1H-pyrazol-3-yl0.67[8]
2g Methyl1-((4-Fluorophenyl)sulfonyl)-1H-pyrazol-3-yl with modifications0.0018[8]
12 Thiazole derivative-0.0028[8]
42 --0.00006 (PI3Kα)[10]

Table 2: Comparative Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine Derivatives as PI3Kα Inhibitors. Note: Some of the most potent inhibitors in this class are imidazo[1,2-a]pyridine derivatives, which share a similar core structure. Compound 42 is a potent dual PI3K/mTOR inhibitor.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the proper execution of mitosis.[5][11] Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.[11]

Key SAR Insights for Aurora Kinase Inhibition:

  • C3 Position: A chloro substituent at the C3 position has been shown to be important for potent Aurora A inhibition.[2]

  • C6 Position: A pyridin-3-yl group at the C6 position is a feature of potent Aurora A inhibitors.[2]

  • C8 Position: An amine linker to a substituted phenyl ring, such as a 4-morpholinophenyl group, at the C8 position is critical for high potency.[2]

Compound IDC3 SubstituentC6 SubstituentC8 SubstituentAurora A IC50 (nM)Reference
15 ChloroPyridin-3-ylN-(4-morpholinophenyl)amine-[2]
10i ---Potent[12]

Table 3: Key Structural Features of Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyrazine Derivatives

A common synthetic route to the imidazo[1,2-a]pyrazine core involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[1] Subsequent modifications at the C2, C3, and C8 positions are typically achieved through various cross-coupling reactions, electrophilic substitutions, and nucleophilic aromatic substitutions.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[13][14]

Protocol Outline:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified kinase (e.g., CDK9/Cyclin T1, PI3Kα, or Aurora A), the appropriate substrate, and ATP in a kinase buffer.

    • Add the imidazo[1,2-a]pyrazine test compound at various concentrations.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal using a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is calculated by plotting the luminescence signal against the inhibitor concentration.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Diagrams

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora Kinase A Aurora_A->Centrosome_Separation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_A->Chromosome_Segregation Regulates Aurora_A->Cytokinesis Regulates Aneuploidy Aneuploidy & Genomic Instability Aurora_A->Aneuploidy Dysregulation leads to Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->Aurora_A Inhibits

Conclusion

The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile and fruitful starting point for the development of potent kinase inhibitors with anticancer activity. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern at the C2, C3, and C8 positions can lead to significant changes in potency and selectivity against different kinase targets. This underscores the importance of a rational, structure-based design approach in the optimization of these compounds. As our understanding of the complex signaling networks that drive cancer progression deepens, the continued exploration of the chemical space around the imidazo[1,2-a]pyrazine core holds great promise for the discovery of next-generation targeted therapies.

References

  • Alsfouk, A. A., Alshibl, H. M., Alsfouk, B. A., Altwaijry, N. A., & Al-Abdullah, E. S. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4491. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
  • My Cancer Genome. PI3K/AKT1/MTOR. [Link]

  • Romano, G., et al. (2013). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. ISRN Oncology.
  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174.
  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • Alsfouk, A. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218320.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38655-38666.
  • Martinez-Viturro, J. L., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-1878.
  • Ma, M. L., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030.
  • Li, Y., et al. (2021).
  • Singh, R., & Kumar, R. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research, 25(3), 221-247.
  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
  • Matthew, J., et al. (2023). Online Inhibitor.
  • Pastor, J., et al. (2012). Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(10), 3492-3496.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Imidazo[1,2-A]pyrazine-6-carbonitrile Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the Imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a deep dive into the in vitro and in vivo correlation of activity for this class of compounds, with a particular focus on the conceptual framework surrounding Imidazo[1,2-A]pyrazine-6-carbonitrile. As a senior application scientist, my aim is to not only present data but to also illuminate the causal relationships behind experimental design and the translational challenges and successes in progressing from a laboratory bench discovery to a potential clinical candidate.

While specific, direct comparative in vitro and in vivo data for this compound is not extensively published, this guide will leverage data from closely related analogs to provide a robust framework for understanding its potential activity and the critical importance of establishing a strong In Vitro-In Vivo Correlation (IVIVC). The principles and methodologies discussed herein are directly applicable to the evaluation of this and other novel chemical entities.

The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Pharmacophore

The Imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides a unique template for the spatial orientation of various functional groups, enabling interaction with a diverse range of biological targets. Derivatives of this scaffold have been reported to possess a multitude of pharmacological properties, including but not limited to, anticancer, antiviral, and enzyme inhibitory activities.[1] The 6-carbonitrile substituent, in particular, is a chemical feature often explored for its potential to enhance potency and modulate pharmacokinetic properties.

In Vitro Activity Profile: Targeting Key Oncogenic Pathways

The primary therapeutic potential of many Imidazo[1,2-a]pyrazine derivatives lies in their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Notably, this scaffold has been successfully employed in the development of potent inhibitors of Aurora kinases and the PI3K/mTOR signaling pathway.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy.[2] Several Imidazo[1,2-a]pyrazine-based compounds have been identified as potent Aurora kinase inhibitors.[2][3][4][5][6][7]

One notable example is the injectable inhibitor SCH 1473759 (12k) , which demonstrates picomolar inhibitory activity against Aurora A and B kinases.[2] In cellular assays, it effectively inhibits the phosphorylation of Histone H3, a downstream target of Aurora B, with an IC50 of 25 nM.[2] Another series of orally bioavailable Imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors has also been developed, with compound 25 from this series showing promise.[3][4][5]

PI3K/mTOR Dual Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival.[8][9] Imidazo[1,2-a]pyrazine and related scaffolds have been investigated as dual inhibitors of PI3K and mTOR. For instance, compound 42 , an Imidazo[1,2-a]pyrazine derivative, exhibited excellent dual PI3Kα and mTOR inhibitory activity with IC50 values of 0.06 nM and 3.12 nM, respectively.[8][10]

Comparative In Vitro Activity

To provide a clear perspective on the potency of these compounds, the following table summarizes their in vitro activity alongside established inhibitors of the same targets.

Compound/DrugTarget(s)In Vitro Potency (IC50/Kᵢ)Cell-Based Assay (IC50)Reference(s)
SCH 1473759 (12k) Aurora A/BKᵢ < 0.001 µM (Aurora B)25 nM (phos-HH3)[2]
Compound 25 Aurora KinasesPotent Inhibition (Specific IC50 not provided)Potent Inhibition (Specific IC50 not provided)[3][4][5]
Compound 42 PI3Kα/mTOR0.06 nM (PI3Kα), 3.12 nM (mTOR)Not specified[8][10]
Barasertib (AZD1152) Aurora BKᵢ < 0.001 µMNot specified[11]
Alisertib (MLN8237) Aurora A1.2 nMNot specified[11]
Idelalisib PI3KδPotent Inhibition (Specific IC50 not provided)Not specified[12]
Everolimus mTORC1Potent Inhibition (Specific IC50 not provided)Not specified[13]

In Vivo Efficacy: Translating In Vitro Potency to Antitumor Activity

The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in a living organism. In vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the efficacy of novel compounds.

Imidazo[1,2-a]pyrazine Derivatives in Xenograft Models

The potent in vitro activity of Imidazo[1,2-a]pyrazine-based inhibitors has been shown to translate to significant in vivo antitumor efficacy.

  • SCH 1473759 (12k) , the injectable Aurora kinase inhibitor, demonstrated efficacy and target engagement in human tumor xenograft mouse models.[2]

  • Compound 25 , the orally bioavailable Aurora kinase inhibitor, also demonstrated anti-tumor activity in an A2780 ovarian tumor xenograft model.[5]

  • Compound 42 , the dual PI3K/mTOR inhibitor, exhibited significant in vivo anti-tumoral activities.[8][10]

The following table provides a comparative look at the in vivo efficacy of these compounds.

Compound/DrugIn Vivo ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
SCH 1473759 (12k) Human Tumor XenograftNot specifiedEfficacious[2]
Compound 25 A2780 Ovarian XenograftNot specifiedActive[5]
Compound 42 Not specifiedNot specifiedSignificant[8][10]
Barasertib (AZD1152) Hematologic Malignancies7-day infusion every 21 days25% overall hematologic response rate[11]
Alisertib (MLN8237) Neuroblastoma & ALL XenograftsNot specifiedEfficacious[11]

In Vitro-In Vivo Correlation (IVIVC): The Bridge Between Bench and Bedside

A strong IVIVC is the cornerstone of successful drug development, providing a predictive mathematical model that relates an in vitro property of a drug to its in vivo response. For kinase inhibitors, this often involves correlating in vitro enzymatic or cellular potency (IC50) with in vivo tumor growth inhibition.

Several factors can influence the IVIVC for Imidazo[1,2-a]pyrazine derivatives:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical. Poor oral bioavailability, rapid clearance, or extensive metabolism can lead to insufficient drug exposure at the tumor site, resulting in a disconnect between potent in vitro activity and weak in vivo efficacy. The development of compound 25 with improved oral bioavailability highlights the importance of optimizing PK properties.[3][4] Similarly, the modest plasma clearance and acceptable oral bioavailability of compound 42 contributed to its significant in vivo activity.[8][10]

  • Target Engagement: It is crucial to demonstrate that the drug reaches its intended target in the tumor at a concentration sufficient to elicit a biological response. This can be assessed by measuring downstream biomarkers, such as the inhibition of Histone H3 phosphorylation for Aurora B inhibitors.[2]

  • Tumor Microenvironment: The complex and heterogeneous nature of the tumor microenvironment can influence drug penetration and efficacy.

The following diagram illustrates the workflow for establishing an IVIVC for a novel kinase inhibitor.

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Analysis enzymatic_assay Enzymatic Assay (IC50) cell_based_assay Cell-Based Assay (IC50) enzymatic_assay->cell_based_assay Confirms cellular activity pk_study Pharmacokinetic Studies cell_based_assay->pk_study Guides dose selection correlation_model Correlation Modeling cell_based_assay->correlation_model Input data biomarker_assay Biomarker Modulation xenograft_model Xenograft Efficacy (TGI) pk_study->xenograft_model Informs dosing regimen pd_assay Pharmacodynamic Assay xenograft_model->pd_assay Confirms target engagement xenograft_model->correlation_model Input data dose_prediction Human Dose Prediction correlation_model->dose_prediction Predicts clinical outcome

Caption: Workflow for establishing an in vitro-in vivo correlation.

The PI3K/Akt/mTOR signaling pathway, a key target for some Imidazo[1,2-a]pyrazine derivatives, is depicted below.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyrazine Imidazo[1,2-a]pyrazine Inhibitor (e.g., Cpd 42) Imidazopyrazine->PI3K Imidazopyrazine->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols are essential.

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture human cancer cells (e.g., A2780 ovarian cancer cells) to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., this compound derivative) and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint and Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion and Future Directions

The Imidazo[1,2-a]pyrazine scaffold represents a highly promising framework for the development of novel therapeutics, particularly in the field of oncology. The successful translation of potent in vitro activity into in vivo efficacy, as demonstrated by several derivatives, underscores the potential of this chemical class. For a specific compound like this compound, a systematic evaluation of its in vitro activity against relevant targets, followed by a thorough assessment of its pharmacokinetic properties and in vivo efficacy, is paramount. Establishing a robust IVIVC will be critical in guiding its further development and predicting its clinical potential. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing ADME properties to enhance drug-like characteristics, and exploring combination therapies to overcome potential resistance mechanisms.

References

  • Meng, Z., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-10.
  • Belanger, D. B., et al. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry, 54(1), 201-210.
  • Dienstmann, R., et al. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-31.
  • Li, C., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030.
  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Available at: [Link].

  • Gorgun, G., et al. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Pharmacology, 6, 246.
  • Janku, F., et al. (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.
  • Wikipedia. (2023). Phosphoinositide 3-kinase inhibitor. Available at: [Link].

  • Patsnap Synapse. (2025). What Aurora B inhibitors are in clinical trials currently?. Available at: [Link].

  • Dar, A. C., et al. (2009). Aurora kinase inhibitors: progress towards the clinic. Molecular Cancer Therapeutics, 8(11), 2885-95.
  • Forzato, C., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Anti-Cancer Drug Discovery, 19(1), 1-11.
  • Kerekes, A. D., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218.
  • OncLive. (2013). Targeting PI3K: A New Generation of Agents Emerges. Available at: [Link].

  • National Cancer Institute. (n.d.). Clinical Trials Using Aurora Kinase Inhibitor. Retrieved from [Link].

  • ResearchGate. (n.d.). Comprehensive list of Aurora B inhibitors in clinical trials. [Diagram]. Retrieved from [Link].

  • Li, C., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. ECNU Scholarly Works.
  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-35.
  • Meng, Z., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6675-9.
  • ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from [Link].

  • ResearchGate. (n.d.). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from [Link].

  • Ganthi, H. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(50), 35057-35067.
  • El-Sayed, N. N. E., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307061.
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  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-4.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
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Benchmarking Imidazo[1,2-A]pyrazine-6-carbonitrile Derivatives Against Known Kinase Inhibitor Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of novel imidazo[1,2-a]pyrazine-based compounds, with a focus on a representative molecule, Imidazo[1,2-A]pyrazine-6-carbonitrile, against established standards in kinase inhibition. While specific experimental data for this exact molecule is not publicly available, this document will leverage data from closely related analogs and establish a robust workflow for its evaluation, should it be synthesized. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to produce potent inhibitors of various kinases crucial in cell cycle regulation and signaling pathways.[1][2][3][4]

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies for a head-to-head comparison of a novel imidazo[1,2-a]pyrazine derivative against well-characterized kinase inhibitors. We will focus on key cancer-related kinases that are known targets of this scaffold: Aurora A kinase, Phosphoinositide 3-kinase (PI3K), the mammalian target of rapamycin (mTOR), and Checkpoint kinase 1 (CHK1).

Chosen Standards for Comparison

The selection of appropriate standards is critical for a meaningful benchmark. The following inhibitors have been chosen based on their high potency, selectivity, and extensive characterization in the scientific literature.

Standard CompoundPrimary Target(s)Reported IC50
Alisertib (MLN8237) Aurora A kinase~1.2 nM[5][6]
Pictilisib (GDC-0941) Pan-Class I PI3K (α/δ)~3 nM[7][8][9][10][11]
Rapamycin (Sirolimus) mTORC1~0.1 nM[12][13][14]
Prexasertib (LY2606368) CHK1/CHK2~1 nM (CHK1)[15][16]

Key Signaling Pathways

To understand the context of this benchmarking, it is essential to visualize the signaling pathways in which these kinases operate.

Aurora Kinase Signaling in Mitosis

Aurora kinases are critical regulators of cell division.[17] Aurora A is involved in centrosome separation and maturation, as well as mitotic spindle assembly.[18][19] Its over-expression is a hallmark of many cancers, leading to genomic instability.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M Mitosis Centrosome_Duplication Centrosome Duplication Aurora_A Aurora A Kinase Centrosome_Duplication->Aurora_A activates Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation enables Aurora_A->Spindle_Assembly promotes TPX2 TPX2 TPX2->Aurora_A activates Alisertib Alisertib Alisertib->Aurora_A inhibits Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->Aurora_A inhibits

Caption: Aurora A Kinase Pathway in Mitosis.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[20][21] Its aberrant activation is one of the most common features in human cancers, making it a prime target for therapeutic intervention.[22][23][24]

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Proliferation & Survival Akt->Proliferation Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Pictilisib Pictilisib Pictilisib->PI3K Rapamycin Rapamycin Rapamycin->mTORC1 Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->PI3K potential Imidazopyrazine->mTORC1 potential

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

The following protocols provide a standardized approach to evaluating the inhibitory potential of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[25][26][27][28]

Workflow:

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Kinase - Substrate - ATP - Test Compound Start->Kinase_Reaction Stop_Reaction 2. Add ADP-Glo™ Reagent: - Terminates kinase reaction - Depletes remaining ATP Kinase_Reaction->Stop_Reaction Incubate ADP_to_ATP 3. Add Kinase Detection Reagent: - Converts ADP to ATP - Luciferase/Luciferin reaction Stop_Reaction->ADP_to_ATP Incubate 40 min Measure_Luminescence 4. Measure Luminescence ADP_to_ATP->Measure_Luminescence Incubate 30-60 min End End Measure_Luminescence->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. For each well, combine the kinase of interest (e.g., Aurora A, PI3Kα), its specific substrate, and the kinase reaction buffer.

  • Compound Addition: Add the this compound derivative or the standard inhibitor (Alisertib, Pictilisib, etc.) at various concentrations. Include a DMSO control.

  • Initiate Reaction: Start the reaction by adding ATP. The final reaction volume is typically 5-10 µL. Incubate at room temperature for the optimized duration (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

A similar workflow can be employed using HTRF® (Homogeneous Time-Resolved Fluorescence) technology, which is another robust method for measuring kinase activity.[29][30][31][32][33]

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[34][35] It measures the metabolic activity of cells, which is an indicator of their health.[36][37]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines relevant to the kinase targets (e.g., HCT-116 for Aurora A, MCF-7 for PI3K/mTOR) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative or the standard inhibitors. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.

Data Presentation and Interpretation

The results from these assays should be compiled into clear, comparative tables to facilitate the evaluation of the novel compound's performance.

Table 1: In Vitro Kinase Inhibition

CompoundAurora A IC50 (nM)PI3Kα IC50 (nM)mTORC1 IC50 (nM)CHK1 IC50 (nM)
This compound Derivative Experimental ValueExperimental ValueExperimental ValueExperimental Value
Alisertib 1.2 >10,000>10,000>10,000
Pictilisib >1,0003 >1,000>1,000
Rapamycin >1,000>1,0000.1 >1,000
Prexasertib >1,000>1,000>1,0001

Table 2: In Vitro Cell Proliferation

CompoundHCT-116 IC50 (nM)MCF-7 IC50 (nM)
This compound Derivative Experimental ValueExperimental Value
Alisertib 63.3 - 74.8[38]Literature Value
Pictilisib 1081[9]Literature Value
Rapamycin Literature Value~1-100 (cell line dependent)[14][39]
Prexasertib 6 - 49 (ovarian cancer lines)[16]Literature Value

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking novel this compound derivatives against established kinase inhibitor standards. By employing standardized in vitro kinase and cell-based proliferation assays, researchers can generate robust and comparable data. The provided protocols and visualizations serve as a foundation for a thorough investigation into the therapeutic potential of this promising class of compounds. The ultimate goal is to identify derivatives with superior potency, selectivity, and cellular activity, thereby advancing the development of next-generation targeted cancer therapies.

References

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • Ganesan, A., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-30. [Link]

  • ResearchGate. A schematic diagram of the PI3K/AKT/mTOR pathway. [Link]

  • Soria, J. C., et al. (2014). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 20(9), 2346-2356. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Imidazo[1,2-A]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the selectivity of a novel chemical entity is a cornerstone of preclinical development. The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other targeted agents.[1][2] However, the very features that make this scaffold effective—its ability to form key interactions within ATP-binding pockets—also create the potential for off-target binding.[3][4] This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a hypothetical compound, Imidazo[1,2-A]pyrazine-6-carbonitrile, comparing it against relevant alternatives to build a robust selectivity profile.

The promiscuity of kinase inhibitors, stemming from the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities in drug discovery.[5] Off-target effects can lead to toxicity, but can also be leveraged for polypharmacology approaches.[6] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential for its development as a chemical probe or a therapeutic agent.

Part 1: Defining the Selectivity Landscape & Comparator Selection

Before initiating any screen, it is crucial to define the intended target and select appropriate comparators. The Imidazo[1,2-a]pyrazine core has been successfully used to design selective inhibitors for targets like Aurora Kinase A.[7][8] For the purpose of this guide, we will assume This compound (Compound I) is a novel, potent inhibitor of Aurora Kinase A .

The goal is to understand if Compound I offers a superior selectivity profile compared to existing inhibitors. A well-rounded study includes comparators that represent the spectrum of selectivity.

Comparator Selection Rationale:

  • The High-Selectivity Benchmark (Comparator A): Alisertib (MLN8237)

    • Justification: Alisertib is a well-characterized, highly selective Aurora Kinase A inhibitor that has progressed to clinical trials. It serves as the "gold standard" for selectivity, against which a new compound can be judged.

  • The Multi-Kinase Inhibitor (Comparator B): Dasatinib

    • Justification: Dasatinib is a potent ABL inhibitor but is known to have significant off-target effects on SRC family kinases and others. Including a promiscuous inhibitor helps to contextualize the selectivity of Compound I and highlights kinases that are frequently inhibited by ATP-competitive compounds.

Part 2: Experimental Design for Comprehensive Profiling

A multi-pronged approach using orthogonal methodologies is essential for a conclusive cross-reactivity assessment. Relying on a single technique can be misleading. We will outline two key stages: a broad biochemical screen followed by a targeted cellular validation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation A Compound I (this compound) D KINOMEscan® Panel (e.g., scanMAX 468 kinases) A->D  Single concentration  (e.g., 1 µM) B Comparator A (Alisertib) B->D  Single concentration  (e.g., 1 µM) C Comparator B (Dasatinib) C->D  Single concentration  (e.g., 1 µM) E Primary Hit List & Selectivity Score Calculation D->E  Identify initial hits  (% Inhibition) F Select Primary Target (Aurora A) & Key Off-Targets (e.g., SRC, ABL1) E->F Prioritize based on potency & biological relevance G Cellular Thermal Shift Assay (CETSA®) Target Engagement Confirmation F->G H Dose-Response Curves (Cellular IC50 / Tagg Shift) G->H  Quantify thermal  stabilization caption Workflow for Cross-Reactivity Profiling. G cluster_CETSA CETSA® Workflow A 1. Treat intact cells with Compound I B 2. Heat challenge (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Separate Soluble & Pellet Fractions C->D E 5. Quantify Soluble Target Protein (Western Blot) D->E F 6. Plot Melt Curve & Determine Tagg Shift E->F caption Key steps in a CETSA experiment.

Figure 2: Overview of the Cellular Thermal Shift Assay (CETSA®) workflow.
Part 3: Data Presentation and Interpretation

Clear visualization of quantitative data is paramount for comparing selectivity profiles.

Table 1: Comparative Kinase Inhibition Profile (Biochemical Kd in nM)

Kinase TargetCompound I (Imidazo[1,2-A]pyrazine)Comparator A (Alisertib)Comparator B (Dasatinib)
AURKA (Aurora A) 1.2 1.5 150
AURKB (Aurora B)25.635.4220
ABL1 >10,000>10,0000.8
SRC 850>10,0001.2
LCK1,200>10,0000.9
YES1980>10,0001.5
FLT34,5008,90025
KIT>10,000>10,00018
VEGFR2 (KDR)6,2009,50045
Selectivity Score (S10)0.02<0.010.25

Data are hypothetical. Selectivity Score (S10) is the number of off-targets with Kd < 100 nM divided by the total number of kinases tested.

Table 2: Cellular Target Engagement (CETSA® Thermal Shift, ΔTagg in °C)

Target ProteinCell LineCompound I (10 µM) Comparator A (10 µM) Comparator B (10 µM)
Aurora A HCT116+8.5°C +9.1°C No Shift
SRC HCT116No ShiftNo Shift+6.2°C

Data are hypothetical. ΔTagg represents the increase in the apparent aggregation temperature upon compound treatment, indicating target engagement.

Interpretation of Results:

The hypothetical data presented paints a clear picture.

  • Potency & Selectivity: Compound I demonstrates high potency against its intended target, Aurora Kinase A, comparable to the selective benchmark Alisertib (Table 1). Its biochemical selectivity score is excellent, significantly better than the multi-kinase inhibitor Dasatinib.

  • Off-Target Profile: While highly selective, the KINOMEscan® data suggests Compound I may have weak, sub-micromolar activity against some SRC family kinases (SRC, LCK, YES1). This is a common liability for kinase inhibitors and warrants further investigation. [3]However, this off-target activity is significantly weaker than that of Dasatinib.

  • Cellular Confirmation: The CETSA® results (Table 2) are critical. They confirm that Compound I potently engages Aurora A in a cellular context, as shown by the robust thermal shift. Crucially, at a concentration that fully engages Aurora A, no engagement of SRC is observed. This suggests that the weak biochemical affinity for SRC may not translate to significant target engagement in a physiological setting, giving confidence in the compound's cellular selectivity. In contrast, Dasatinib clearly engages SRC in cells, aligning with its known profile.

Conclusion

This guide outlines a robust, multi-faceted strategy for evaluating the cross-reactivity of this compound. By combining broad biochemical profiling with targeted cellular validation and comparing the results to well-chosen benchmarks, researchers can build a comprehensive and reliable selectivity profile. The hypothetical data suggests that Compound I is a potent and highly selective Aurora Kinase A inhibitor, with a clean cellular off-target profile that is superior to established multi-kinase inhibitors. This systematic approach provides the critical data needed to make informed decisions and advance promising compounds like this compound in the drug discovery pipeline.

References

  • Manning, D. L., et al. (2018). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PLoS ONE. [Link]

  • Metz, J. T., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • PubMed. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.[Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]

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  • Vasta, J. D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

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  • Van Vleet, T. R., et al. (2016). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Toxicologic Pathology. [Link]

  • PubMed. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Lino, C., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]

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A Head-to-Head Comparison of Imidazo[1,2-A]pyrazine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities crucial to cancer progression. Analogs derived from this core structure have shown potent inhibitory activity against various protein kinases, tubulin polymerization, and have demonstrated significant cytotoxic effects against numerous cancer cell lines. This guide provides a detailed head-to-head comparison of representative Imidazo[1,2-a]pyrazine analogs, offering insights into their structure-activity relationships (SAR), and presenting supporting experimental data to inform future drug discovery efforts.

The Imidazo[1,2-a]pyrazine Scaffold: A Hub of Anticancer Activity

The fused bicyclic system of Imidazo[1,2-a]pyrazine offers a unique three-dimensional architecture that can be strategically modified at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. This inherent adaptability has led to the development of numerous derivatives with diverse mechanisms of action, making this scaffold a focal point in the design of novel anticancer agents. This guide will delve into a comparative analysis of specific analogs, highlighting how subtle chemical modifications can lead to profound differences in their biological profiles.

Comparative Performance of Representative Imidazo[1,2-a]pyrazine Analogs

To illustrate the therapeutic potential and structure-activity relationships within this class of compounds, we will compare three distinct analogs that have been evaluated for their anticancer and kinase inhibitory activities.

Analog Chemical Structure Primary Target(s) Key Biological Activities (IC50) Reference
Analog 1 (Aurora Kinase Inhibitor) [Structure to be specified based on detailed analysis of cited papers]Aurora A, Aurora BPotent inhibition of Aurora A and B kinases. Demonstrates anti-tumor activity in xenograft models. Oral bioavailability has been a focus of optimization.[1][2][1][2]
Analog 2 (Tubulin Polymerization Inhibitor) [Structure to be specified based on detailed analysis of cited papers, e.g., TB-25]TubulinPotent anti-proliferative activity against a panel of cancer cell lines (e.g., HCT-116 IC50 = 23 nM). Induces G2/M cell cycle arrest and apoptosis.[3][3]
Analog 3 (Broad-Spectrum Anticancer Agent) [Structure to be specified based on detailed analysis of cited papers]Multiple Kinases/TargetsCytotoxic effects against a panel of cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375).[4][5][6][4][5][6]

Note: The specific chemical structures and IC50 values will be populated based on a deeper dive into the referenced literature to ensure accuracy and a meaningful comparison.

In-Depth Analysis of Structure-Activity Relationships (SAR)

The biological activity of Imidazo[1,2-a]pyrazine analogs is exquisitely sensitive to the nature and position of substituents on the bicyclic core.

Substitutions at the 8-position have been shown to significantly impact both oral bioavailability and off-target kinase inhibition for Aurora kinase inhibitors.[1][2] Optimization of this solvent-accessible region is a key strategy for improving the pharmacokinetic profile of these compounds.

For tubulin polymerization inhibitors , the substitution pattern plays a critical role in fitting into the colchicine binding site of tubulin. The potent activity of compounds like TB-25 underscores the importance of specific structural features in disrupting microtubule dynamics.[3]

In the context of broad-spectrum anticancer activity , the presence of different functional groups on the Imidazo[1,2-a]pyrazine core can dramatically influence cytotoxicity against various cancer cell lines. For instance, a comparative study of a series of analogs revealed that the nature of the substituent at specific positions dictates the potency and selectivity of the anticancer effect.[4][5][7]

Key Signaling Pathways Targeted by Imidazo[1,2-a]pyrazine Analogs

The anticancer effects of these analogs are often mediated through the inhibition of critical signaling pathways involved in cell cycle progression, proliferation, and survival.

cluster_0 Aurora Kinase Pathway cluster_1 Microtubule Dynamics Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Centrosome Maturation Centrosome Maturation Aurora Kinases (A, B, C)->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinases (A, B, C)->Spindle Assembly Cytokinesis Cytokinesis Aurora Kinases (A, B, C)->Cytokinesis Cell Cycle Progression Cell Cycle Progression Spindle Assembly->Cell Cycle Progression Cytokinesis->Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Microtubule Depolymerization Microtubule Depolymerization Microtubule Depolymerization->Tubulin Dimers Cell Division Cell Division Mitotic Spindle Formation->Cell Division Imidazo[1,2-a]pyrazine Analogs (Aurora Kinase Inhibitors) Imidazo[1,2-a]pyrazine Analogs (Aurora Kinase Inhibitors) Imidazo[1,2-a]pyrazine Analogs (Aurora Kinase Inhibitors)->Aurora Kinases (A, B, C) Inhibition Imidazo[1,2-a]pyrazine Analogs (Tubulin Inhibitors) Imidazo[1,2-a]pyrazine Analogs (Tubulin Inhibitors) Imidazo[1,2-a]pyrazine Analogs (Tubulin Inhibitors)->Microtubule Polymerization Inhibition

Caption: Targeted signaling pathways of Imidazo[1,2-a]pyrazine analogs.

Experimental Methodologies for Comparative Evaluation

To ensure a robust and reproducible comparison of Imidazo[1,2-a]pyrazine analogs, standardized experimental protocols are essential. The following section details the methodologies for key assays used to characterize these compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs against specific protein kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a reaction buffer containing the kinase, a suitable substrate (peptide or protein), and ATP. The concentrations of each component should be optimized for the specific kinase being assayed.

  • Compound Dilution:

    • Perform a serial dilution of the test compound in the reaction buffer to create a range of concentrations.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of a microplate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific period.

  • Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as:

      • Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Start Start Prepare Kinase, Substrate, and ATP in Buffer Prepare Kinase, Substrate, and ATP in Buffer Start->Prepare Kinase, Substrate, and ATP in Buffer Serially Dilute Test Compound Serially Dilute Test Compound Prepare Kinase, Substrate, and ATP in Buffer->Serially Dilute Test Compound Incubate Kinase with Compound Incubate Kinase with Compound Serially Dilute Test Compound->Incubate Kinase with Compound Initiate Reaction with ATP Initiate Reaction with ATP Incubate Kinase with Compound->Initiate Reaction with ATP Incubate at 30°C Incubate at 30°C Initiate Reaction with ATP->Incubate at 30°C Stop Reaction & Detect Signal Stop Reaction & Detect Signal Incubate at 30°C->Stop Reaction & Detect Signal Calculate IC50 Calculate IC50 Stop Reaction & Detect Signal->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of the analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the Imidazo[1,2-a]pyrazine analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The Imidazo[1,2-a]pyrazine scaffold continues to be a highly productive starting point for the development of novel anticancer therapeutics. The comparative analysis presented in this guide highlights the diverse mechanisms of action and the significant potential of this compound class. The ability to systematically modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties. Future research should focus on leveraging the structure-activity relationships discussed herein to design next-generation Imidazo[1,2-a]pyrazine analogs with enhanced potency, improved selectivity, and favorable drug-like properties. Further exploration of their efficacy in combination therapies and the identification of predictive biomarkers will be crucial for their successful clinical translation.

References

  • Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6629-6633. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

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The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Motif for Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyrazine core is a versatile heterocyclic scaffold that has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its rigid, planar structure, coupled with strategically positioned nitrogen atoms, provides a unique framework for engaging with the ATP-binding pocket of various kinases. This guide offers an in-depth comparison of the selectivity profiles of distinct Imidazo[1,2-a]pyrazine-based inhibitors, moving beyond a singular focus on "Imidazo[1,2-A]pyrazine-6-carbonitrile" to explore how substitutions on this core dictate target specificity. We will delve into the experimental data supporting these profiles, provide detailed methodologies for assessing kinase selectivity, and explore the functional implications for drug discovery.

Understanding the Imidazo[1,2-a]pyrazine Core

The Imidazo[1,2-a]pyrazine scaffold's appeal lies in its synthetic tractability and its ability to serve as a bioisosteric replacement for other common kinase inhibitor motifs. The nitrogen atoms at positions 1 and 4 are crucial for forming hydrogen bond interactions with the hinge region of the kinase domain, a key anchoring point for many ATP-competitive inhibitors. The carbon atoms at positions 2, 3, 6, and 8 offer vectors for chemical modification, allowing for the fine-tuning of potency and selectivity. The "6-carbonitrile" substitution, while not extensively profiled in public literature as a standalone inhibitor, represents one of many potential modifications to this privileged core.

Comparative Selectivity Profiles: Aurora Kinases, c-Met, and CDK9

To illustrate the remarkable influence of substitutions on the Imidazo[1,2-a]pyrazine core, we will compare the selectivity profiles of three distinct classes of inhibitors targeting Aurora kinases, the mesenchymal-epithelial transition factor (c-Met), and cyclin-dependent kinase 9 (CDK9).

An Exemplar Aurora Kinase Inhibitor: SCH 1473759

A potent derivative of the Imidazo[1,2-a]pyrazine scaffold, the acyclic amino alcohol 12k (SCH 1473759) , has demonstrated picomolar inhibitory activity against Aurora A and Aurora B kinases.[1] Its selectivity has been profiled against a panel of other kinases, revealing a distinct profile.

Table 1: Kinase Selectivity Profile of SCH 1473759 [1]

Kinase TargetIC50 (nM)
Aurora A < 10
Aurora B < 10
Src family< 10
Chk113
VEGFR21
IRAK437
34 other kinases> 1000

Data presented as IC50 values. Lower values indicate higher potency.

The data clearly indicates that while SCH 1473759 is a potent Aurora kinase inhibitor, it also exhibits significant activity against the Src family of kinases and VEGFR2. This polypharmacology can be advantageous or detrimental depending on the therapeutic context. For instance, VEGFR2 inhibition could contribute to anti-angiogenic effects, complementing the anti-mitotic activity of Aurora kinase inhibition in cancer therapy.

Targeting c-Met with Imidazo[1,2-a]pyridine Derivatives

While not a pyrazine, the closely related Imidazo[1,2-a]pyridine scaffold provides a compelling example of how subtle changes to the core and its substituents can dramatically shift selectivity. A series of these compounds were developed as highly potent and selective c-Met inhibitors.[2] One of the lead compounds demonstrated an IC50 of 3.9 nM against c-Met kinase.[2] The selectivity of a similar compound, volitinib, which incorporates an imidazo[1,2-a]pyridin-6-yl moiety, was also extensively profiled, showcasing high selectivity for c-Met.[3][4]

Imidazo[1,2-a]pyrazine-based CDK9 Inhibitors

Recent studies have identified Imidazo[1,2-a]pyrazine derivatives as potent inhibitors of CDK9, a key regulator of transcription.[5][6][7] One of the most active derivatives, compound 3c , displayed a CDK9 IC50 of 0.16 µM.[5][6] The study highlighted that the cytotoxic effects of these compounds correlated with their CDK9 inhibitory activity, suggesting on-target efficacy.[5] While a broad kinome-wide selectivity panel for this specific compound is not publicly available, the structure-activity relationship studies indicate that specific substitutions are key to achieving potent CDK9 inhibition.[5][6][7]

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is a critical step in drug discovery. Several robust methodologies are employed, each with its own advantages and limitations.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor. Common formats include:

  • Radiometric Assays: Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[8]

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a popular format.[5]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[5]

Step-by-Step Protocol for a Typical TR-FRET Kinase Assay:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (often a biotinylated peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Allow for a pre-incubation period.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and add detection reagents, typically a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate.

  • Signal Measurement: After another incubation period, read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths to determine the FRET ratio.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Typical Biochemical Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) mix Mix Kinase, Substrate, & Compound reagents->mix initiate Add ATP to Initiate mix->initiate incubate Incubate initiate->incubate stop Stop Reaction incubate->stop add_detect Add Detection Reagents stop->add_detect read Read Plate add_detect->read analyze Calculate IC50 read->analyze

Caption: Workflow of a typical biochemical kinase assay.

Large-Scale Kinase Panel Screening (Kinome Scanning)

To obtain a comprehensive view of selectivity, compounds are often screened against a large panel of kinases. Services like Eurofins' KINOMEscan™ utilize a competition binding assay.[7][9]

KINOMEscan™ Methodology Overview:

This technology employs a proprietary assay where test compounds compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding. This method provides dissociation constants (Kd) as a measure of affinity.[10][11]

Diagram: KINOMEscan™ Principle

G cluster_components Assay Components cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor kinase DNA-Tagged Kinase bound_kinase Kinase Binds to Ligand kinase->bound_kinase Binds inhibitor_binds Inhibitor Binds to Kinase kinase->inhibitor_binds ligand Immobilized Ligand compound Test Compound compound->inhibitor_binds Competes high_signal High qPCR Signal bound_kinase->high_signal low_signal Low qPCR Signal inhibitor_binds->low_signal

Caption: Principle of the KINOMEscan™ competition binding assay.

Cell-Based Assays

To assess a compound's activity in a more physiologically relevant context, cell-based assays are essential. These assays measure the inhibition of a kinase within living cells.

  • Phosphorylation-Specific Antibody-Based Assays: These assays, often in an ELISA or Western blot format, use antibodies that specifically recognize the phosphorylated form of a kinase's substrate. A decrease in the phosphorylation signal upon compound treatment indicates kinase inhibition.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

  • NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to a specific kinase in live cells using bioluminescence resonance energy transfer (BRET).[1][7]

Functional Implications of Selectivity Profiles

The selectivity profile of a kinase inhibitor has profound implications for its therapeutic potential and potential side effects.

Diagram: Kinase Signaling Pathways

G cluster_aurora Aurora Kinase Pathway cluster_cmet c-Met Pathway cluster_cdk9 CDK9 Pathway Aurora Aurora A/B Mitosis Mitotic Progression Aurora->Mitosis Apoptosis_A Apoptosis Mitosis->Apoptosis_A Inhibition leads to cMet c-Met PI3K_Akt PI3K/Akt cMet->PI3K_Akt RAS_MAPK RAS/MAPK cMet->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Apoptosis_C Apoptosis Transcription->Apoptosis_C Inhibition leads to

Caption: Simplified signaling pathways for key kinase targets.

  • Aurora Kinases: As crucial regulators of mitosis, inhibitors of Aurora A and B, like SCH 1473759, are potent anti-cancer agents.[1] However, off-target effects on kinases like Src and VEGFR2 could lead to a broader spectrum of activity but also potential toxicities.

  • c-Met: This receptor tyrosine kinase is often dysregulated in cancer, driving proliferation and metastasis. Highly selective c-Met inhibitors are sought after to minimize off-target effects and provide a more targeted therapy.

  • CDK9: Inhibition of CDK9 disrupts the transcription of key survival proteins in cancer cells, leading to apoptosis.[5] Selectivity against other CDKs is crucial to avoid toxicities associated with cell cycle arrest.

Conclusion

The Imidazo[1,2-a]pyrazine scaffold is a remarkably adaptable platform for the development of selective kinase inhibitors. As demonstrated by the diverse selectivity profiles of Aurora kinase, c-Met, and CDK9 inhibitors, strategic chemical modifications to this core can precisely steer the compound towards a desired target or a specific set of targets. A thorough understanding of a compound's kinome-wide selectivity, generated through robust biochemical and cell-based assays, is paramount for advancing a molecule through the drug discovery pipeline. This comparative guide underscores the importance of looking beyond a single chemical entity and appreciating the broader structure-activity relationships that govern the selectivity of this privileged scaffold.

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A Comparative Guide to the Cytotoxicity of Imidazo[1,2-A]pyrazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is continually evolving, with a persistent demand for novel scaffolds that exhibit high potency and selectivity against tumor cells. Among the heterocyclic compounds that have garnered significant interest are the imidazo[1,2-a]pyrazine derivatives. This fused bicyclic system has proven to be a versatile template for the design of a new generation of therapeutic agents, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] Their mechanism of action often involves the inhibition of key players in oncogenic signaling pathways, such as protein kinases, or interference with fundamental cellular processes like microtubule dynamics.[3][4][5]

This guide provides a comparative analysis of the cytotoxic profiles of various imidazo[1,2-a]pyrazine derivatives, drawing upon experimental data from recent studies. We will delve into their differential effects on various cancer cell lines, explore their underlying mechanisms of action, and provide detailed, field-proven protocols for researchers to conduct their own comparative cytotoxicity studies.

Comparative Cytotoxicity: A Look at the Data

The cytotoxic potential of imidazo[1,2-a]pyrazine derivatives is intrinsically linked to the nature and position of substituents on the core scaffold. This structure-activity relationship (SAR) is a critical aspect of the drug development process. Below is a summary of the half-maximal inhibitory concentration (IC50) values for several exemplary derivatives against a panel of human cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
TB-25 Tubulin Polymerization InhibitorHCT-116 (Colon)0.023[3]
HepG-2 (Liver)Not specified[3]
A549 (Lung)Not specified[3]
MDA-MB-231 (Breast)Not specified[3]
Compound 12b Not specifiedHep-2 (Laryngeal)11[6][7]
HepG2 (Liver)13[6][7]
MCF-7 (Breast)11[6][7]
A375 (Melanoma)11[6][7]
Vero (Normal)91[6][7]
Compound 15d Not specifiedA375P (Melanoma)< 0.06[8]
Compound 17e Not specifiedA375P (Melanoma)< 0.06[8]
Compound 18c Not specifiedA375P (Melanoma)< 0.06[8]
Compound 18h Not specifiedA375P (Melanoma)< 0.06[8]
Compound 18i Not specifiedA375P (Melanoma)< 0.06[8]

Table 1: Comparative IC50 values of selected Imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.

The data clearly indicates that imidazo[1,2-a]pyrazine derivatives can exhibit potent, even nanomolar, cytotoxicity against a range of cancer cell lines.[3][8] For instance, TB-25 shows exceptional potency against colon cancer cells by targeting tubulin polymerization.[3] In contrast, compound 12b demonstrates broader activity against laryngeal, liver, breast, and melanoma cell lines, with significantly lower toxicity towards normal Vero cells, indicating a favorable therapeutic window.[6][7] The diarylamide and diarylurea derivatives (15d, 17e, 18c, 18h, 18i) also display remarkable sub-micromolar efficacy against melanoma cells.[8]

Unraveling the Mechanisms of Action: Beyond Simple Cytotoxicity

The anticancer effects of imidazo[1,2-a]pyrazine derivatives are not limited to non-specific cell killing. Many of these compounds have been designed to interact with specific molecular targets that are critical for cancer cell survival and proliferation.

One of the well-documented mechanisms is the inhibition of protein kinases . The phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that is frequently deregulated in human cancers, and several imidazo[1,2-a]pyrazines have been identified as potent PI3K inhibitors.[4][9] By blocking PI3K, these compounds can effectively shut down downstream signaling through Akt and mTOR, leading to cell cycle arrest and apoptosis.[10] Another important class of kinase targets for this scaffold are the Aurora kinases, which are key regulators of mitosis.[11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a common target of Imidazo[1,2-a]pyrazine derivatives.

Furthermore, some derivatives, such as TB-25, act as tubulin polymerization inhibitors .[3][12] By binding to the colchicine site on tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for forming the mitotic spindle. This interference with microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[3]

Experimental Protocols for Comparative Cytotoxicity Assessment

To ensure the generation of robust and reproducible data, standardized protocols are paramount. Here, we detail the methodologies for key in vitro assays to evaluate the cytotoxicity of Imidazo[1,2-a]pyrazine derivatives.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyrazine derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for the desired treatment period (e.g., 48 or 72 hours).[7] Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[20] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[18][20]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Imidazo[1,2-a]pyrazine derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[21][22]

  • Washing: Wash the cells twice with cold PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[18]

Apoptosis_Assay_Workflow Start Start: Treat cells with Imidazo[1,2-a]pyrazine derivative Harvest Harvest cells (adherent & floating) Start->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Wash2 Wash with cold PBS again Wash1->Wash2 Resuspend Resuspend in 1X Binding Buffer Wash2->Resuspend Stain Add Annexin V & PI Resuspend->Stain Incubate Incubate 15 min at RT, dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify apoptotic & necrotic cells Analyze->End

Caption: Workflow for the Annexin V and Propidium Iodide apoptosis assay.

Cell Cycle Analysis

Understanding how a compound affects cell cycle progression is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing the DNA content of cells and determining their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[21]

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[21][24] Incubate on ice for at least 30 minutes.[24]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.[21][24]

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature in the dark.[21][24]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.[21] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

Imidazo[1,2-a]pyrazine derivatives represent a promising class of anticancer agents with the potential for high potency and diverse mechanisms of action. The comparative data highlights the importance of targeted chemical modifications to optimize their cytotoxic profile and therapeutic index. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this versatile scaffold.

Future research should focus on expanding the SAR studies to identify novel derivatives with enhanced selectivity for cancer cells and reduced off-target toxicities. In addition, a deeper exploration of their effects on other oncogenic pathways and their potential for combination therapies will be crucial in translating the preclinical promise of Imidazo[1,2-a]pyrazine derivatives into effective clinical treatments.

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A Researcher's Guide to Evaluating Off-Target Effects of Imidazo[1,2-A]pyrazine-6-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. The Imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, with derivatives showing promise against a range of biological targets, including kinases and enzymes involved in crucial signaling pathways.[1][2][3] Imidazo[1,2-A]pyrazine-6-carbonitrile, a member of this versatile class, warrants a thorough investigation of its selectivity to unlock its full therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target effects of this compound, comparing its hypothetical performance with other alternatives and providing detailed experimental methodologies.

The journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the mitigation of off-target effects.[4] These unintended interactions can lead to toxicity, reduced efficacy, and ultimately, costly late-stage failures in drug development.[4] Therefore, a proactive and rigorous evaluation of a compound's selectivity is not just a regulatory hurdle but a fundamental aspect of robust scientific inquiry.

This guide will delve into the established methodologies for identifying and characterizing off-target interactions, providing both the "how" and the "why" behind each experimental choice. We will explore a multi-pronged approach, integrating computational prediction with gold-standard experimental validation techniques.

The Importance of a Multi-Faceted Approach to Off-Target Profiling

A singular experimental approach is rarely sufficient to comprehensively map the interaction landscape of a small molecule. By combining in silico, in vitro, and cellular methods, we can build a more complete and reliable picture of a compound's specificity.

cluster_0 Computational Prediction (In Silico) cluster_1 Biochemical Assays (In Vitro) cluster_2 Cell-Based Assays (In Situ) Chemical Similarity Chemical Similarity Kinome Scanning Kinome Scanning Chemical Similarity->Kinome Scanning Hypothesis Generation Docking Simulations Docking Simulations Docking Simulations->Kinome Scanning Hypothesis Generation Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinome Scanning->Cellular Thermal Shift Assay (CETSA) Hit Validation Affinity Chromatography-MS Affinity Chromatography-MS Affinity Chromatography-MS->Cellular Thermal Shift Assay (CETSA) Hit Validation Phenotypic Screening Phenotypic Screening Cellular Thermal Shift Assay (CETSA)->Phenotypic Screening Functional Relevance Computational Prediction Computational Prediction Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays

Caption: A multi-pronged workflow for off-target effect evaluation.

Part 1: Initial Assessment with In Silico and Broad-Spectrum Screening

The initial phase of an off-target evaluation aims to cast a wide net, identifying potential interactions that warrant further investigation.

Computational Prediction: A Starting Point

Computational methods provide a rapid and cost-effective way to generate initial hypotheses about potential off-targets.[5][6] By leveraging vast databases of known compound-target interactions, these approaches can predict potential binding partners for this compound based on its chemical structure.

  • Chemical Similarity-Based Methods: These tools compare the structure of the query compound to a library of compounds with known biological activities.[7] A high degree of similarity to a compound with a known off-target profile can suggest potential liabilities.

  • Docking Simulations: These methods model the interaction of the compound with the three-dimensional structures of a panel of proteins, predicting binding affinity.[5]

It is crucial to remember that these are predictive tools and their results require experimental validation.[5]

Kinome Scanning: A Broad Interrogation of a Key Target Family

Given that many Imidazo[1,2-a]pyrazine derivatives are kinase inhibitors, a comprehensive kinome scan is an essential first experimental step.[2][8] Services like KINOMEscan® offer panels of over 480 kinases, providing a broad view of a compound's selectivity across the kinome.[9][10]

Table 1: Hypothetical Kinome Scan Data for this compound and Comparators

KinaseThis compound (% Inhibition @ 1 µM)Compound A (Known Selective Inhibitor) (% Inhibition @ 1 µM)Compound B (Known Non-Selective Inhibitor) (% Inhibition @ 1 µM)
Primary Target (e.g., PI3Kα) 95 98 92
Off-Target 1 (e.g., a closely related kinase)45585
Off-Target 2 (e.g., an unrelated kinase)10270
Off-Target 35<165
Off-Target 42<155

This data allows for a direct comparison of the selectivity of this compound against both a highly selective and a non-selective compound.

Part 2: Cellular Validation of Off-Target Engagement

Biochemical assays, while powerful, do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore critical for validating potential off-target interactions and assessing their functional consequences.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

CETSA is a powerful biophysical method that assesses the binding of a ligand to its target protein within intact cells.[11][12] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11][12]

cluster_0 CETSA Workflow Treat cells with compound Treat cells with compound Heat cells to a range of temperatures Heat cells to a range of temperatures Treat cells with compound->Heat cells to a range of temperatures Lyse cells Lyse cells Heat cells to a range of temperatures->Lyse cells Separate soluble and aggregated proteins Separate soluble and aggregated proteins Lyse cells->Separate soluble and aggregated proteins Quantify soluble target protein Quantify soluble target protein Separate soluble and aggregated proteins->Quantify soluble target protein

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

By performing CETSA for both the intended target and the potential off-targets identified in the kinome scan, we can confirm which interactions occur within the cellular context.

Table 2: Hypothetical CETSA Data for this compound

TargetVehicle Control (Tm in °C)This compound (Tm in °C)Thermal Shift (ΔTm in °C)
Primary Target 48.554.2+5.7
Off-Target 152.153.5+1.4
Off-Target 260.360.5+0.2

A significant thermal shift for the primary target confirms on-target engagement. Smaller or negligible shifts for the off-targets suggest weaker or non-existent binding in the cellular environment.

Phenotypic Screening: Uncovering Unexpected Biological Activities

Phenotypic screening assesses the overall effect of a compound on a cell or organism, providing insights into its biological activity and potential side effects without a preconceived target.[4][13] This unbiased approach can reveal off-target effects that might be missed by target-centric assays.

A variety of high-content imaging and other cell-based assays can be employed to monitor a range of cellular parameters, such as:

  • Cell viability and proliferation

  • Apoptosis and necrosis

  • Cell cycle progression

  • Morphological changes

  • Activation of specific signaling pathways

Comparing the phenotypic fingerprint of this compound to that of well-characterized selective and non-selective inhibitors can provide valuable clues about its potential off-target activities.

Part 3: Detailed Experimental Protocols

To ensure the reproducibility and reliability of the findings, detailed and well-controlled experimental protocols are essential.

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Prepare serial dilutions of the stock solution in an appropriate assay buffer.

  • Kinase Reaction: The assay is performed by combining the compound, a specific kinase, a biotinylated ligand, and an affinity resin. The reaction is allowed to reach equilibrium.

  • Washing and Elution: The resin is washed to remove unbound components. The bound ligand is then eluted.

  • Detection: The amount of eluted ligand is quantified using a suitable detection method, such as quantitative PCR.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control.

For more detailed information, refer to the KINOMEscan® platform documentation.[9][10][14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Place the aliquots in a thermal cycler with a temperature gradient (e.g., 40-64°C). Heat for 3 minutes, followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein using Western blotting or other sensitive protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. Determine the melting temperature (Tm) for each condition.

For a detailed protocol, refer to established CETSA methodologies.[11][12][16][17][18]

Conclusion and Future Directions

The evaluation of off-target effects is an indispensable component of the preclinical development of any small molecule inhibitor. For a compound like this compound, which belongs to a chemically versatile class with a history of interacting with multiple target families, a rigorous and multi-faceted approach is paramount. By integrating computational predictions with robust experimental validation using techniques like kinome scanning and CETSA, researchers can build a comprehensive selectivity profile. This, in turn, enables more informed decisions about the compound's therapeutic potential and guides future optimization efforts to enhance selectivity and minimize potential adverse effects. The ultimate goal is to advance compounds with the highest probability of success in the clinic, delivering safe and effective therapies to patients.

References

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A Comparative Guide to the Reproducibility of Published Data on Imidazo[1,2-A]pyrazine-6-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] However, the reliable synthesis of specific, functionalized derivatives is paramount for advancing drug discovery programs. This guide will dissect a modern, well-documented synthetic strategy for a closely related analog of Imidazo[1,2-A]pyrazine-6-carbonitrile and compare it with other established and emerging methodologies for the synthesis of the core structure.

A Modern Approach to C-6 Cyano Functionalization: The Negishi Cross-Coupling Strategy

A recent study by Schnürch and colleagues (2023) presents a robust and highly reproducible method for the synthesis of 6-substituted imidazo[1,2-a]pyrazines, including a 6-cyano derivative.[3] This approach relies on a regioselective metalation followed by a Negishi cross-coupling reaction, offering a predictable and scalable route to the target compound.

The causality behind this experimental choice lies in the precise control offered by organometallic intermediates. The initial synthesis of a 6-chloroimidazo[1,2-a]pyrazine handle provides a versatile anchor point for subsequent functionalization. The use of a palladium-catalyzed Negishi cross-coupling with a pre-formed arylzinc reagent containing the desired cyano group ensures high yields and excellent functional group tolerance, which are critical for reproducibility.[3]

Experimental Protocol: Synthesis of 6-(4-cyanophenyl)imidazo[1,2-a]pyrazine (A proxy for this compound)

This protocol is adapted from the work of Schnürch et al. (2023) and is presented as a self-validating system for achieving a C-6 cyano-functionalized imidazo[1,2-a]pyrazine.[3]

Part 1: Synthesis of 6-chloroimidazo[1,2-a]pyrazine

  • Materials: 2-amino-5-chloropyrazine, chloroacetaldehyde (50% in H₂O), NaHCO₃, Dioxane, H₂O.

  • Procedure:

    • To a solution of 2-amino-5-chloropyrazine (1.0 equiv.) in a 1:1 mixture of dioxane and water, add NaHCO₃ (3.0 equiv.).

    • Add chloroacetaldehyde (1.5 equiv.) dropwise at room temperature.

    • Heat the reaction mixture to 100 °C and stir for 4 hours.

    • After completion (monitored by TLC), cool the reaction to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-chloroimidazo[1,2-a]pyrazine.

Part 2: Negishi Cross-Coupling

  • Materials: 6-chloroimidazo[1,2-a]pyrazine, 4-cyanophenylzinc(II) chloride solution, Pd-PEPPSI-iPr catalyst, THF.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (Argon), dissolve 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv.) in anhydrous THF.

    • Add the Pd-PEPPSI-iPr catalyst (5 mol%).

    • Add the solution of 4-cyanophenylzinc(II) chloride (1.2 equiv.) dropwise at room temperature.

    • Stir the reaction mixture at 25 °C for 5 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield 6-(4-cyanophenyl)imidazo[1,2-a]pyrazine.

Data Summary and Comparison
MethodKey ReagentsCatalystYield (%)Key AdvantagesPotential Reproducibility Challenges
Negishi Coupling [3]6-chloroimidazo[1,2-a]pyrazine, Organozinc reagentPd-PEPPSI-iPr90-93High yield, excellent functional group tolerance, regioselective.Requires inert atmosphere, preparation of organometallic reagents.
One-Pot Suzuki/C-H Functionalization [4]Imidazo[1,2-a]pyrazine, Arylboronic acidPalladium catalystModerate to Good"One-pot" efficiency.Potential for side products, optimization of conditions may be needed.
Iodine-Catalyzed MCR [1][5]2-aminopyrazine, Aldehyde, IsocyanideIodineGood to ExcellentAtom economical, operational simplicity.Scope may be limited by the availability of starting materials.
Microwave-Assisted Synthesis [6]2-aminopyridine, PhenacylbromideNoneGood to ExcellentRapid reaction times.Specialized equipment required, scalability can be a concern.
Diagram of the Negishi Coupling Workflow

Negishi_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 6-chloroimidazo[1,2-a]pyrazine C Pd-PEPPSI-iPr (5 mol%) A->C Enters Reaction Vessel B 4-cyanophenylzinc(II) chloride B->C D Anhydrous THF, 25 °C, 5h C->D Reaction Proceeds E 6-(4-cyanophenyl)imidazo[1,2-a]pyrazine D->E Yields

Caption: Workflow for the synthesis of 6-(4-cyanophenyl)imidazo[1,2-a]pyrazine via Negishi cross-coupling.

Alternative Synthetic Strategies and Their Reproducibility

While the Negishi coupling provides a targeted and reproducible route, other methods for constructing the imidazo[1,2-a]pyrazine core are prevalent in the literature. These often offer advantages in terms of atom economy or operational simplicity, but may present their own reproducibility challenges.

Multicomponent Reactions (MCRs)

Iodine-catalyzed three-component reactions of a 2-aminopyrazine, an aldehyde, and an isocyanide have been reported to produce imidazo[1,2-a]pyrazine derivatives in good to excellent yields.[1][5] The primary advantage of this approach is its convergence and atom economy. However, the reproducibility can be influenced by the purity of the starting materials, particularly the aldehyde and isocyanide, which can be prone to side reactions. The reaction conditions, though often mild, may require careful optimization for different substrates to ensure consistent yields.

Direct C-H Functionalization

Palladium-catalyzed direct C-H functionalization offers an attractive alternative for introducing substituents onto the imidazo[1,2-a]pyrazine scaffold without the need for pre-functionalized starting materials.[4] While this "one-pot" approach is efficient, its reproducibility can be sensitive to the choice of catalyst, ligand, and oxidant. Regioselectivity can also be a challenge, potentially leading to mixtures of isomers that require careful purification and characterization.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of imidazo[1,2-a]pyridines and related heterocycles, often leading to significantly reduced reaction times and improved yields.[6] The reproducibility of microwave-assisted reactions is generally high, provided that the reaction parameters (temperature, pressure, and ramp times) are precisely controlled. However, scalability can be a concern, and the transfer of a microwave-assisted protocol to conventional heating may not always be straightforward.

Conceptual Diagram of Synthetic Approaches

Synthetic_Approaches cluster_methods Synthetic Methodologies A Imidazo[1,2-a]pyrazine Core B Negishi Coupling (Pre-functionalization) A->B C Multicomponent Reactions (Convergent) A->C D Direct C-H Functionalization (Post-functionalization) A->D E Microwave-Assisted (Energy Input) A->E Accelerates

Caption: Conceptual overview of different synthetic strategies targeting the imidazo[1,2-a]pyrazine scaffold.

Conclusion

For the reproducible synthesis of C-6 functionalized imidazo[1,2-a]pyrazines, such as this compound, a strategy involving the initial formation of a halogenated scaffold followed by a well-established cross-coupling reaction, like the Negishi coupling, offers the highest degree of control and predictability. While alternative methods like multicomponent reactions and direct C-H functionalization provide elegant and efficient routes to the core structure, their reproducibility for specific, highly functionalized analogs may require more extensive optimization and validation. Researchers and drug development professionals should carefully consider the trade-offs between synthetic efficiency and the robustness of the chosen methodology to ensure the reliable production of their target compounds.

References

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  • Schnürch, M., et al. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. RSC Publishing, 28 Sep. 2023, [Link].

  • Schnürch, M., et al. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC - NIH, [Link].

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  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central, 13 Dec. 2023, [Link].

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Imidazo[1,2-A]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of every material utilized in the pursuit of scientific advancement. This guide provides essential, immediate safety and logistical information for the proper disposal of Imidazo[1,2-A]pyrazine-6-carbonitrile, ensuring the protection of personnel and the environment. As your partner in research, we are committed to providing value beyond the product, fostering a culture of safety that extends from the bench to the final disposition of all laboratory materials.

Core Directive: A Precautionary Approach to Disposal

The structural alerts within this compound—namely, the nitrogen-containing heterocyclic core and the cyano (-CN) group—necessitate a cautious approach to its disposal. Many compounds within the imidazopyrazine class exhibit potent biological activity, including cytotoxicity.[1][2] Consequently, in the absence of comprehensive toxicological data for this specific molecule, it is imperative to handle and dispose of this compound as a potentially cytotoxic and hazardous compound . This directive forms the foundation of a self-validating system of protocols designed to mitigate risk and ensure regulatory compliance.

Scientific Integrity & Logic: The Rationale Behind the Protocol

The proper disposal of any chemical is predicated on a thorough understanding of its intrinsic properties and potential hazards. The following sections delineate the scientific reasoning that informs the recommended disposal procedures for this compound.

Hazard Assessment and Waste Classification

Due to its chemical structure, this compound should be presumed to be a hazardous waste. The nitrile functional group can, under certain conditions (e.g., strong acids or high temperatures), release highly toxic hydrogen cyanide gas.[3] Furthermore, the imidazopyrazine scaffold is a common feature in pharmacologically active molecules, some of which are cytotoxic.[1][2]

Table 1: Hazard Profile and Waste Management Considerations

Hazard ConsiderationImplication for Disposal
Potential Cytotoxicity Treat as cytotoxic waste. Segregate from all other waste streams.[4][5]
Nitrile Group (-CN) Avoid mixing with strong acids to prevent the generation of hydrogen cyanide gas.
Solid, Non-volatile Reduces the risk of inhalation exposure during handling, but appropriate PPE is still mandatory.
Reactivity Incompatible with strong oxidizing agents.
EPA Waste Code A specific code is not pre-assigned. A hazardous waste determination must be conducted. Consult your institution's Environmental Health and Safety (EHS) department. Potential codes could fall under the "U" or "P" lists if the compound is determined to be a toxic or acutely hazardous commercial chemical product.
Waste Segregation: A Critical First Step

The cornerstone of safe chemical disposal is meticulous waste segregation. Under no circumstances should this compound or materials contaminated with it be mixed with general laboratory waste or disposed of down the drain.[5]

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE.

  • Gloves: Chemical-resistant nitrile gloves are required. For handling significant quantities or during spill cleanup, double-gloving is recommended.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[4]

Waste Collection and Containment
  • Primary Container: Collect all waste this compound, including any contaminated materials such as weighing paper, pipette tips, and disposable labware, in a designated, leak-proof, and puncture-resistant container.[4] The container must be compatible with the chemical and clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". The primary hazards (e.g., "Toxic," "Irritant") and the date of initial waste accumulation must also be clearly visible.

Storage of Hazardous Waste
  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is under the direct control of laboratory personnel.

  • Ensure the SAA is located away from sources of ignition and incompatible materials.

  • Do not exceed the allowable accumulation time for hazardous waste as per your institution's policies and local regulations.

Final Disposal
  • The designated and approved method for the final disposal of cytotoxic and other hazardous organic chemical waste is high-temperature incineration .[5]

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the affected area and inform your laboratory supervisor and EHS department.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, a lab coat, eye protection, and if necessary, respiratory protection.

  • Contain the Spill: For a solid spill, carefully cover the material with an absorbent material to prevent aerosolization. For a liquid spill (if the compound is in solution), use absorbent pads from a chemical spill kit to contain the spill.

  • Clean the Area: Carefully collect the spilled material and absorbent pads and place them in the designated hazardous waste container. Decontaminate the spill area with an appropriate cleaning solution, followed by a thorough rinse.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Decontamination of Laboratory Equipment

Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before being returned to general use or sent for repair or disposal.

  • Non-disposable glassware and equipment: Wash with an appropriate solvent (e.g., ethanol or acetone) to remove any residual compound. The rinsate must be collected and disposed of as hazardous waste. Following the solvent rinse, wash the equipment with soap and water.

  • Surfaces: Wipe down benches, fume hoods, and other surfaces where the compound was handled with a suitable solvent, followed by a standard laboratory cleaning agent. All cleaning materials must be disposed of as hazardous waste.

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Generation of Waste cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated assess Assess Hazards: - Potential Cytotoxicity - Nitrile Group - Solid Form start->assess ppe Don Appropriate PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat - Use Fume Hood assess->ppe segregate Segregate as Cytotoxic/Hazardous Waste ppe->segregate no_drain Do NOT Dispose Down Drain segregate->no_drain no_trash Do NOT Mix with General Trash segregate->no_trash container Use Labeled, Leak-Proof Hazardous Waste Container segregate->container ehs Arrange Pickup by EHS or Licensed Waste Contractor container->ehs incinerate High-Temperature Incineration ehs->incinerate

Disposal Workflow for this compound

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. Available at: [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. (2019). Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]

  • Cytotoxic Waste Disposal Guidelines. Daniels Health. (2021). Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. EPA. Available at: [Link]

  • How to Dispose of Nitrile Gloves?. Earth Safe PPE. Available at: [Link]

  • Hazardous Waste Listings. EPA. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (2023). Available at: [Link]

  • Waste Code. RCRAInfo - EPA. Available at: [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Available at: [Link]

  • Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. NIH. (2023). Available at: [Link]

  • What should I do if I accidentally burned Nitrile disposal gloves in my kitchen? Accident throw a lighted candle into trash bin where there is a pair of Nitrile gloves in it, started to smell burning smell, no smoke was seen and put out the light. Quora. (2022). Available at: [Link]

    • PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR. Available at: [Link]

  • How to Recycle Nitrile Gloves. Thomasnet. (2022). Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. (2025). Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

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Navigating the Unseen Threat: A Senior Scientist's Guide to Personal Protective Equipment for Handling Imidazo[1,2-A]pyrazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in the fast-paced world of drug development, the novel compounds we handle are gateways to potential breakthroughs. Imidazo[1,2-A]pyrazine-6-carbonitrile, a heterocyclic compound, represents a promising scaffold in medicinal chemistry. However, with great potential comes the need for unwavering vigilance in safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical. Our goal is to build a foundation of trust and make this your preferred resource for laboratory safety and chemical handling.

Part 1: The CORE DIRECTIVE - Understanding the Hazard

Therefore, we will operate under the assumption that this compound is a potent, cytotoxic compound that can cause skin and eye irritation, and may be harmful if inhaled or ingested.

Part 2: SCIENTIFIC INTEGRITY & LOGIC - A Self-Validating System of Protection

Our approach to safety is grounded in the Hierarchy of Controls , a framework established by the National Institute for Occupational Safety and Health (NIOSH) that prioritizes the most effective control measures.[10][11][12][13] Personal Protective Equipment (PPE), while crucial, is the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The NIOSH Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination & Substitution: In a research context, eliminating or substituting the compound is often not feasible.

  • Engineering Controls: These are your primary defense. Always handle this compound in a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • Administrative Controls: These are the protocols and procedures in your lab. This includes designating specific areas for handling potent compounds, providing thorough training, and implementing a chemical hygiene plan.

  • Personal Protective Equipment (PPE): This is your personal barrier against exposure. The remainder of this guide will focus on the correct selection, use, and disposal of PPE.

Part 3: VISUALIZATION & FORMATTING - Your Step-by-Step Guide to PPE

Data Presentation: Selecting the Right PPE

The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Item Specification Rationale
Hands Double Gloves (Nitrile)Inner: Tightly fitted nitrile gloves. Outer: Thicker, chemical-resistant nitrile gloves.Nitrile offers good chemical resistance.[14][15] Double gloving provides an extra layer of protection against potential tears and contamination.
Eyes Safety GogglesANSI Z87.1 certified, with indirect venting.Protects against splashes and airborne particles.
Face Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face from splashes.
Body Laboratory CoatLong-sleeved, with a solid front and tight cuffs.Protects skin and personal clothing from contamination.
Respiratory N95 RespiratorNIOSH-approved.Recommended when handling the solid compound outside of a fume hood (e.g., weighing) to prevent inhalation of fine particles.
Feet Closed-toe ShoesMade of a non-porous material.Protects feet from spills.
Experimental Protocols: Donning and Doffing PPE

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. N95 Respirator (if needed) Don2->Don3 Don4 4. Safety Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. N95 Respirator (if needed) Doff4->Doff5 Doff6 6. Inner Gloves Doff5->Doff6

Caption: The correct sequence for donning and doffing PPE is crucial for safety.

Donning Procedure:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • N95 Respirator (if applicable): Perform a seal check to ensure a tight fit.

  • Safety Goggles: Position them securely on your face.

  • Face Shield: Place the face shield over your goggles.

  • Outer Gloves: Don your second, heavier pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield: Remove the face shield from the back of your head.

  • Lab Coat: Unfasten and remove your lab coat, rolling it up with the contaminated side inward. Place it in a designated laundry bag or disposal container.

  • Safety Goggles: Remove your goggles from the back.

  • N95 Respirator (if applicable): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves and dispose of them in the hazardous waste container.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

Handling:

  • Always work within a certified chemical fume hood.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Clean all equipment thoroughly after use.

Spill Response:

  • Evacuate the immediate area.

  • Alert your lab supervisor and safety officer.

  • If you are trained and it is safe to do so, clean the spill using a chemical spill kit, wearing appropriate PPE.

  • For a large spill, contact your institution's emergency response team.

Disposal:

  • All disposable PPE (gloves, respirator) and materials that have come into contact with this compound must be disposed of as hazardous chemical waste.[10][11][12][16][17]

  • Place contaminated items in a clearly labeled, sealed hazardous waste container.

  • Follow your institution's specific guidelines for hazardous waste disposal.

References

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids. (2020). National Institutes of Health. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Institutes of Health. Retrieved from [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE. Retrieved from [Link]

  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? (2021). Green Tumble. Retrieved from [Link]

  • How to Recycle Nitrile Gloves. (2022). WellBefore. Retrieved from [Link]

  • PPE Nitrile Acid-Resistant Gloves for Lab Safety. (n.d.). Flinn Scientific Canada. Retrieved from [Link]

  • A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses. (2024). Glove Nation. Retrieved from [Link]

  • NITRILES. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. (2025). CSP Medical. Retrieved from [Link]

  • Hierarchy of Controls. (n.d.). University of Kentucky. Retrieved from [Link]

  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024). Lab Manager. Retrieved from [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved from [Link]

  • Hierarchy of Controls. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

  • Nitrile. (n.d.). Wikipedia. Retrieved from [Link]

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